Product packaging for 15-Lox-IN-1(Cat. No.:)

15-Lox-IN-1

Cat. No.: B15137621
M. Wt: 532.7 g/mol
InChI Key: HGGTVVFWEMSGJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-LOX-IN-1 (Compound 7c) is a potent inhibitor of 15-lipoxygenase (15-LOX), demonstrating an half-maximal inhibitory concentration (IC50) of 1.92 µM . This compound exhibits significant anti-inflammatory activity, making it a valuable pharmacological tool for investigating the complex roles of 15-LOX enzymes in physiological and pathological processes . The 15-lipoxygenase pathway, particularly involving the ALOX15 and ALOX15B isozymes, is implicated in a diverse range of biological functions, including the orchestration of inflammation resolution and the production of specialized pro-resolving mediators (SPMs) such as lipoxins, resolvins, and protectins . Furthermore, 15-LOX-1 has been identified as a novel molecular target for the induction of apoptosis in cancer cells, highlighting its relevance in cancer research . Dysregulation of this pathway is also associated with the pathogenesis of other conditions, such as osteoarthritis and atherosclerosis . By selectively inhibiting 15-LOX, this compound enables researchers to dissect these intricate signaling networks and evaluate the therapeutic potential of targeting this enzyme in disease models. The compound has a molecular formula of C 29 H 36 N 6 O 2 S and a molecular weight of 532.70 . It is recommended to be stored as a solid at -20°C and is typically dissolved in DMSO for the preparation of stock solutions . Please note: This product is intended for research purposes only and is not designated for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36N6O2S B15137621 15-Lox-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H36N6O2S

Molecular Weight

532.7 g/mol

IUPAC Name

4-[5-[1-(cyclohexylamino)-1-oxopropan-2-yl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide

InChI

InChI=1S/C29H36N6O2S/c1-21(27(36)30-23-11-5-2-6-12-23)38-29-33-32-26(35(29)25-15-9-4-10-16-25)22-17-19-34(20-18-22)28(37)31-24-13-7-3-8-14-24/h3-4,7-10,13-16,21-23H,2,5-6,11-12,17-20H2,1H3,(H,30,36)(H,31,37)

InChI Key

HGGTVVFWEMSGJC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCCC1)SC2=NN=C(N2C3=CC=CC=C3)C4CCN(CC4)C(=O)NC5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 15-Lipoxygenase-1 (15-LOX-1)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Mechanism of 15-Lipoxygenase-1

15-Lipoxygenase-1 (15-LOX-1), encoded by the ALOX15 gene, is a non-heme iron-containing dioxygenase that plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs). The enzyme catalyzes the stereospecific insertion of molecular oxygen into a 1,4-cis,cis-pentadiene moiety of PUFAs. The fundamental mechanism involves the abstraction of a hydrogen atom from a bisallylic methylene group, leading to the formation of a fatty acid radical. Molecular oxygen then adds to this radical, forming a hydroperoxy fatty acid. This initial product is subsequently reduced by cellular peroxidases, such as glutathione peroxidases, to the corresponding more stable hydroxy fatty acid.

Human 15-LOX-1 exhibits a preference for linoleic acid over arachidonic acid as its primary substrate.[1] It can oxygenate both free PUFAs and those esterified within phospholipids and cholesterol esters.

Substrates and Products of 15-LOX-1

The enzymatic activity of 15-LOX-1 on its primary substrates, linoleic acid and arachidonic acid, results in the production of bioactive lipid mediators.

  • Linoleic Acid (LA): 15-LOX-1 primarily oxygenates linoleic acid at the carbon-13 position to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HpODE). This is then rapidly reduced to 13(S)-hydroxyoctadecadienoic acid (13-HODE).[1][2]

  • Arachidonic Acid (AA): When acting on arachidonic acid, 15-LOX-1 predominantly produces 15(S)-hydroperoxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (15-HpETE), with a smaller amount of 12(S)-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-HpETE). These are subsequently reduced to 15(S)-hydroxyeicosatetraenoic acid (15-HETE) and 12(S)-hydroxyeicosatetraenoic acid (12-HETE), respectively.[1] The ratio of 15-HETE to 12-HETE produced is approximately 4-9 to 1.

  • Omega-3 Fatty Acids: 15-LOX-1 also metabolizes ω-3 polyunsaturated fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), to generate specialized pro-resolving mediators (SPMs) like resolvins and protectins, which are crucial in the resolution of inflammation.[1]

Data Presentation: Quantitative Data for 15-LOX-1

Table 1: Kinetic Parameters of Human 15-LOX-1
SubstrateKm (µM)Vmax (µmol/min/mg)Reference
Linoleic Acid2.2 - 157 - 12[3]
Arachidonic Acid5 - 208 - 15[3]
Table 2: IC50 Values of Common 15-LOX-1 Inhibitors
InhibitorIC50 (µM)Cell/Enzyme SystemReference
PD-1461763.81Recombinant rat 12/15-LOX[4][5]
ML3510.2Human 15-LOX-1[4]
Compound 9c (i472)0.19Human 15-LOX-1[5][6]
Nordihydroguaiaretic acid (NDGA)11.0Human 15-LOX-2[7]
Quercetin4.84Soybean 15-LOX[7]
Baicalein22.46Soybean 15-LOX[7]
Table 3: Concentrations of 15-LOX-1 Products in Cellular Systems
ProductCell TypeConditionConcentrationReference
15(S)-HETECholesterol-enriched RAW 264.7 macrophagesIncubation with 100 µM arachidonic acid for 2h12,025 ± 1,080 ng in whole-cell homogenate[4]
15-HETEHCMV-infected HIPEC cytotrophoblastsSupernatant316 pg/ml (0.9 nM)[8]
13-HODEHCMV-infected HIPEC cytotrophoblastsSupernatant>2.4-fold increase over uninfected[8]

Signaling Pathways Involving 15-LOX-1

Regulation of Inflammation

15-LOX-1 plays a dual role in inflammation, contributing to both pro-inflammatory and anti-inflammatory responses depending on the context and the substrate.

  • Anti-inflammatory and Pro-resolving Pathways: The metabolism of omega-3 fatty acids by 15-LOX-1 generates resolvins and protectins, which are potent anti-inflammatory and pro-resolving mediators.[1] 13-HODE and 15-HETE can also exert anti-inflammatory effects. 15-LOX-1 can suppress pro-inflammatory signaling cascades, including the NF-κB, TNF-α, and IL-6/STAT3 pathways.[9]

  • Pro-inflammatory Pathways: In certain contexts, 15-HETE can promote inflammation. For instance, in pulmonary arteries, it can activate the NF-κB pathway, leading to a positive feedback loop that increases the expression of 15-LOX enzymes.[4]

Inflammation_Regulation cluster_pro_inflammatory Pro-inflammatory cluster_anti_inflammatory Anti-inflammatory / Pro-resolving AA AA 15_LOX_1_pro 15-LOX-1 AA->15_LOX_1_pro Substrate 15_HETE_pro 15-HETE 15_LOX_1_pro->15_HETE_pro Product NFkB_activation NF-κB Activation 15_HETE_pro->NFkB_activation Inflammation_pro Inflammation NFkB_activation->Inflammation_pro Omega_3_FA Omega-3 Fatty Acids (EPA, DHA) 15_LOX_1_anti 15-LOX-1 Omega_3_FA->15_LOX_1_anti Substrate Resolvins_Protectins Resolvins, Protectins 15_LOX_1_anti->Resolvins_Protectins Products NFkB_inhibition NF-κB Inhibition Resolvins_Protectins->NFkB_inhibition Inflammation_resolution Inflammation Resolution NFkB_inhibition->Inflammation_resolution

Caption: Dual role of 15-LOX-1 in inflammation.

Role in Cancer

15-LOX-1 is frequently downregulated in colorectal cancer and is considered a tumor suppressor. Its primary metabolite from linoleic acid, 13-HODE, induces apoptosis in cancer cells.[2][10] By suppressing chronic inflammation, which is a known driver of tumorigenesis, 15-LOX-1 further contributes to its anti-cancer effects.

Apoptosis_Pathway Linoleic_Acid Linoleic_Acid 15_LOX_1 15_LOX_1 Linoleic_Acid->15_LOX_1 Substrate 13_HODE 13_HODE 15_LOX_1->13_HODE Product PPARg_activation PPARγ Activation 13_HODE->PPARg_activation Caspase_3_7_activation Caspase-3/7 Activation PPARg_activation->Caspase_3_7_activation Apoptosis Apoptosis Caspase_3_7_activation->Apoptosis

Caption: 13-HODE-mediated apoptosis in cancer cells.

Involvement in Ferroptosis

Ferroptosis is a form of iron-dependent, non-apoptotic cell death characterized by the accumulation of lipid peroxides. 15-LOX-1 is a critical enzyme in the execution of ferroptosis. It oxygenates phosphatidylethanolamine-esterified arachidonic acid to generate 15-hydroperoxy-phosphatidylethanolamine (15-HpETE-PE). The accumulation of these lipid peroxides leads to membrane damage and cell death.

Ferroptosis_Pathway AA_PE Arachidonic Acid (in Phosphatidylethanolamine) 15_LOX_1 15_LOX_1 AA_PE->15_LOX_1 Substrate Lipid_Peroxides Lipid Peroxides (15-HpETE-PE) 15_LOX_1->Lipid_Peroxides Product Membrane_Damage Cell Membrane Damage Lipid_Peroxides->Membrane_Damage Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis

Caption: Role of 15-LOX-1 in the ferroptosis pathway.

Regulation of 15-LOX-1 Expression and Activity

The expression and activity of 15-LOX-1 are tightly regulated at both the transcriptional and post-translational levels.

  • Transcriptional Regulation: The expression of the ALOX15 gene is induced by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[1] This induction is mediated by the activation of the Signal Transducer and Activator of Transcription 6 (STAT6). The transcription of ALOX15 is also influenced by the peroxisome proliferator-activated receptor-gamma (PPARγ).

  • Allosteric Regulation: 15-LOX-1 activity can be allosterically modulated. Both allosteric activators and inhibitors that bind to a site distinct from the active site have been identified.[1][8][9] Allosteric activators can enhance enzyme activity by preventing substrate inhibition.[1][8]

ALOX15_Regulation IL_4_13 IL-4 / IL-13 Receptor IL-4R / IL-13R IL_4_13->Receptor STAT6 STAT6 Receptor->STAT6 Activation ALOX15_Gene ALOX15 Gene STAT6->ALOX15_Gene Binds to Promoter 15_LOX_1_mRNA 15-LOX-1 mRNA ALOX15_Gene->15_LOX_1_mRNA Transcription 15_LOX_1_Protein 15-LOX-1 Protein 15_LOX_1_mRNA->15_LOX_1_Protein Translation PPARg PPARγ PPARg->ALOX15_Gene Modulates Transcription

Caption: Transcriptional regulation of the ALOX15 gene.

Experimental Protocols

Spectrophotometric Assay for 15-LOX-1 Activity

This assay measures the enzymatic conversion of linoleic acid to 13-HpODE, which has a conjugated diene structure that absorbs light at 234 nm.

Materials:

  • Soybean 15-lipoxygenase (or purified human 15-LOX-1)

  • Linoleic acid

  • 0.2 M Borate buffer, pH 9.0

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Enzyme Solution Preparation: Dissolve 15-LOX in 0.2 M borate buffer to a working concentration (e.g., 400 U/ml for a final concentration of 200 U/ml). Keep the enzyme solution on ice.

  • Substrate Solution Preparation: Prepare a 250 µM solution of linoleic acid in borate buffer. A slight pre-oxidation of linoleic acid may be required for enzyme activation.

  • Inhibitor Solution Preparation: Dissolve the test inhibitor in DMSO to the desired stock concentration.

  • Assay Setup:

    • Blank: In a quartz cuvette, add 487.5 µl of borate buffer and 12.5 µl of DMSO.

    • Control (No Inhibitor): In a separate cuvette, add 487.5 µl of the enzyme solution and 12.5 µl of DMSO.

    • Inhibitor Sample: In another cuvette, add 487.5 µl of the enzyme solution and 12.5 µl of the inhibitor solution. Incubate for 5 minutes at room temperature.

  • Reaction Initiation: To each cuvette (except the blank), rapidly add 500 µl of the substrate solution.

  • Measurement: Immediately place the cuvettes in the spectrophotometer and record the absorbance at 234 nm every 30 seconds for 5 minutes.

  • Data Analysis: Calculate the rate of increase in absorbance (ΔA/min). The percent inhibition is calculated as: (1 - (Rate with inhibitor / Rate of control)) * 100.

Fluorescent Assay for 15-LOX-1 Activity using DPPP

This high-throughput assay detects the lipid hydroperoxides produced by 15-LOX-1. The lipid hydroperoxides oxidize the non-fluorescent diphenyl-1-pyrenylphosphine (DPPP) to a fluorescent phosphine oxide.

Materials:

  • Purified human 15-LOX-1

  • Linoleic acid or arachidonic acid

  • Diphenyl-1-pyrenylphosphine (DPPP)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96- or 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of 15-LOX-1, substrate (linoleic or arachidonic acid), and DPPP in the assay buffer. Dissolve inhibitors in DMSO.

  • Assay Setup in Microplate:

    • Add the assay buffer to all wells.

    • Add the inhibitor solution or DMSO (for control) to the respective wells.

    • Add the 15-LOX-1 enzyme solution to all wells except the blank.

    • Pre-incubate the plate for a defined period (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Add the substrate solution to all wells to start the reaction.

  • Detection: After a set incubation time (e.g., 15-30 minutes), add the DPPP solution to all wells.

  • Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths for the DPPP oxide.

  • Data Analysis: Calculate the percent inhibition based on the fluorescence signal in the inhibitor-treated wells relative to the control wells.

Quantification of 15-HETE and 13-HODE by LC-MS/MS

This method provides sensitive and specific quantification of 15-LOX-1 products in biological samples.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reverse-phase HPLC column

  • Internal standards (e.g., 15(S)-HETE-d8)

  • Solvents for mobile phase (e.g., methanol, acetonitrile, water, acetic acid)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

  • Sample Preparation:

    • For cell culture supernatants or plasma, add an internal standard.

    • Perform protein precipitation (e.g., with cold acetone or methanol).

    • Centrifuge to remove precipitated proteins.

    • Perform solid-phase extraction (SPE) to concentrate the lipids and remove interfering substances.

    • Elute the lipids, evaporate the solvent, and reconstitute the sample in the initial mobile phase.

  • LC Separation:

    • Inject the reconstituted sample onto the C18 column.

    • Use a gradient elution with a mobile phase system (e.g., water with 0.1% acetic acid and acetonitrile/methanol with 0.1% acetic acid) to separate the different HETEs and HODEs.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in negative ion mode.

    • Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 15-HETE, 13-HODE, and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of 15-HETE and 13-HODE.

    • Quantify the analytes in the samples by comparing their peak areas to the internal standard and the standard curve.

LCMS_Workflow Sample Biological Sample (e.g., plasma, cell supernatant) IS_Addition Add Internal Standard (e.g., 15-HETE-d8) Sample->IS_Addition Extraction Lipid Extraction (e.g., SPE) IS_Addition->Extraction LC_Separation LC Separation (C18 column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM mode) LC_Separation->MS_Detection Quantification Quantification (Standard Curve) MS_Detection->Quantification

References

The Role of 15-Lipoxygenase-1 in Ferroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis, a regulated form of iron-dependent cell death characterized by the overwhelming accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological contexts. Central to the execution of this cell death pathway is the enzyme 15-lipoxygenase-1 (15-LOX-1), also known as ALOX15. This technical guide provides a comprehensive overview of the core role of 15-LOX-1 in ferroptosis, detailing its mechanism of action, its place in cellular signaling pathways, and its significance as a therapeutic target. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and pathways to facilitate a deeper understanding and guide future research and drug development efforts in this burgeoning field.

The Central Role of 15-LOX-1 in Ferroptosis

15-LOX-1 is a non-heme iron-containing enzyme that catalyzes the dioxygenation of polyunsaturated fatty acids (PUFAs). In the context of ferroptosis, its primary and most critical function is the peroxidation of PUFAs esterified in phosphatidylethanolamines (PEs), a major component of cellular membranes.

The 15-LOX-1/PEBP1 Complex: A Master Regulator

A pivotal discovery in the field was the identification of the complex between 15-LOX-1 and Phosphatidylethanolamine-Binding Protein 1 (PEBP1) as the key enzymatic entity driving ferroptosis.[1][2] While 15-LOX-1 can oxygenate free PUFAs, its association with PEBP1 dramatically alters its substrate specificity, enabling it to efficiently peroxidize PUFA-containing PEs within the membrane.[2] This complex formation is a critical initiating event in the ferroptotic cascade.

The interaction between 15-LOX-1 and PEBP1 is thought to facilitate the extraction of the PUFA tail of PE from the membrane bilayer and its presentation to the catalytic iron center of 15-LOX-1.[1][3] Molecular modeling studies suggest that PEBP1 binding induces a conformational change in 15-LOX-1, opening a channel for the phospholipid substrate to access the active site.[1][3]

Generation of the "Death Signal": 15-HpETE-PE

The primary product of the 15-LOX-1/PEBP1 complex's activity on arachidonic acid-containing PE (AA-PE) is 15-hydroperoxy-eicosatetraenoyl-phosphatidylethanolamine (15-HpETE-PE).[4][5] This lipid hydroperoxide is considered a potent "death signal" in ferroptosis. The accumulation of 15-HpETE-PE and other lipid peroxides leads to a loss of membrane integrity, increased permeability, and eventual cell rupture. The 15-LOX-1/PEBP1 complex can also generate 12-HpETE-PE, though at a lower ratio.[6]

Signaling Pathways Involving 15-LOX-1 in Ferroptosis

The activity of 15-LOX-1 is embedded within a complex network of signaling pathways that regulate cellular susceptibility to ferroptosis. These pathways involve a delicate balance between pro-ferroptotic lipid peroxidation and anti-ferroptotic antioxidant systems.

Upstream Regulation of ALOX15 Expression and Activity

The expression of the ALOX15 gene is subject to transcriptional and epigenetic regulation, making it a key control point for ferroptosis sensitivity.

  • p53: The tumor suppressor p53 has a dual role in regulating ferroptosis. It can promote ferroptosis by repressing the expression of SLC7A11, a key component of the cystine/glutamate antiporter, thereby limiting the synthesis of the antioxidant glutathione (GSH).[6] Concurrently, p53 can upregulate the expression of spermidine/spermine N1-acetyltransferase 1 (SAT1), which has been shown to increase ALOX15 expression and promote ferroptosis.[7][8]

  • Epigenetic Regulation: DNA methylation plays a role in controlling ALOX15 expression. For instance, the DNA methyltransferase 1 (DNMT1) can be downregulated by certain compounds, leading to demethylation and increased expression of ALOX15, thereby promoting ferroptosis in hepatic stellate cells.[9]

  • Cytokines: Pro-inflammatory cytokines like Interleukin-13 (IL-13) can induce the expression of 15-LOX-1 in airway epithelial cells, linking inflammation to ferroptosis susceptibility.[10]

The Core Ferroptotic Pathway

The central axis of the 15-LOX-1-driven ferroptosis pathway can be summarized as follows:

Ferroptosis_Pathway cluster_upstream Upstream Regulation cluster_core Core Ferroptotic Cascade cluster_antioxidant Antioxidant Defense p53 p53 SAT1 SAT1 p53->SAT1 ALOX15_gene ALOX15 Gene SAT1->ALOX15_gene Upregulation DNMT1 DNMT1 (downregulation) DNMT1->ALOX15_gene Demethylation Cytokines Cytokines (e.g., IL-13) Cytokines->ALOX15_gene Induction ALOX15 15-LOX-1 Protein ALOX15_gene->ALOX15 Translation Complex 15-LOX-1/PEBP1 Complex ALOX15->Complex PEBP1 PEBP1 PEBP1->Complex Lipid_Peroxides 15-HpETE-PE & other Lipid Peroxides Complex->Lipid_Peroxides Peroxidation PUFA_PE PUFA-PE (in membrane) PUFA_PE->Complex Membrane_Damage Membrane Damage Lipid_Peroxides->Membrane_Damage GPX4 GPX4 Lipid_Peroxides->GPX4 Reduction Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis GSH GSH GSH->GPX4 LOX_PEBP1_Complex cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA_PE PUFA-PE Lipid_Peroxide 15-HpETE-PE PUFA_PE->Lipid_Peroxide Peroxidation LOX1 15-LOX-1 Complex 15-LOX-1/PEBP1 Complex LOX1->Complex PEBP1 PEBP1 PEBP1->Complex Complex->PUFA_PE Binds & extracts PUFA tail Experimental_Workflow start Start: Hypothesis on 15-LOX-1 in Ferroptosis cell_culture Cell Culture (e.g., cancer cell line, primary cells) start->cell_culture treatment Treatment with Ferroptosis Inducers (RSL3, Erastin) & 15-LOX-1 Inhibitors cell_culture->treatment viability Cell Viability Assay (CellTiter-Glo, LDH) treatment->viability lipid_perox Lipid Peroxidation Assay (C11-BODIPY) treatment->lipid_perox protein_analysis Protein Analysis treatment->protein_analysis lcms LC-MS/MS for 15-HpETE-PE treatment->lcms end Conclusion: Role of 15-LOX-1 established viability->end lipid_perox->end western_blot Western Blot for ALOX15, GPX4, etc. protein_analysis->western_blot co_ip Co-Immunoprecipitation (15-LOX-1 & PEBP1) protein_analysis->co_ip western_blot->end co_ip->end lcms->end

References

The 15-Lipoxygenase-1 Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Core Mechanisms, Experimental Approaches, and Therapeutic Potential

Introduction

15-Lipoxygenase-1 (15-LOX-1), an enzyme encoded by the ALOX15 gene, plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs), giving rise to a diverse array of bioactive lipid mediators. These molecules are integral to a multitude of physiological and pathological processes, including inflammation, immune responses, and cancer progression. This technical guide provides a comprehensive overview of the 15-LOX-1 signaling pathway, designed for researchers, scientists, and drug development professionals. It delves into the core components of the pathway, details key experimental methodologies, presents quantitative data for comparative analysis, and visualizes the intricate signaling networks.

Core Signaling Pathway

The 15-LOX-1 signaling cascade is initiated by the enzymatic conversion of PUFAs into hydroperoxy derivatives. The primary substrates for human 15-LOX-1 are linoleic acid and arachidonic acid (AA), with a preference for the former. It can also metabolize docosahexaenoic acid (DHA). The enzyme catalyzes the insertion of molecular oxygen at the 15th carbon position of arachidonic acid, leading to the formation of 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[1] Similarly, 15-LOX-1 converts linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HpODE) and subsequently to 13-hydroxyoctadecadienoic acid (13-HODE).

The expression of 15-LOX-1 is notably upregulated by the T-helper 2 (Th2) cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13).[2] This induction is a key feature in certain inflammatory conditions and allergic responses.

The biological effects of 15-LOX-1 are mediated by its products, which can act as signaling molecules through various mechanisms:

  • Receptor-Mediated Signaling: 15(S)-HETE can bind to and activate the low-affinity leukotriene B4 receptor 2 (BLT2), a G protein-coupled receptor.[3][4] This interaction triggers downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][5]

  • Nuclear Receptor Activation: 15(S)-HETE and 13(S)-HODE can also function as ligands for the nuclear receptor, peroxisome proliferator-activated receptor gamma (PPARγ).[6][7] Activation of PPARγ by these lipids can modulate gene expression related to inflammation and metabolism.

  • Modulation of Other Signaling Proteins: 15-LOX-1 can interact with Phosphatidylethanolamine-Binding Protein 1 (PEBP1). This interaction displaces Raf-1 from PEBP1, leading to the activation of the Raf/MEK/ERK signaling cascade.[2] Furthermore, the 15-LOX-1/PEBP1 complex can alter the substrate specificity of 15-LOX-1, enabling it to oxygenate phosphatidylethanolamine-containing arachidonic acid, a key step in the induction of ferroptosis, a form of programmed cell death.[8][9]

The multifaceted signaling of 15-LOX-1 highlights its complex role in cellular homeostasis and disease. Depending on the cellular context, its activation can lead to either pro-inflammatory or anti-inflammatory and pro-resolving outcomes.

Quantitative Data

Table 1: IC50 Values of Selected 15-Lipoxygenase-1 Inhibitors
InhibitorIC50 Value (µM)TargetNotes
ML3510.2Human 15-LOX-1A potent and selective inhibitor.[10]
PD-1461763.81Rat 12/15-LOXAn indole-based inhibitor.[10][11][12]
Eleftheriadis-14d0.09Human 15-LOX-1A potent indole-based inhibitor with stereospecific activity.[10]
Compound 9c (i472)0.19Human 15-LOX-1A potent inhibitor with a novel substituent pattern.[11][12]
15-OH-20:33.1Mouse Macrophage 5-LOXAn analog of 15-HETE that inhibits 5-lipoxygenase.[11]
Table 2: Kinetic Parameters of 15-Lipoxygenase-1
SubstrateKmVmaxNotes
Arachidonic AcidData not consistently available in searched literature.Data not consistently available in searched literature.15-LOX-1 exhibits a lower affinity for arachidonic acid compared to linoleic acid.
Linoleic AcidData not consistently available in searched literature.Data not consistently available in searched literature.Human 15-LOX-1 shows a preference for linoleic acid as a substrate.[1]

Note: Precise Km and Vmax values for 15-LOX-1 are highly dependent on the experimental conditions and the source of the enzyme (recombinant vs. native) and are not consistently reported across the literature. Researchers are advised to determine these parameters empirically for their specific experimental setup.

Experimental Protocols

Spectrophotometric Assay for 15-Lipoxygenase-1 Activity

This protocol is adapted from a general method for assaying lipoxygenase activity by monitoring the formation of conjugated dienes.

Principle: Lipoxygenases convert polyunsaturated fatty acids into hydroperoxides containing a conjugated diene system, which absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is proportional to the enzyme activity.

Materials:

  • Soybean 15-Lipoxygenase (as a standard, or purified 15-LOX-1)

  • Linoleic acid (substrate)

  • Borate buffer (pH 9.0)

  • Enzyme solution (e.g., cell lysate or purified enzyme)

  • Test inhibitor dissolved in DMSO

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a 250 µM linoleic acid substrate solution in borate buffer.

    • Dilute the 15-LOX-1 enzyme solution to the desired concentration (e.g., 400 U/ml) in cold buffer. Keep on ice.

    • Prepare inhibitor solutions in DMSO at various concentrations.

  • Assay without Inhibitor (Control):

    • In a quartz cuvette, pipette 500 µl of the enzyme solution.

    • Place the cuvette in the spectrophotometer and zero the absorbance at 234 nm.

    • To initiate the reaction, rapidly add 500 µl of the substrate solution and mix quickly.

    • Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.

  • Assay with Inhibitor:

    • In a separate tube, pre-incubate the enzyme solution with the inhibitor (e.g., 12.5 µl of inhibitor solution and 487.5 µl of enzyme solution) for 5 minutes at room temperature.

    • Transfer 500 µl of the enzyme-inhibitor mixture to a quartz cuvette.

    • Initiate the reaction by adding 500 µl of the substrate solution.

    • Record the absorbance at 234 nm as described for the control.

  • Data Analysis:

    • Plot absorbance versus time for each reaction.

    • Determine the initial reaction rate (ΔA234/min) from the linear portion of the curve.

    • Calculate the percent inhibition for each inhibitor concentration compared to the control.

    • The IC50 value can be determined by plotting percent inhibition against the logarithm of the inhibitor concentration.[3][13]

siRNA-Mediated Knockdown of 15-LOX-1

Principle: Small interfering RNA (siRNA) can be used to specifically target and degrade the mRNA of 15-LOX-1, leading to a reduction in its protein expression.

Materials:

  • Target cells (e.g., human airway epithelial cells)

  • 15-LOX-1 specific siRNA and non-targeting control siRNA (siNC)

  • siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed the target cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • Transfection Complex Preparation (per well):

    • In one tube, dilute 50 pmol of siRNA (either 15-LOX-1 specific or siNC) into 250 µl of Opti-MEM™ I medium.

    • In a separate tube, dilute 5 µl of Lipofectamine™ RNAiMAX into 250 µl of Opti-MEM™ I medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Aspirate the medium from the cells and replace it with 2.5 ml of fresh, antibiotic-free complete medium.

    • Add the 500 µl of siRNA-lipid complex mixture dropwise to each well.

  • Incubation and Analysis:

    • Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

    • After incubation, harvest the cells for downstream analysis, such as Western blotting or RT-qPCR, to confirm the knockdown of 15-LOX-1 expression.

Western Blot for Phosphorylated Akt (Ser473)

Principle: Western blotting is used to detect the phosphorylation of Akt, a key downstream target of 15-LOX-1 signaling, using an antibody specific to the phosphorylated form of the protein.

Materials:

  • Cell lysate from treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation:

    • Treat cells with 15-HETE or other stimuli for the desired time.

    • Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-Akt antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an anti-total Akt antibody for loading control.

    • Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.[3][8][9][10]

LC-MS/MS Quantification of 15-HETE

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of 15-HETE and other eicosanoids in biological samples.

Materials:

  • Cell culture supernatant or other biological samples

  • Deuterated internal standard (e.g., 15(S)-HETE-d8)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol, acetonitrile, water, and formic acid (LC-MS grade)

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation and Extraction:

    • To the biological sample, add the deuterated internal standard.

    • Perform a solid-phase extraction to isolate the lipid fraction. Condition the C18 SPE cartridge with methanol and then water. Load the sample, wash with a low percentage of organic solvent, and then elute the eicosanoids with methanol or another suitable organic solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in the initial mobile phase.

    • Inject the sample onto the LC-MS/MS system.

    • Separate the analytes on a C18 column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify 15-HETE and the internal standard using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for 15-HETE and its deuterated analog will be used for quantification.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 15-HETE.

    • Calculate the concentration of 15-HETE in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[14][15][16][17]

Visualizations

15-LOX-1_Signaling_Pathway cluster_Extracellular Extracellular cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus PUFAs PUFAs (Arachidonic Acid, Linoleic Acid) 15_LOX_1 15-LOX-1 PUFAs->15_LOX_1 Substrate 15_HETE_ext 15(S)-HETE BLT2 BLT2 Receptor 15_HETE_ext->BLT2 Binds IL4_IL13 IL-4 / IL-13 IL4R IL-4Rα IL4_IL13->IL4R PI3K PI3K BLT2->PI3K Activates MEK MEK BLT2->MEK Activates ALOX15_Gene ALOX15 Gene IL4R->ALOX15_Gene Transcriptional Upregulation PEBP1_Raf1_mem PEBP1-Raf1 Complex PEBP1_15LOX1 PEBP1-15-LOX-1 Complex PEBP1_Raf1_mem->PEBP1_15LOX1 15-LOX-1 displaces Raf-1 15_HpETE 15(S)-HpETE 15_LOX_1->15_HpETE Oxygenation 15_HETE_int 15(S)-HETE 15_HpETE->15_HETE_int Reduction 15_HETE_int->15_HETE_ext Export PPARg PPARγ 15_HETE_int->PPARg Activates Akt Akt PI3K->Akt Activates p_Akt p-Akt Akt->p_Akt Phosphorylation Gene_Expression Gene Expression (Inflammation, Cell Survival) p_Akt->Gene_Expression ERK ERK MEK->ERK Activates p_ERK p-ERK ERK->p_ERK Phosphorylation p_ERK->Gene_Expression PEBP1_15LOX1->MEK Activates (via Raf-1 release) PPARg->Gene_Expression ALOX15_Gene->15_LOX_1 Expression

Caption: The 15-LOX-1 signaling pathway, from substrate metabolism to downstream cellular responses.

Experimental_Workflow_15LOX1 Cell_Culture 1. Cell Culture (e.g., Macrophages, Epithelial Cells) Stimulation 2. Stimulation (e.g., IL-4, LPS) Cell_Culture->Stimulation Inhibition 3. Inhibition (15-LOX-1 Inhibitor or siRNA) Stimulation->Inhibition Sample_Collection 4. Sample Collection (Cell Lysate & Supernatant) Inhibition->Sample_Collection Enzyme_Assay 5a. 15-LOX-1 Activity Assay (Spectrophotometry) Sample_Collection->Enzyme_Assay LC_MS 5b. 15-HETE Quantification (LC-MS/MS) Sample_Collection->LC_MS Western_Blot 5c. Downstream Signaling Analysis (Western Blot for p-Akt, p-ERK) Sample_Collection->Western_Blot Data_Analysis 6. Data Analysis & Interpretation Enzyme_Assay->Data_Analysis LC_MS->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for investigating the 15-LOX-1 signaling pathway.

Conclusion

The 15-lipoxygenase-1 signaling pathway is a complex and highly regulated network that plays a critical role in health and disease. Its products, particularly 15(S)-HETE, act as versatile signaling molecules that can influence a wide range of cellular processes through receptor-mediated and receptor-independent mechanisms. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel therapeutic strategies targeting inflammatory diseases, cancer, and other pathologies where 15-LOX-1 is implicated. The continued exploration of the intricate interactions within this pathway will undoubtedly unveil new opportunities for therapeutic intervention.

References

Therapeutic Potential of 15-Lipoxygenase-1 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

15-lipoxygenase-1 (15-LOX-1), a key enzyme in the metabolism of polyunsaturated fatty acids, has emerged as a critical mediator in a range of pathological processes. Its involvement in inflammation, cancer progression, cardiovascular disease, and ferroptotic cell death has positioned it as a promising therapeutic target. This technical guide provides an in-depth overview of the therapeutic potential of 15-LOX-1 inhibition, summarizing the latest research findings, detailing experimental protocols for its study, and visualizing its complex signaling networks. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the rationale and methodologies for targeting 15-LOX-1 in the pursuit of novel therapeutics.

Introduction to 15-Lipoxygenase-1 (15-LOX-1)

15-Lipoxygenase-1 is a non-heme iron-containing dioxygenase that catalyzes the insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) such as linoleic acid and arachidonic acid.[1] This enzymatic reaction generates bioactive lipid mediators, including 15-hydroxyeicosatetraenoic acid (15-HETE) and 13-hydroxyoctadecadienoic acid (13-HODE).[2] While playing a role in physiological processes, the dysregulation of 15-LOX-1 activity is implicated in the pathophysiology of numerous diseases.[3][4] The enzyme can directly oxidize lipid membranes, leading to organelle damage, a key aspect of its cytotoxic activity.[3] This has significant implications in conditions like ischemic stroke, where 15-LOX-1 is upregulated in neurons and endothelial cells, contributing to cell death and blood-brain barrier disruption.[3]

The role of 15-LOX-1 in inflammation is complex, with its metabolites exhibiting both pro- and anti-inflammatory properties.[1][5] For instance, 12(S)-HETE, a product of the related 12/15-LOX, is a potent pro-inflammatory chemoattractant, while other metabolites can activate anti-inflammatory signaling pathways.[1][5] In human macrophages, 15-LOX-1 expression is induced by Th2 cytokines like IL-4 and IL-13 and is involved in the synthesis of specialized pro-resolving mediators (SPMs) that help resolve inflammation.[5][6]

Therapeutic Areas for 15-LOX-1 Inhibition

The multifaceted role of 15-LOX-1 in various disease processes makes its inhibition a compelling therapeutic strategy across several key areas.

Inflammatory Diseases

The dual nature of 15-LOX-1 metabolites in inflammation presents a nuanced therapeutic target. However, in chronic inflammatory conditions, the pro-inflammatory effects often dominate. Inhibition of 15-LOX-1 can reduce the production of pro-inflammatory leukotrienes and other lipid mediators that contribute to the inflammatory cascade.[1] This approach holds promise for conditions such as asthma, inflammatory bowel disease, and rheumatoid arthritis.

Cancer

In the context of cancer, 15-LOX-1 has a dichotomous role that appears to be tumor-type specific. In some cancers, it acts as a tumor suppressor, while in others, it promotes tumor progression.[7] Therefore, the therapeutic strategy of inhibiting 15-LOX-1 is relevant for cancers where it has a pro-tumorigenic function.[7] For instance, inhibition of 15-LOX-1 may be beneficial in certain leukemias and lymphomas where its products contribute to cell proliferation and survival.

Cardiovascular Disease

15-LOX-1 is implicated in the pathogenesis of atherosclerosis, the underlying cause of most heart attacks and strokes.[8] The enzyme contributes to the oxidation of low-density lipoprotein (LDL), a critical step in the formation of atherosclerotic plaques.[8] Furthermore, the related lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1) is a key player in endothelial dysfunction and inflammation in the vasculature.[9] Inhibition of 15-LOX-1 and the broader LOX-1 signaling pathway is therefore a promising approach to prevent or treat atherosclerosis.[8]

Neurodegenerative Diseases and Stroke

In the central nervous system, 15-LOX-1 activity is associated with neuronal cell death and neuroinflammation.[3][10][11] In ischemic stroke, 12/15-LOX is upregulated and contributes to infarct expansion and edema.[3][10][11] Preclinical studies have demonstrated that inhibitors of 12/15-LOX can provide significant neuroprotection, reduce infarct size, and even mitigate the hemorrhagic complications associated with thrombolytic therapy.[3][10][11] This makes 15-LOX-1 a compelling target for acute stroke treatment.[3][4][10][11]

Ferroptosis-Related Conditions

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[12] 15-LOX-1 has been identified as a key enzyme in the execution of ferroptosis by generating lipid hydroperoxides that lead to cell membrane damage.[12] Inhibition of 15-LOX-1 is therefore a potential therapeutic strategy for diseases where ferroptosis plays a significant role, such as in certain types of cancer and ischemia-reperfusion injury.

Quantitative Data on 15-LOX-1 Inhibitors

The development of potent and selective 15-LOX-1 inhibitors is an active area of research. The following tables summarize key quantitative data for some of the investigated inhibitors.

Table 1: In Vitro Potency of Selected 15-LOX-1 Inhibitors

CompoundTargetIC50 (µM)Assay SystemReference
ML351 Human 15-LOX-10.09Recombinant enzyme[13]
Compound 18 (ML094 derivative) Human 15-LOX-10.02Recombinant enzyme[13]
LOXBlock-1 12/15-LOXNot specifiedCell-based assay[10]
PD146176 15-LOX-1Not specifiedCell-based assay[14]
9c (i472) 15-LOX-10.19Enzyme activity assay[15]

Table 2: In Vivo Efficacy of 15-LOX-1/LOX-1 Inhibition in Preclinical and Clinical Studies

Compound/InterventionDisease ModelSpeciesKey Quantitative OutcomesReference
LOXBlock-1 Ischemic Stroke (transient focal ischemia)MouseSignificant reduction in infarct size at 24h and 14 days post-stroke.[10][11]
ML351 Ischemic Stroke (ischemia/reperfusion)MouseDecrease in infarct volume and neurological deficit score.[16]
D-PDMP (GSL inhibitor) Atherosclerosis (high-fat diet)Mouse, RabbitPrevention of atherosclerosis development.[8]
MEDI6570 (LOX-1 antibody) Type 2 Diabetes with Atherosclerosis RiskHuman (Phase 1)>66% reduction in soluble LOX-1 at 4 weeks (SAD); 71.61-82.96% reduction at 10 weeks (MAD). Non-significant regression of noncalcified plaque volume.[17]

Signaling Pathways Involving 15-LOX-1

15-LOX-1 and its products are integrated into complex signaling networks that regulate cellular function and contribute to disease pathogenesis.

Pro-inflammatory Signaling

In certain contexts, 15-LOX-1 metabolites can activate pro-inflammatory signaling pathways. For example, 12-HETE can activate the NF-κB pathway, a central regulator of inflammation, leading to the expression of adhesion molecules and cytokines.[1][5]

G PUFA Polyunsaturated Fatty Acids LOX15_1 15-LOX-1 PUFA->LOX15_1 HETE_12 12-HETE LOX15_1->HETE_12 GPR31 GPR31 HETE_12->GPR31 ERK1_2 ERK1/2 GPR31->ERK1_2 NFkB NF-κB ERK1_2->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

15-LOX-1 Pro-inflammatory Signaling Pathway
Anti-inflammatory and Pro-resolving Signaling

Conversely, 15-LOX-1 is crucial for the biosynthesis of specialized pro-resolving mediators (SPMs) like lipoxins and resolvins, which actively dampen inflammation and promote tissue repair.[1] For instance, 15-HETE can activate PPARγ, a nuclear receptor with anti-inflammatory properties.[1]

G PUFA Polyunsaturated Fatty Acids LOX15_1 15-LOX-1 PUFA->LOX15_1 HETE_15 15-HETE LOX15_1->HETE_15 SPMs Lipoxins, Resolvins (SPMs) LOX15_1->SPMs PPARg PPARγ HETE_15->PPARg Resolution Inflammation Resolution SPMs->Resolution PPARg->Resolution

15-LOX-1 Pro-resolving Signaling Pathway
Ferroptosis Signaling

15-LOX-1 plays a direct role in executing ferroptosis by catalyzing the peroxidation of PUFAs within cell membranes, leading to the accumulation of lipid hydroperoxides and eventual cell death.

G PUFA_PL PUFA-containing Phospholipids LOX15_1 15-LOX-1 PUFA_PL->LOX15_1 Lipid_ROS Lipid Hydroperoxides (L-OOH) LOX15_1->Lipid_ROS Membrane_Damage Membrane Damage Lipid_ROS->Membrane_Damage Ferroptosis Ferroptotic Cell Death Membrane_Damage->Ferroptosis

15-LOX-1 in Ferroptosis Execution

Experimental Protocols

Accurate and reproducible experimental methods are crucial for studying 15-LOX-1 and the effects of its inhibitors.

Spectrophotometric Assay for 15-LOX-1 Activity

This assay measures the enzymatic activity of 15-LOX-1 by monitoring the formation of conjugated dienes, which absorb light at 234 nm.

Materials:

  • Soybean 15-Lipoxygenase (or purified recombinant 15-LOX-1)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • UV-Vis spectrophotometer and quartz cuvettes

Procedure:

  • Enzyme Solution Preparation: Dissolve 15-LOX enzyme in cold borate buffer to a working concentration (e.g., 400 U/ml for a final concentration of 200 U/ml in the assay).[18] Keep the enzyme solution on ice.[18]

  • Substrate Solution Preparation: Prepare a 250 µM solution of linoleic acid in borate buffer.[18] This solution should be freshly prepared.[18]

  • Inhibitor Preparation: Dissolve the test inhibitor in DMSO to the desired stock concentration.[18]

  • Assay Setup:

    • Blank: In a quartz cuvette, add 487.5 µl of borate buffer and 12.5 µl of DMSO.[18]

    • Control (No Inhibitor): In a separate cuvette, add 487.5 µl of the enzyme solution and 12.5 µl of DMSO.[18]

    • Inhibitor Sample: In another cuvette, add 487.5 µl of the enzyme solution and 12.5 µl of the inhibitor solution in DMSO.[18] Incubate the enzyme with the inhibitor for 5 minutes at room temperature.[18]

  • Reaction Initiation: To each cuvette (except the blank), rapidly add 500 µl of the substrate solution.[18]

  • Measurement: Immediately place the cuvettes in the spectrophotometer and record the absorbance at 234 nm every 30 seconds for 5 minutes.[18]

  • Data Analysis: Calculate the rate of increase in absorbance (ΔA234/min). The percentage of inhibition is calculated as: (1 - (Rate with inhibitor / Rate without inhibitor)) * 100.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This flow cytometry-based assay utilizes the fluorescent probe C11-BODIPY 581/591 to quantify lipid peroxidation in live cells. The probe shifts its fluorescence emission from red to green upon oxidation.

Materials:

  • C11-BODIPY 581/591 fluorescent dye

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture cells to the desired confluency and treat with the experimental compounds (e.g., 15-LOX-1 inhibitor and an inducer of lipid peroxidation).

  • Staining: Incubate the treated cells with 1-10 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C.[17][19]

  • Harvesting and Washing: Harvest the cells (e.g., by trypsinization for adherent cells), and wash them twice with PBS.[19]

  • Resuspension: Resuspend the cell pellet in 500 µl of PBS.[19]

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Excite the probe at 488 nm.[19] Collect fluorescence emission in two channels: one for the reduced form (red fluorescence, e.g., PE-Texas Red channel) and one for the oxidized form (green fluorescence, e.g., FITC channel).[20]

  • Data Analysis: The level of lipid peroxidation is determined by the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

Experimental and Logical Workflows

High-Throughput Screening (HTS) Workflow for 15-LOX-1 Inhibitors

The discovery of novel 15-LOX-1 inhibitors often begins with a high-throughput screening campaign.

G cluster_0 Primary Screen cluster_1 Secondary Screens cluster_2 Lead Optimization Compound_Library Compound Library Primary_Assay Biochemical Assay (e.g., Spectrophotometric) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Activity Threshold) Primary_Assay->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cell_Based_Assay Cell-Based Assay (e.g., Lipid Peroxidation) Dose_Response->Cell_Based_Assay Selectivity_Assay Selectivity Profiling (vs. other LOX isoforms) Cell_Based_Assay->Selectivity_Assay SAR Structure-Activity Relationship (SAR) Selectivity_Assay->SAR ADMET ADMET Profiling SAR->ADMET In_Vivo_Models In Vivo Efficacy Models ADMET->In_Vivo_Models

Workflow for 15-LOX-1 Inhibitor Discovery
Logical Framework for Therapeutic Targeting of 15-LOX-1

The rationale for targeting 15-LOX-1 is based on its central role in linking upstream pathological stimuli to downstream cellular damage and disease progression.

G Disease_Stimuli Pathological Stimuli (e.g., Ischemia, Inflammation) LOX15_1_Upregulation Upregulation/Activation of 15-LOX-1 Disease_Stimuli->LOX15_1_Upregulation Bioactive_Lipids Production of Pro-inflammatory & Pro-ferroptotic Lipids LOX15_1_Upregulation->Bioactive_Lipids Cellular_Dysfunction Cellular Dysfunction & Death (e.g., Neuronal Death, Foam Cell Formation) Bioactive_Lipids->Cellular_Dysfunction Disease_Progression Disease Progression (e.g., Stroke, Atherosclerosis) Cellular_Dysfunction->Disease_Progression LOX15_1_Inhibition 15-LOX-1 Inhibition (Therapeutic Intervention) LOX15_1_Inhibition->LOX15_1_Upregulation Blocks

Therapeutic Rationale for 15-LOX-1 Inhibition

Conclusion

The inhibition of 15-lipoxygenase-1 represents a highly promising therapeutic avenue for a diverse range of debilitating diseases. Its central role in pathological processes such as chronic inflammation, atherosclerosis, neurodegeneration, and ferroptosis provides a strong rationale for the development of targeted inhibitors. The availability of robust experimental assays and a growing understanding of its complex signaling networks are paving the way for the discovery and development of novel 15-LOX-1 inhibitors. Continued research in this area, particularly focusing on the development of highly selective and bioavailable small molecules, holds the potential to deliver transformative therapies for patients with significant unmet medical needs. This guide serves as a foundational resource to support and accelerate these critical research and development efforts.

References

The Dichotomous Role of 15-Lipoxygenase-1 in Cancer Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

15-Lipoxygenase-1 (15-LOX-1), an enzyme centrally involved in the metabolism of polyunsaturated fatty acids, exhibits a complex and often contradictory role in the landscape of cancer biology. Its function is highly context-dependent, varying significantly across different cancer types and cellular environments. In some malignancies, such as colorectal and non-small cell lung cancer, 15-LOX-1 and its primary metabolite from linoleic acid, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), appear to function as tumor suppressors, inducing apoptosis and inhibiting cell growth. Conversely, in other cancers like prostate cancer, 15-LOX-1 has been implicated in promoting tumorigenesis. This guide provides an in-depth technical overview of the core functions of 15-LOX-1 in cancer progression, detailing its enzymatic activity, its influence on key signaling pathways including p53 and NF-κB, and its impact on critical processes such as apoptosis and angiogenesis. Furthermore, this document outlines detailed experimental protocols for the study of 15-LOX-1, presents quantitative data on its expression and the effects of its modulation, and visualizes its complex signaling networks, with the aim of equipping researchers and drug development professionals with a comprehensive understanding of 15-LOX-1 as a potential therapeutic target.

Introduction: The Enzymatic Core of 15-LOX-1

15-LOX-1, encoded by the ALOX15 gene, is a member of the lipoxygenase family of non-heme iron-containing dioxygenases. Its primary function is the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. The two most physiologically relevant substrates for 15-LOX-1 in the context of cancer are linoleic acid and arachidonic acid.

  • Metabolism of Linoleic Acid: 15-LOX-1 metabolizes linoleic acid to 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is then rapidly reduced to its more stable form, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE).

  • Metabolism of Arachidonic Acid: Arachidonic acid is converted by 15-LOX-1 to 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).

These lipid mediators are not mere byproducts but are bioactive molecules that can modulate a variety of cellular processes implicated in cancer progression.

cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Primary Metabolites Linoleic Acid Linoleic Acid 15-LOX-1 15-LOX-1 Linoleic Acid->15-LOX-1 Arachidonic Acid Arachidonic Acid Arachidonic Acid->15-LOX-1 13(S)-HODE 13(S)-HODE 15-LOX-1->13(S)-HODE 15(S)-HETE 15(S)-HETE 15-LOX-1->15(S)-HETE

Figure 1: Enzymatic activity of 15-LOX-1.

The Dual Nature of 15-LOX-1 in Cancer: Tumor Suppressor vs. Oncogene

The role of 15-LOX-1 in cancer is markedly pleiotropic, with its expression and function being highly dependent on the specific cancer type.

15-LOX-1 as a Tumor Suppressor

In several cancers, most notably colorectal cancer, 15-LOX-1 and its metabolite 13(S)-HODE exhibit tumor-suppressive functions. Studies have consistently shown a downregulation of 15-LOX-1 expression in colorectal tumors compared to adjacent normal tissue.[1] Re-expression of 15-LOX-1 in colon cancer cells has been demonstrated to inhibit tumorigenesis.[2] Similarly, in non-small cell lung cancer, the levels of 15-LOX-1, 15(S)-HETE, and 13(S)-HODE are significantly reduced in tumor tissue.[3]

The tumor-suppressive effects of 15-LOX-1 are mediated through several mechanisms, including:

  • Induction of Apoptosis: 15-LOX-1 can promote programmed cell death in cancer cells. For instance, NSAIDs have been shown to induce apoptosis in colorectal cancer cells by upregulating 15-LOX-1 expression and subsequent 13(S)-HODE production.[4]

  • Cell Cycle Arrest: The 15-LOX-1 pathway can halt the proliferation of cancer cells by inducing cell cycle arrest.[5]

  • Activation of p53: 15-LOX-1 can activate the tumor suppressor protein p53, a critical regulator of cell cycle and apoptosis.

15-LOX-1 as a Pro-Tumorigenic Factor

In contrast to its role in colorectal cancer, 15-LOX-1 has been implicated in promoting the progression of other malignancies, such as prostate cancer. Increased expression of 15-LOX-1 has been observed in prostate tumors, and its overexpression in prostate cancer cell lines has been linked to more aggressive tumor growth and angiogenesis.

Data Presentation: Quantitative Insights into 15-LOX-1 Function

To provide a clear and comparative overview, the following tables summarize key quantitative data from various studies on 15-LOX-1 in cancer.

Table 1: Expression of 15-LOX-1 and its Metabolites in Cancer

Cancer TypeTissueAnalyteChange in Cancer vs. NormalFold Change/p-valueReference
Colorectal CancerHuman Colon15-LOX-1 ProteinDecreasedP ≤ 0.0001[1]
Colorectal CancerHuman Colon13(S)-HODEDecreasedMedian 3.3-fold decrease (P = 0.02)[5][6]
Non-Small Cell Lung CancerHuman Lung15-LOX-1, 15(S)-HETE, 13(S)-HODEDecreasedP = 0.011 and P = 0.022[3]

Table 2: Inhibitory Activity of 15-LOX-1 Inhibitors

InhibitorCell LineCancer TypeIC50 ValueReference
PD-146176B16F10Mouse Melanoma~10 µM (SRB assay, 48h)[7]
PD-146176HEK293 (expressing 12/15-LOX)N/A810 nM[8][9]
ML351HT-22 (expressing 12/15-LOX)Mouse Neuronal~10 µM (EC50 for cell survival)[9]
BaicaleinB16F10Mouse Melanoma~30 µM (SRB assay, 48h)[7]

Table 3: Effects of 15-LOX-1 Modulation on Apoptosis and Angiogenesis

Cancer TypeCell LineModulationEffect on ApoptosisQuantitative ChangeReference
Mouse MelanomaB16F10PD-146176 (IC50)Increased Caspase 3/7 activity>50-fold increase[7]
Colorectal CancerHCT116, HT-29LMM, LoVo15-LOX-1 re-expressionDecreased VEGF mRNA47%, 87%, 48% reduction respectively[10]
Colorectal CancerHCT116, HT-29LMM, LoVo15-LOX-1 re-expressionDecreased extracellular VEGF36%, 37%, 41% reduction respectively[10]

Signaling Pathways Modulated by 15-LOX-1

15-LOX-1 exerts its diverse effects on cancer progression by modulating key intracellular signaling pathways, most notably the p53 and NF-κB pathways.

The 15-LOX-1/p53 Axis

In its tumor-suppressive role, 15-LOX-1 can activate the p53 pathway. Overexpression of 15-LOX-1 in colorectal cancer cells leads to a significant increase in the phosphorylation of p53 at Serine 15, a key activating modification. Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest, and other pro-apoptotic factors.

15-LOX-1 15-LOX-1 p53 p53 15-LOX-1->p53 Phosphorylation p53-P p53 (p-Ser15) p53->p53-P p21 p21 p53-P->p21 Upregulation Apoptosis Apoptosis p53-P->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest cluster_cytoplasm Cytoplasm 15-LOX-1 15-LOX-1 IKK IKK 15-LOX-1->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Sequesters p65/p50 p65/p50 IκBα->p65/p50 Degradation Nucleus Nucleus p65/p50->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Anti-apoptotic Genes Anti-apoptotic Genes Nucleus->Anti-apoptotic Genes Cell/Tissue Lysate Cell/Tissue Lysate Protein Quantification Protein Quantification Cell/Tissue Lysate->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection

References

The Discovery of Novel 15-Lipoxygenase-1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1), a key enzyme in the metabolism of polyunsaturated fatty acids, has emerged as a critical therapeutic target for a range of inflammatory diseases, including asthma, atherosclerosis, and certain cancers.[1][2] This enzyme catalyzes the dioxygenation of fatty acids like linoleic and arachidonic acid, producing bioactive lipid mediators that can either promote or resolve inflammation. The dual role of 15-LOX-1 has spurred significant interest in the development of potent and selective inhibitors to modulate its activity and explore its therapeutic potential. This technical guide provides an in-depth overview of the discovery of novel 15-LOX-1 inhibitors, encompassing experimental protocols, data presentation, and the visualization of key biological and experimental workflows.

15-LOX-1 Signaling Pathway

The signaling cascade of 15-LOX-1 is intricately linked to inflammatory responses and a form of iron-dependent programmed cell death known as ferroptosis.[3][4] The enzyme is activated by various upstream stimuli, and its products modulate the activity of downstream effectors, influencing cellular processes like oxidative stress, inflammation, and cell survival.

15-LOX-1_Signaling_Pathway Cytokines Inflammatory Cytokines (e.g., IL-4, IL-13) LOX15_1 15-LOX-1 Cytokines->LOX15_1 Upregulation PL Membrane Phospholipids PLA2 Phospholipase A2 PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) PLA2->PUFA Liberation PUFA->LOX15_1 Substrate HpETEs 15-Hydroperoxyeicosatetraenoic acids (15-HpETEs) LOX15_1->HpETEs Catalysis MAPK MAPK Pathway (e.g., p38, ERK) LOX15_1->MAPK Activation LipidPeroxidation Lipid Peroxidation HpETEs->LipidPeroxidation Inflammation Inflammation HpETEs->Inflammation Ferroptosis Ferroptosis LipidPeroxidation->Ferroptosis NFkB NF-κB Pathway MAPK->NFkB Activation NFkB->Inflammation Pro-inflammatory Gene Expression

Caption: A simplified diagram of the 15-LOX-1 signaling pathway.

Discovery of Novel 15-LOX-1 Inhibitors: A Workflow

The identification of novel 15-LOX-1 inhibitors typically follows a structured drug discovery pipeline, beginning with high-throughput screening of large compound libraries and progressing through lead optimization to identify potent and selective candidates.[5][6]

Inhibitor_Discovery_Workflow HTS High-Throughput Screening (HTS) (Biochemical Assay) HitID Hit Identification HTS->HitID HitVal Hit Validation (Dose-Response & Orthogonal Assays) HitID->HitVal HitToLead Hit-to-Lead Optimization (SAR Studies) HitVal->HitToLead LeadOpt Lead Optimization (ADME/Tox Profiling) HitToLead->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical

Caption: A typical workflow for discovering novel enzyme inhibitors.

Experimental Protocols

15-LOX-1 Enzyme Activity Assay (UV-Spectrophotometric)

This is a standard in vitro assay to determine the inhibitory potential of compounds against 15-LOX-1. The assay measures the formation of the conjugated diene product, 13-hydroperoxyoctadecadienoic acid (13-HPODE), from linoleic acid, which absorbs light at 234 nm.[7]

Materials:

  • Recombinant human 15-LOX-1 enzyme

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • 96-well UV-transparent microplates

  • UV-Vis microplate reader

Procedure:

  • Prepare a stock solution of linoleic acid in ethanol and then dilute it in borate buffer to the desired final concentration (e.g., 250 µM).

  • Dissolve the test inhibitors in DMSO to create stock solutions.

  • In a 96-well plate, add the borate buffer, the inhibitor solution (or DMSO for control), and the 15-LOX-1 enzyme solution. Incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate solution to all wells.

  • Immediately measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

  • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be calculated by plotting percent inhibition against inhibitor concentration.

Cellular Lipid Peroxidation Assay (C11-BODIPY 581/591)

This cell-based assay measures the extent of lipid peroxidation, a downstream effect of 15-LOX-1 activity, particularly in the context of ferroptosis.[1][8][9] The fluorescent probe C11-BODIPY 581/591 is incorporated into cellular membranes and shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl portion.

Materials:

  • Cells expressing 15-LOX-1 (e.g., RAW 264.7 macrophages)

  • C11-BODIPY 581/591 fluorescent probe (Invitrogen, D3861)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight.

  • Treat the cells with the test inhibitors at various concentrations for a predetermined time.

  • Induce 15-LOX-1 activity or ferroptosis if necessary (e.g., with LPS or RSL3).

  • Incubate the cells with C11-BODIPY 581/591 (typically 1-10 µM in serum-free medium) for 30 minutes at 37°C.

  • Harvest the cells, wash twice with PBS, and resuspend in PBS.

  • Analyze the fluorescence of the cells using a flow cytometer. The ratio of green (oxidized probe) to red (reduced probe) fluorescence indicates the level of lipid peroxidation.

  • Alternatively, visualize the cells using a fluorescence microscope to observe the spatial distribution of lipid peroxidation.

Malondialdehyde (MDA) Assay

The MDA assay is another common method to quantify lipid peroxidation. MDA is a reactive aldehyde and a byproduct of polyunsaturated fatty acid peroxidation. It reacts with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

Materials:

  • Cell or tissue lysates

  • Thiobarbituric acid (TBA) reagent

  • Trichloroacetic acid (TCA)

  • MDA standard for calibration curve

  • Spectrophotometer

Procedure:

  • Homogenize cell or tissue samples in a suitable lysis buffer.

  • Add TCA to the lysate to precipitate proteins, then centrifuge to collect the supernatant.

  • Add the TBA reagent to the supernatant and heat at 95°C for 60 minutes to allow the color reaction to occur.

  • Cool the samples on ice and measure the absorbance at 532 nm.

  • Prepare a standard curve using known concentrations of MDA.

  • Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve.

Quantitative Data of Novel 15-LOX-1 Inhibitors

The potency of 15-LOX-1 inhibitors is typically reported as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). A lower value indicates a more potent inhibitor. The following tables summarize the inhibitory activities of various classes of recently discovered 15-LOX-1 inhibitors.

Inhibitor Class Compound IC50 (µM) Ki (µM) Reference
Indole-based 9c (i472)0.19-[9]
14d0.090.03[2]
PD-1461763.81-[7]
BMS Tryptamine Sulfonamide0.021-[7]
Imidazole-based MLS0003270690.34-[10]
MLS0003271860.53-[10]
MLS0003272060.87-[10]
Oxadiazole/Oxazole ML0940.01-[2]
ML3510.2-[2]
Chalcone Derivatives Compound 2d1.41-[11]
Compound 2c5.7-[11]
Pyrimido[4,5-b][8][9]benzothiazines 4-MMPB18-[12]

Conclusion

The discovery of novel 15-LOX-1 inhibitors is a rapidly advancing field with significant therapeutic promise. This guide provides a foundational understanding of the key aspects of this research area, from the underlying signaling pathways to the practical experimental protocols and the resulting quantitative data. The continued development of diverse chemical scaffolds and the use of robust screening and validation assays will be crucial in translating these scientific discoveries into effective clinical treatments for a variety of inflammatory and oxidative stress-related diseases.

References

Unraveling the Substrate Specificity of 15-Lipoxygenase-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the substrate specificity of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of 15-LOX-1's catalytic preferences and the methodologies used to elucidate them.

Executive Summary

15-Lipoxygenase-1 is a non-heme iron-containing dioxygenase that catalyzes the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs). The enzyme's substrate preference is a critical determinant of its biological function, as different fatty acid metabolites can trigger distinct signaling cascades. This guide summarizes the known substrate specificity of 15-LOX-1, presents key kinetic parameters for its primary substrates, details experimental protocols for assessing its activity, and visualizes the downstream signaling pathways of its major products.

15-Lipoxygenase-1 Substrate Specificity

Human 15-LOX-1 (ALOX15) exhibits a preference for ω-6 fatty acids, with linoleic acid being its primary substrate, followed by arachidonic acid.[1] The enzyme primarily oxygenates linoleic acid at carbon-13 to produce 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is subsequently reduced to 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE).[1] In the case of arachidonic acid, 15-LOX-1 predominantly catalyzes the formation of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is then converted to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE).[2]

The enzyme also metabolizes other PUFAs, including eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). With EPA, 15-LOX-1 displays a more pronounced dual positional specificity, producing both 15-HEPE and 12-HEPE.[3] When acting on DHA, it generates nearly equal amounts of 17-HDHA and 14-HDHA.[3]

Quantitative Kinetic Data

The catalytic efficiency of 15-LOX-1 with various substrates can be compared using their kinetic parameters: the Michaelis constant (Km), maximum velocity (Vmax), and the catalytic efficiency constant (kcat/Km). The following table summarizes available kinetic data for human 15-LOX-1 with its major substrates.

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Reference
Linoleic Acid12 ± 0.8-7.5 ± 0.40.62 ± 0.1[4]
Arachidonic Acid~10---[5]

Note: Comprehensive and directly comparable kinetic data for all major substrates under identical experimental conditions are limited in the literature. The provided values are based on available reports and may vary depending on the assay conditions.

Experimental Protocols for Determining Substrate Specificity

Accurate determination of 15-LOX-1 substrate specificity relies on robust experimental methodologies. The following sections detail the key protocols employed in the field.

Spectrophotometric Assay for Lipoxygenase Activity

This is the most common method for measuring 15-LOX-1 activity. It relies on the formation of a conjugated diene system in the fatty acid hydroperoxide product, which results in a characteristic increase in absorbance at 234 nm.[6][7]

Principle: The conversion of a 1,4-cis,cis-pentadiene moiety in the substrate to a conjugated 1,3-cis,trans-diene hydroperoxide by 15-LOX-1 leads to a significant increase in UV absorbance.

Protocol:

  • Reagent Preparation:

    • Substrate Stock Solution (e.g., 10 mM Sodium Linoleate): Dissolve linoleic acid in a minimal amount of ethanol and then dilute with a buffer (e.g., 0.2 M borate buffer, pH 9.0) containing a surfactant like Tween 20 to aid solubility.[7]

    • Enzyme Solution: Purified 15-LOX-1 is diluted in an appropriate buffer (e.g., 25 mM HEPES, pH 7.5) to a working concentration.[5]

  • Assay Procedure:

    • In a quartz cuvette, combine the reaction buffer and the substrate solution to the desired final concentration.

    • Initiate the reaction by adding the enzyme solution.

    • Immediately monitor the increase in absorbance at 234 nm using a UV/Vis spectrophotometer.[6]

    • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve, using the molar extinction coefficient of the hydroperoxide product (ε ≈ 25,000 M⁻¹cm⁻¹).[5]

Competitive Substrate Capture Method

This method provides a direct measure of the relative catalytic efficiency of the enzyme for two different substrates when they are present in the same reaction mixture.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing a known molar ratio of two competing substrates (e.g., arachidonic acid and linoleic acid).

  • Enzyme Reaction: The reaction is initiated by the addition of 15-LOX-1 and allowed to proceed for a defined period, ensuring that the total substrate turnover is low (typically 5-10%) to maintain initial velocity conditions.

  • Product Extraction: The reaction is quenched, and the lipid products are extracted using an organic solvent.

  • Product Analysis: The extracted products are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or gas chromatography-mass spectrometry (GC-MS) to determine the ratio of the different hydroperoxy fatty acids formed.

  • Calculation: The ratio of the products formed reflects the ratio of the kcat/Km values for the two substrates.

Chromatographic Analysis of Reaction Products

RP-HPLC: This technique is used to separate and quantify the different hydroperoxy and hydroxy fatty acid products based on their polarity. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol, water, and a pH-adjusting agent like triethylamine.[8]

GC-MS: For GC-MS analysis, the hydroperoxy products are typically reduced to their corresponding hydroxy derivatives and then derivatized (e.g., by methylation and silylation) to increase their volatility. This method provides detailed structural information and allows for precise quantification.

Signaling Pathways of 15-LOX-1 Products

The metabolites of 15-LOX-1, particularly 15-HETE and 13-HODE, are not merely byproducts but are bioactive signaling molecules that can modulate various cellular processes, especially in the context of inflammation and atherosclerosis.

Workflow for Determining 15-LOX-1 Activity

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) mix Mix Buffer and Substrate in Cuvette reagents->mix spectro Set up Spectrophotometer (λ = 234 nm) measure Measure Absorbance Change over Time spectro->measure initiate Initiate Reaction with Enzyme mix->initiate initiate->measure rate Calculate Initial Rate (V₀) measure->rate kinetics Determine Kinetic Parameters (Km, Vmax) rate->kinetics PPARg_pathway cluster_cell Macrophage HODE 13-HODE PPARg PPARγ HODE->PPARg activates RXR RXR PPARg->RXR heterodimerizes with NFkB NF-κB PPARg->NFkB inhibits PPRE PPRE RXR->PPRE binds to ProInflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, MMPs) PPRE->ProInflammatory inhibits transcription of NFkB->ProInflammatory promotes transcription of Atherosclerosis Atherosclerosis Progression ProInflammatory->Atherosclerosis NFkB_pathway cluster_cell Endothelial Cell HETE 15-HETE Receptor Cell Surface Receptor (e.g., GPCR) HETE->Receptor binds to IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Inflammatory Gene Expression (e.g., VCAM-1, ICAM-1) Nucleus->InflammatoryGenes activates transcription of Atherosclerosis Atherosclerosis Progression InflammatoryGenes->Atherosclerosis

References

The Intricate World of 15-Lipoxygenase-1 Metabolites: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, signaling, and biological functions of 15-lipoxygenase-1 metabolites, providing researchers, scientists, and drug development professionals with a comprehensive resource on their multifaceted roles in health and disease.

Introduction

15-Lipoxygenase-1 (15-LOX-1), an enzyme encoded by the ALOX15 gene, plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs), primarily arachidonic acid (AA) and linoleic acid (LA). Through its catalytic activity, 15-LOX-1 generates a diverse array of bioactive lipid mediators with profound effects on cellular signaling and pathophysiology. These metabolites are implicated in a wide spectrum of biological processes, ranging from the resolution of inflammation to the regulation of cell death and proliferation. Their dual nature, exhibiting both pro- and anti-inflammatory as well as pro- and anti-tumorigenic properties, makes them a complex yet compelling area of study for therapeutic intervention. This technical guide provides a detailed overview of the biological functions of 15-LOX-1 metabolites, their signaling pathways, and the experimental methodologies used to investigate them.

Biosynthesis of 15-LOX-1 Metabolites

The primary substrates for 15-LOX-1 are arachidonic acid and linoleic acid. The enzyme introduces molecular oxygen into these fatty acids, leading to the formation of hydroperoxy derivatives.

From arachidonic acid, 15-LOX-1 catalyzes the formation of 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is rapidly reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE)[1]. 15(S)-HETE serves as a precursor for a variety of other bioactive molecules, including:

  • Lipoxins: Through transcellular biosynthesis involving other lipoxygenases (e.g., 5-LOX), 15(S)-HETE can be converted to lipoxin A4 (LXA4) and lipoxin B4 (LXB4), which are potent anti-inflammatory and pro-resolving mediators[2][3].

  • Eoxins: In eosinophils, 15(S)-HpETE can be converted to eoxin C4, a pro-inflammatory mediator[4].

  • Resolvins and Protectins: 15-LOX-1 can also metabolize omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) to produce specialized pro-resolving mediators (SPMs) such as resolvins and protectins[5][6][7].

From linoleic acid, the preferred substrate for human 15-LOX-1, the enzyme produces 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is then reduced to 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE)[8].

cluster_AA Arachidonic Acid Metabolism cluster_LA Linoleic Acid Metabolism cluster_Omega3 Omega-3 Fatty Acid Metabolism AA Arachidonic Acid LOX15_1 15-LOX-1 AA->LOX15_1 LA Linoleic Acid LOX15_2 15-LOX-1 LA->LOX15_2 EPA_DHA EPA / DHA LOX15_3 15-LOX-1 EPA_DHA->LOX15_3 HpETE 15(S)-HpETE LOX15_1->HpETE HpODE 13(S)-HpODE LOX15_2->HpODE SPM_precursors SPM Precursors LOX15_3->SPM_precursors HETE 15(S)-HETE HpETE->HETE Eoxins Eoxins (Eoxin C4) HpETE->Eoxins Lipoxins Lipoxins (LXA4, LXB4) HETE->Lipoxins HODE 13(S)-HODE HpODE->HODE Resolvins Resolvins SPM_precursors->Resolvins Protectins Protectins SPM_precursors->Protectins

Biosynthesis of major 15-LOX-1 metabolites.

Core Biological Functions and Signaling Pathways

The metabolites of 15-LOX-1 exert a wide range of biological effects by activating specific signaling pathways. Their functions are often context-dependent, varying with cell type, the local microenvironment, and the presence of other signaling molecules.

Inflammation and Resolution

15-LOX-1 metabolites are key players in the complex process of inflammation, contributing to both its initiation and its active resolution.

  • Pro-inflammatory Actions: In certain contexts, 15-LOX-1 products can promote inflammation. For instance, 15-HETE can act as a chemoattractant for eosinophils, contributing to allergic inflammation in conditions like asthma[4][6]. The expression of 15-LOX-1 is often upregulated in inflammatory conditions[9].

  • Anti-inflammatory and Pro-resolving Actions: A major function of the 15-LOX-1 pathway is the production of specialized pro-resolving mediators (SPMs), including lipoxins, resolvins, and protectins[5][6][10]. These molecules actively orchestrate the resolution of inflammation by inhibiting neutrophil infiltration, stimulating the clearance of apoptotic cells by macrophages, and promoting tissue repair[2][11][12]. Lipoxin A4, for example, signals through the ALX/FPR2 receptor to exert its anti-inflammatory effects[11].

cluster_pro Pro-inflammatory cluster_anti Anti-inflammatory & Pro-resolving HETE_pro 15(S)-HETE Eosinophil_Chemotaxis Eosinophil Infiltration HETE_pro->Eosinophil_Chemotaxis Chemoattraction Eoxins_pro Eoxins Inflammation_init Inflammation Eoxins_pro->Inflammation_init Initiation Inflammation_Response Inflammatory Response Eosinophil_Chemotaxis->Inflammation_Response Inflammation_init->Inflammation_Response Lipoxins_anti Lipoxins (LXA4) Neutrophil_Inhibition Neutrophil Infiltration Lipoxins_anti->Neutrophil_Inhibition Inhibition Resolvins_anti Resolvins Efferocytosis Macrophage Efferocytosis Resolvins_anti->Efferocytosis Stimulation Protectins_anti Protectins Tissue_Repair Tissue Repair Protectins_anti->Tissue_Repair Promotion Resolution Resolution of Inflammation Neutrophil_Inhibition->Resolution Efferocytosis->Resolution Tissue_Repair->Resolution Inflammation_Response->Resolution leads to

Dual role of 15-LOX-1 metabolites in inflammation.
Ferroptosis

Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. 15-LOX-1 has emerged as a key enzyme in the execution of ferroptosis[13][14].

  • Mechanism: 15-LOX-1, particularly when complexed with phosphatidylethanolamine-binding protein 1 (PEBP1), can directly oxygenate polyunsaturated fatty acids esterified in membrane phospholipids, such as phosphatidylethanolamine (PE)[4][13]. This leads to the formation of lipid hydroperoxides (e.g., 15-HpETE-PE), which are potent triggers of ferroptosis[4][15]. The accumulation of these lipid peroxides ultimately leads to membrane damage and cell death.

  • Therapeutic Implications: The involvement of 15-LOX-1 in ferroptosis has significant implications for diseases where this cell death pathway is implicated, including neurodegenerative diseases like Parkinson's and Alzheimer's disease, as well as ischemia-reperfusion injury[13][16][17]. Inhibition of 15-LOX-1 is being explored as a potential therapeutic strategy to prevent ferroptotic cell death in these conditions[16].

PUFA_PE PUFA-PE in membrane LOX15_PEBP1 15-LOX-1 / PEBP1 Complex PUFA_PE->LOX15_PEBP1 Oxygenation Lipid_Peroxides Lipid Hydroperoxides (15-HpETE-PE) LOX15_PEBP1->Lipid_Peroxides Generates Membrane_Damage Membrane Damage Lipid_Peroxides->Membrane_Damage Causes Ferroptosis Ferroptosis Membrane_Damage->Ferroptosis Leads to Inhibitor 15-LOX-1 Inhibitors Inhibitor->LOX15_PEBP1 Inhibits cluster_suppressive Tumor Suppressive (e.g., Colorectal Cancer) cluster_promoting Tumor Promoting (e.g., Breast Cancer) LOX15 15-LOX-1 HETE_cancer 15-HETE LOX15->HETE_cancer HODE_cancer 13-HODE LOX15->HODE_cancer LOX15_suppressive 15-LOX-1 Expression Apoptosis_Induction Apoptosis LOX15_suppressive->Apoptosis_Induction Induces HODE_suppressive 13-HODE Growth_Inhibition Cell Growth HODE_suppressive->Growth_Inhibition Inhibits LOX15_promoting 15-LOX-1 Expression HETE_promoting 15-HETE LOX15_promoting->HETE_promoting HODE_promoting 13-HODE LOX15_promoting->HODE_promoting Metastasis Metastasis & Angiogenesis HETE_promoting->Metastasis Stimulates Proliferation Cell Proliferation (via MAPK) HODE_promoting->Proliferation Enhances start Start prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) start->prep_reagents setup_spectro Set Spectrophotometer to 234 nm prep_reagents->setup_spectro prep_cuvettes Prepare Cuvettes (Blank, Control, Inhibitor) setup_spectro->prep_cuvettes initiate_reaction Initiate Reaction (Add Substrate) prep_cuvettes->initiate_reaction record_absorbance Record Absorbance at 234 nm over time initiate_reaction->record_absorbance calculate_activity Calculate Enzyme Activity and % Inhibition record_absorbance->calculate_activity end End calculate_activity->end start Start lipid_extraction Lipid Extraction from Sample start->lipid_extraction spe_cleanup Solid-Phase Extraction (Optional) lipid_extraction->spe_cleanup reconstitute Reconstitute in Mobile Phase lipid_extraction->reconstitute If SPE is skipped spe_cleanup->reconstitute hplc_injection Inject onto HPLC System reconstitute->hplc_injection gradient_elution Gradient Elution & Separation hplc_injection->gradient_elution uv_detection UV Detection (235 nm) gradient_elution->uv_detection data_analysis Data Analysis (Quantification vs. Standards) uv_detection->data_analysis end End data_analysis->end

References

Methodological & Application

Application Notes and Protocols for 15-Lox-IN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1) is a non-heme iron-containing enzyme that plays a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid, leading to the production of bioactive lipid mediators.[1][2] These mediators are implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and regulated cell death.[1][2] Dysregulation of 15-LOX-1 activity has been linked to several diseases, including asthma, atherosclerosis, cancer, and neurodegenerative disorders.[1][2]

15-Lox-IN-1 is a potent and selective inhibitor of 15-LOX-1, designed for in vitro studies to investigate the role of this enzyme in cellular processes. This document provides detailed protocols for the application of this compound in cell culture experiments, along with data on its physicochemical properties and effects on key signaling pathways.

Physicochemical Properties of this compound

A representative 15-LOX-1 inhibitor, 9c (i472), exhibits physicochemical properties suitable for cell-based assays.[1][2]

PropertyValueReference
Molecular Weight ~400 g/mol [1][2]
cLogP 4.7[1][2]
Solubility Soluble in DMSOGeneral laboratory practice
Storage Store at -20°C or -80°CGeneral laboratory practice

Key Signaling Pathways Modulated by this compound

This compound is a valuable tool for dissecting the involvement of 15-LOX-1 in various cellular signaling cascades. Two key pathways influenced by 15-LOX-1 inhibition are the NF-κB signaling pathway and the ferroptosis cell death pathway.

15-LOX-1 and NF-κB Signaling Pathway

Lipopolysaccharide (LPS) can activate the NF-κB pathway in macrophages, leading to the expression of pro-inflammatory genes like inducible nitric oxide synthase (iNOS) and subsequent production of nitric oxide (NO), which can contribute to cell death.[1] 15-LOX-1-derived lipid peroxides can augment this LPS-mediated NF-κB activation.[1] Inhibition of 15-LOX-1 with a specific inhibitor can therefore attenuate NF-κB activation and its downstream effects.[1]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB releases IkB->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates iNOS_gene iNOS Gene NFkB_nuc->iNOS_gene activates transcription iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces CellDeath Cell Death NO->CellDeath Lox15_IN_1 This compound LOX15 15-LOX-1 Lox15_IN_1->LOX15 inhibits LipidPeroxides Lipid Peroxides LOX15->LipidPeroxides LipidPeroxides->IKK augments activation

Caption: 15-LOX-1's role in the NF-κB signaling pathway.

15-LOX-1 and Ferroptosis Pathway

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[3] The 15-LOX-1 enzyme, in complex with phosphatidylethanolamine-binding protein 1 (PEBP1), can directly peroxidize phosphatidylethanolamines (PE) containing arachidonic acid (AA-PE), generating hydroperoxy-PE (PE-AA-OOH), a critical signal for ferroptosis execution.[4] Inhibition of 15-LOX-1 can therefore protect cells from ferroptosis.

Ferroptosis_Pathway cluster_membrane Cell Membrane PE_AA PE-AA PE_AA_OOH PE-AA-OOH PE_AA->PE_AA_OOH peroxidation Ferroptosis Ferroptosis PE_AA_OOH->Ferroptosis GPX4 GPX4 GPX4->PE_AA_OOH reduces GSH GSH GPX4->GSH GSSG GSSG GSH->GSSG LOX15 15-LOX-1 LOX15->PE_AA complex forms PEBP1 PEBP1 PEBP1->PE_AA complex forms Lox15_IN_1 This compound Lox15_IN_1->LOX15 inhibits Erastin Erastin / RSL3 Erastin->GPX4 inhibits

Caption: The role of 15-LOX-1 in the ferroptosis pathway.

Experimental Protocols

The following protocols are generalized for the use of a 15-LOX-1 inhibitor, referred to as this compound, in a cell culture setting. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.

Preparation of this compound Stock Solution
  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound by dissolving the compound in sterile, anhydrous DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Cell Culture Treatment with this compound

This protocol describes a general procedure for treating adherent cells with this compound.

Materials:

  • Cultured cells in appropriate multi-well plates or flasks

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (sterile DMSO)

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and have not reached confluency at the time of treatment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).

    • Prepare a vehicle control by diluting DMSO in complete cell culture medium to the same final concentration as in the highest concentration of this compound.

  • Treatment:

    • Carefully remove the existing medium from the cells.

    • Add the prepared medium containing the desired concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability, enzyme activity, or western blotting.

Experimental_Workflow start Start seed Seed Cells start->seed adhere Adhere & Grow (24h) seed->adhere prepare Prepare Working Solutions adhere->prepare treat Treat Cells with This compound prepare->treat incubate Incubate (e.g., 24-72h) treat->incubate analyze Downstream Analysis incubate->analyze end End analyze->end

Caption: General experimental workflow for cell treatment.

Assay for 15-LOX-1 Activity in Cell Lysates

This spectrophotometric assay measures the activity of 15-LOX-1 by monitoring the formation of its product, 13-hydroperoxyoctadecadienoic acid (13-HPODE) from linoleic acid, which absorbs light at 234 nm.[5]

Materials:

  • Treated and untreated cell pellets

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Bradford assay reagent for protein quantification

  • Borate buffer (0.2 M, pH 9.0)

  • Linoleic acid (substrate)

  • Spectrophotometer capable of reading at 234 nm

Procedure:

  • Cell Lysis:

    • Wash the cell pellets with ice-cold PBS.

    • Lyse the cells in an appropriate volume of ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each cell lysate using the Bradford assay or a similar method.

  • Enzyme Assay:

    • In a UV-transparent cuvette, add borate buffer.

    • Add a standardized amount of cell lysate (e.g., 50-100 µg of total protein) to the cuvette.

    • Initiate the reaction by adding linoleic acid to a final concentration of 100 µM.

    • Immediately begin monitoring the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Normalize the activity to the amount of protein in the lysate (e.g., mAU/min/mg protein).

    • Compare the activity in this compound treated cells to the vehicle-treated control to determine the percent inhibition.

Quantification of Nitric Oxide (NO) Production

The Griess assay is a common method for the colorimetric quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.

Materials:

  • Conditioned cell culture medium from treated and untreated cells

  • Griess Reagent System (e.g., from a commercial supplier)

  • Sodium nitrite (NaNO₂) standard solution

  • Microplate reader capable of reading absorbance at 540-570 nm

Procedure:

  • Sample Collection: Collect the cell culture supernatant from each experimental condition.

  • Standard Curve Preparation: Prepare a standard curve of known NaNO₂ concentrations (e.g., 0-100 µM) in the same culture medium used for the experiment.

  • Griess Reaction:

    • Add 50 µL of each sample and standard to the wells of a 96-well plate in duplicate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Generate a standard curve by plotting absorbance versus NaNO₂ concentration.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Compare the NO production in this compound treated cells to the stimulated (e.g., LPS-treated) control.

Quantitative Data Summary

The following tables summarize representative quantitative data for a potent 15-LOX-1 inhibitor.

Table 1: Inhibitory Activity of a Representative 15-LOX-1 Inhibitor

InhibitorTargetIC₅₀ (µM)Assay TypeReference
9c (i472)15-LOX-10.19Enzyme Activity Assay[1]
PD-14617612/15-LOX3.81Enzyme Activity Assay[2]
ML35112/15-LOXNot specifiedIn vivo study[5]

Table 2: Effect of a 15-LOX-1 Inhibitor on LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS control)Reference
LPS + Vehicle-100%[1]
LPS + 9c (i472)0.2~80%[1]
LPS + 9c (i472)1~60%[1]
LPS + 9c (i472)5~40%[1]

Conclusion

This compound is a powerful research tool for elucidating the cellular functions of 15-LOX-1. The protocols and data presented here provide a comprehensive guide for its application in cell culture experiments, enabling researchers to investigate its impact on inflammatory signaling and regulated cell death pathways. As with any experimental system, optimization of the provided protocols for specific cell lines and research questions is highly recommended.

References

Application Notes and Protocols for 15-Lox-IN-1 In Vivo Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1) is a key enzyme in the metabolic pathway of polyunsaturated fatty acids, such as arachidonic and linoleic acid.[1][2] It catalyzes the introduction of molecular oxygen into these fatty acids, leading to the production of a variety of bioactive lipid mediators.[1] These mediators are implicated in a range of physiological and pathological processes, including inflammation, immune responses, and cell death.[1][3] Inhibition of 15-LOX-1 is therefore a promising therapeutic strategy for a number of diseases, including inflammatory disorders, certain cancers, and neurodegenerative conditions.[1][4]

15-Lox-IN-1 is a potent and selective inhibitor of 15-LOX-1.[5] These application notes provide detailed protocols for the preparation and in vivo administration of this compound, as well as methods for assessing its biological effects.

Disclaimer: this compound is intended for research use only and has not been fully validated for medical applications.[6] The information provided here is for guidance and should be adapted to specific experimental needs.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2349374-37-2[6]
Molecular Formula C₂₂H₂₁ClN₂O₄[6]
Molecular Weight 412.87 g/mol [6]
In Vitro IC₅₀ (15-LOX-1) 0.19 µM[5]
In Vitro Solubility ≥ 10 mg/mL in DMSO (requires sonication)[6]
In Vivo Formulation 10% DMSO in 90% corn oil[6]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months[5]

Signaling Pathway

15-LOX-1_Signaling_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid, Linoleic Acid) LOX15_1 15-Lipoxygenase-1 (15-LOX-1) PUFA->LOX15_1 HPETE 15-Hydroperoxyeicosatetraenoic acid (15-HpETE) LOX15_1->HPETE HETE 15-Hydroxyeicosatetraenoic acid (15-HETE) HPETE->HETE Lipoxins Lipoxins HPETE->Lipoxins Inflammation Inflammation HETE->Inflammation CellDeath Regulated Cell Death HETE->CellDeath Resolution Inflammation Resolution Lipoxins->Resolution Lox_IN_1 This compound Lox_IN_1->LOX15_1

Caption: 15-LOX-1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

1. Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a stock solution and a formulation suitable for intraperitoneal (i.p.) injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile, light-protected microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation (10 mg/mL):

    • Aseptically weigh the desired amount of this compound powder.

    • In a sterile, light-protected tube, dissolve the powder in the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

    • Vortex and sonicate until the solution is clear.[6]

    • Store the stock solution at -80°C for up to 6 months.[5]

  • Working Solution for Injection (e.g., 1 mg/mL):

    • On the day of injection, thaw the 10 mg/mL stock solution.

    • In a sterile tube, add 9 parts of sterile corn oil.

    • Slowly add 1 part of the 10 mg/mL this compound stock solution to the corn oil while vortexing to create a 10% DMSO in 90% corn oil emulsion.[6] This will result in a final inhibitor concentration of 1 mg/mL.

    • Ensure the solution is homogenous before administration.

2. In Vivo Administration of this compound in a Mouse Model of LPS-Induced Inflammation

This protocol provides a general guideline for administering this compound to mice in a lipopolysaccharide (LPS)-induced inflammation model. Doses and timing should be optimized for each specific study.

Animal Model:

  • Male C57BL/6 mice, 8-10 weeks old.

  • House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatize animals for at least one week before the experiment.

  • All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Groups:

  • Group 1: Vehicle Control: Mice receive an i.p. injection of the vehicle (10% DMSO in 90% corn oil).

  • Group 2: LPS + Vehicle: Mice receive an i.p. injection of the vehicle followed by an i.p. injection of LPS.

  • Group 3: LPS + this compound (Low Dose): Mice receive an i.p. injection of a low dose of this compound followed by an i.p. injection of LPS.

  • Group 4: LPS + this compound (High Dose): Mice receive an i.p. injection of a high dose of this compound followed by an i.p. injection of LPS.

Note on Dosing: Since no specific in vivo dosage for this compound is publicly available, a dose-response study is recommended. A starting point could be in the range of 1-10 mg/kg body weight, administered via i.p. injection.

Procedure:

  • Inhibitor Administration:

    • Administer the appropriate dose of this compound or vehicle via i.p. injection. The volume of injection should be consistent across all animals (e.g., 100 µL).

  • Induction of Inflammation:

    • One hour after inhibitor/vehicle administration, induce inflammation by i.p. injection of LPS (e.g., 1 mg/kg body weight, dissolved in sterile saline).

  • Sample Collection and Analysis:

    • At a predetermined time point after LPS injection (e.g., 6, 12, or 24 hours), euthanize the mice.

    • Collect blood via cardiac puncture for serum cytokine analysis (e.g., TNF-α, IL-6) using ELISA.

    • Perform peritoneal lavage to collect peritoneal cells for flow cytometry analysis of immune cell populations (e.g., neutrophils, macrophages).

    • Collect tissues (e.g., lung, liver, spleen) for histological analysis or measurement of 15-HETE levels by LC-MS/MS to assess target engagement.

Experimental Workflow

In_Vivo_Experimental_Workflow cluster_prep Preparation cluster_animal Animal Experiment cluster_analysis Analysis Prep_Stock Prepare 10 mg/mL Stock (this compound in DMSO) Prep_Working Prepare Working Solution (10% DMSO in Corn Oil) Prep_Stock->Prep_Working Acclimatize Acclimatize Mice Group Randomize into Experimental Groups Acclimatize->Group Admin_Inhibitor Administer this compound or Vehicle (i.p.) Group->Admin_Inhibitor Admin_LPS Administer LPS (i.p.) (1 hour post-inhibitor) Admin_Inhibitor->Admin_LPS Euthanize Euthanize Mice and Collect Samples Admin_LPS->Euthanize Blood Blood Collection Euthanize->Blood PeritonealLavage Peritoneal Lavage Euthanize->PeritonealLavage Tissue Tissue Collection Euthanize->Tissue ELISA Serum Cytokine Analysis (ELISA) Blood->ELISA Flow Immune Cell Profiling (Flow Cytometry) PeritonealLavage->Flow LCMS 15-HETE Measurement (LC-MS/MS) Tissue->LCMS Histology Histological Analysis Tissue->Histology

Caption: Workflow for an in vivo study of this compound in an LPS-induced inflammation model.

References

Application Notes and Protocols for the Synthesis of Indole-Based 15-LOX-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of indole-based inhibitors targeting 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in various inflammatory diseases. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction to 15-LOX-1 and Indole-Based Inhibitors

15-lipoxygenase-1 (15-LOX-1) is a crucial enzyme in the metabolic pathway of polyunsaturated fatty acids, such as linoleic and arachidonic acid. It catalyzes the introduction of molecular oxygen to form hydroperoxy derivatives, which are precursors to inflammatory mediators like leukotrienes.[1] The upregulation of 15-LOX-1 activity is associated with the pathophysiology of several inflammatory conditions, including asthma, atherosclerosis, and certain cancers.[1][2] Consequently, the development of potent and selective 15-LOX-1 inhibitors is a significant therapeutic strategy.[2]

The indole scaffold has emerged as a promising core structure for the design of potent 15-LOX-1 inhibitors.[2][3] Its versatile chemical nature allows for modifications at various positions, enabling the optimization of inhibitory activity and pharmacokinetic properties.[4] Several classes of indole-based inhibitors have been developed, demonstrating a range of potencies.[2][3]

Signaling Pathway of 15-LOX-1 in Inflammation

The activation of 15-LOX-1 initiates a signaling cascade that contributes to the inflammatory response. A key downstream effect of 15-LOX-1 activity is the activation of the nuclear factor-kappa B (NF-κB) pathway.[2][3] The lipid hydroperoxides produced by 15-LOX-1 can lead to the degradation of the IκB inhibitor, allowing the NF-κB complex to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and chemokines.

15-LOX-1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Arachidonic Acid Arachidonic Acid LOX15 15-LOX-1 Arachidonic Acid->LOX15 LipidPeroxides Lipid Peroxides (e.g., 15-HpETE) LOX15->LipidPeroxides IKK IKK Activation LipidPeroxides->IKK activates IkB IκB Degradation IKK->IkB phosphorylates NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active releases NFkB_inactive NF-κB (p50/p65)-IκB Gene Pro-inflammatory Gene Transcription NFkB_active->Gene translocates to nucleus and binds to DNA Cytokines Cytokines, Chemokines, Adhesion Molecules Gene->Cytokines leads to Experimental Workflow Start Starting Materials (e.g., Substituted Indole) Synthesis Synthesis of Indole Core Start->Synthesis Acylation Friedel-Crafts Acylation at C-3 Synthesis->Acylation Purification Purification (Column Chromatography) Acylation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Assay 15-LOX-1 Enzyme Inhibition Assay Characterization->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR

References

Application Notes and Protocols for Studying Lipid Peroxidation Using 15-Lipoxygenase-1 (15-LOX-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 15-Lipoxygenase-1 (15-LOX-1) as a tool to investigate lipid peroxidation. Detailed protocols for enzyme activity assays, cellular lipid peroxidation measurement, and inhibitor screening are provided, along with key quantitative data and visual representations of relevant pathways and workflows.

Introduction to 15-LOX-1 and Lipid Peroxidation

15-Lipoxygenase-1 (15-LOX-1), a member of the lipoxygenase family of non-heme iron-containing enzymes, plays a crucial role in the metabolism of polyunsaturated fatty acids (PUFAs) like linoleic acid and arachidonic acid.[1] The primary function of 15-LOX-1 is to catalyze the stereospecific insertion of molecular oxygen into PUFAs, leading to the formation of lipid hydroperoxides. This process, known as lipid peroxidation, is a key event in many physiological and pathological processes, including inflammation, cell signaling, and oxidative stress-related diseases.[1][2] Understanding the mechanisms of 15-LOX-1-mediated lipid peroxidation is therefore of significant interest in drug discovery and development for a variety of disorders, including cardiovascular diseases, neurodegenerative disorders, and cancer.[2][3]

Quantitative Data: Inhibition of 15-LOX-1

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known inhibitors of 15-LOX-1. This data is essential for researchers looking to select appropriate control compounds or to develop novel inhibitors.

InhibitorTarget EnzymeIC50 Value (nM)Reference
ML351Human 15-LOX-1200[2][3][4][5][6]
PD-146176Rabbit Reticulocyte 15-LOX540[7]
PD-146176Human 15-LOX (in intact cells)810[8]
Tryptamine SulfonamidesRabbit Reticulocyte 12/15-LOX21[9]
Pyrazole-based SulfonamidesRabbit Reticulocyte 12/15-LOX1.4[9]
ML094Human 15-LOX-110[9]
Imidazole-based InhibitorsRabbit Reticulocyte 12/15-LOX75[9]
Eleftheriadis-14dHuman 15-LOX-190[1]
i472Human 15-LOX-1190[1]
Nordihydroguaiaretic Acid (NDGA)15-LOX30,000
Zileuton15-LOX15,600[10]

Signaling Pathway

The following diagram illustrates the central role of 15-LOX-1 in the lipid peroxidation signaling cascade.

15-LOX-1_Signaling_Pathway PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX15 15-Lipoxygenase-1 (15-LOX-1) PUFA->LOX15 LHP Lipid Hydroperoxides (e.g., 15-HpETE) LOX15->LHP ROS Reactive Oxygen Species (ROS) LHP->ROS Downstream Downstream Signaling (e.g., NF-κB, MAPK) LHP->Downstream OxidativeStress Oxidative Stress ROS->OxidativeStress Inflammation Inflammation OxidativeStress->Inflammation CellDeath Cell Death (e.g., Ferroptosis) OxidativeStress->CellDeath Downstream->Inflammation Downstream->CellDeath

15-LOX-1 catalyzes the conversion of PUFAs to lipid hydroperoxides, initiating a cascade of events leading to oxidative stress, inflammation, and cell death.

Experimental Protocols

15-LOX-1 Enzyme Activity Assay (Spectrophotometric)

This protocol describes a method to determine the enzymatic activity of 15-LOX-1 by monitoring the formation of conjugated dienes, which absorb light at 234 nm.

Materials:

  • 15-LOX-1 enzyme (e.g., from soybean, Sigma-Aldrich)

  • Linoleic acid (substrate)

  • 0.2 M Borate buffer (pH 9.0)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Substrate Solution Preparation (250 µM):

    • Mix 10 µL of linoleic acid with 30 µL of ethanol.

    • Add 120 mL of 0.2 M borate buffer. This solution should be prepared fresh daily. The final substrate concentration in the assay will be 125 µM.

    • Note: A slight pre-oxidation of linoleic acid can aid in enzyme activation. Exposing the linoleic acid to air overnight at room temperature before stoppering and freezing can be beneficial.

  • Enzyme Solution Preparation:

    • Dissolve 15-LOX-1 in 0.2 M borate buffer to a concentration of approximately 10,000 U/mL.

    • Keep the enzyme solution on ice throughout the experiment.

    • For the assay, dilute the enzyme stock to a working concentration of 400 U/mL in borate buffer. The final concentration in the cuvette will be 200 U/mL.

  • Inhibitor Solution Preparation:

    • Dissolve the test inhibitor in DMSO to the desired stock concentration.

  • Assay Protocol:

    • Set the spectrophotometer to read absorbance at 234 nm.

    • Blank: To a quartz cuvette, add 12.5 µL of DMSO and 487.5 µL of borate buffer. Place this in the blank compartment of the spectrophotometer.

    • Control (No Inhibitor): In a separate cuvette, add 12.5 µL of DMSO and 487.5 µL of the 400 U/mL enzyme solution.

    • Inhibitor Sample: In another cuvette, add 12.5 µL of the inhibitor solution and 487.5 µL of the 400 U/mL enzyme solution. Incubate for 5 minutes at room temperature.

    • To initiate the reaction, rapidly add 500 µL of the 250 µM linoleic acid substrate solution to each cuvette (Control and Inhibitor).

    • Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (increase in A234 per minute) for both the control and inhibitor samples.

    • Determine the percentage of inhibition.

    • To calculate the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration.

Cellular Lipid Peroxidation Assay using C11-BODIPY™ 581/591

This protocol utilizes the fluorescent probe C11-BODIPY™ 581/591 to measure lipid peroxidation in live cells. This probe exhibits a shift in fluorescence emission from red to green upon oxidation.

Materials:

  • C11-BODIPY™ 581/591 (Invitrogen, D3861)

  • Cell culture medium (e.g., DMEM) without fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

  • Cells of interest

Procedure:

  • Cell Preparation:

    • Plate cells at the desired density in a suitable format (e.g., 6-well plate for flow cytometry, glass-bottom dish for microscopy) and allow them to adhere overnight.

  • Cell Treatment:

    • Treat the cells with the experimental compounds (e.g., 15-LOX-1 inducer, inhibitor) for the desired duration.

  • C11-BODIPY™ 581/591 Staining:

    • Prepare a 10 µM working solution of C11-BODIPY™ 581/591 in serum-free cell culture medium.

    • Remove the treatment medium from the cells and incubate them with the C11-BODIPY™ working solution for 30 minutes at 37°C.[2][4]

  • Cell Harvesting and Washing (for Flow Cytometry):

    • After incubation, harvest the cells (e.g., by trypsinization).

    • Wash the cells twice with PBS.

    • Resuspend the cells in 500 µL of PBS.[2]

  • Data Acquisition:

    • Flow Cytometry: Analyze the cells using a flow cytometer with an excitation wavelength of 488 nm.[2] Detect the green fluorescence (oxidized probe) and red fluorescence (reduced probe).

    • Fluorescence Microscopy: Image the live cells using a fluorescence microscope equipped with appropriate filter sets for green and red fluorescence.

  • Data Analysis:

    • Calculate the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

Experimental Workflow: Screening for 15-LOX-1 Inhibitors

The following diagram outlines a typical workflow for screening and validating potential inhibitors of 15-LOX-1.

Inhibitor_Screening_Workflow Start Start: Compound Library PrimaryScreen Primary Screen: High-Throughput 15-LOX-1 Enzyme Activity Assay Start->PrimaryScreen HitIdentification Hit Identification: Select compounds with significant inhibition PrimaryScreen->HitIdentification DoseResponse Dose-Response Analysis: Determine IC50 values HitIdentification->DoseResponse SecondaryAssay Secondary Assay: Cell-based Lipid Peroxidation Assay DoseResponse->SecondaryAssay LeadOptimization Lead Optimization: Structure-Activity Relationship (SAR) Studies SecondaryAssay->LeadOptimization End End: Candidate Drug LeadOptimization->End

A systematic workflow for identifying and optimizing novel 15-LOX-1 inhibitors.

References

Application of 15-Lox-IN-1 in Macrophage Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1) is a key enzyme in the metabolic pathway of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators that play crucial roles in inflammatory processes. In macrophages, 15-LOX-1 activity is implicated in various functions, including the regulation of cell death and inflammatory responses. 15-Lox-IN-1 is a potent and selective inhibitor of 15-LOX-1, making it a valuable tool for investigating the role of this enzyme in macrophage biology. These application notes provide detailed protocols for studying the effects of this compound on macrophage functions, including cell viability, nitric oxide production, NF-κB signaling, and lipid peroxidation.

Mechanism of Action

This compound, also referred to as 9c or i472 in some literature, is a potent inhibitor of 15-LOX-1 with a reported IC50 of 0.19 μM[1]. The enzyme 15-LOX-1 catalyzes the formation of lipid peroxides from polyunsaturated fatty acids. These lipid peroxides can contribute to a form of regulated cell death known as ferroptosis and can also amplify inflammatory signaling pathways, such as the NF-κB pathway. By inhibiting 15-LOX-1, this compound reduces the production of these lipid peroxides, thereby protecting macrophages from certain types of cell death and modulating inflammatory responses[1][2].

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound in macrophage studies.

Table 1: Inhibitory Activity of this compound

ParameterValueCell Type/SystemReference
IC50 for 15-LOX-10.19 μMRecombinant Human 15-LOX-1[1]

Table 2: Effects of this compound on Macrophage Viability and Function

AssayTreatmentConcentration of this compoundObserved EffectCell LineReference
LPS-Induced Cytotoxicity100 µg/mL LPS5 µM20% increase in cell viabilityRAW 264.7[1][2]
Nitric Oxide ProductionLPS/IFNγ stimulationDose-dependentInhibition of NO productionRAW 264.7[1][2]
NF-κB ActivityLPS/IFNγ stimulationNot specifiedSignificant inhibitionRAW-Blue™[1][2]
Lipid PeroxidationLPS/IFNγ stimulation5 µMSignificant attenuation of lipid peroxidesRAW 264.7[1]

Experimental Protocols

Here are detailed methodologies for key experiments to assess the impact of this compound on macrophage functions.

Protocol 1: Assessment of LPS-Induced Cytotoxicity in RAW 264.7 Macrophages using MTT Assay

This protocol measures the protective effect of this compound against lipopolysaccharide (LPS)-induced cell death.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare different concentrations of this compound in complete DMEM.

  • Pre-treat the cells by replacing the medium with 100 µL of medium containing the desired concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

  • Induce cytotoxicity by adding LPS to a final concentration of 100 µg/mL to the appropriate wells. Include a control group with no LPS treatment.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Measurement of Nitric Oxide Production using Griess Assay

This protocol quantifies the effect of this compound on nitric oxide (NO) production by macrophages, a key indicator of inflammatory activation.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM

  • LPS and Interferon-gamma (IFNγ)

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 10 ng/mL) and IFNγ (e.g., 10 ng/mL) for 20-24 hours.

  • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

  • After incubation, collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.

  • Add 100 µL of the Griess reagent to each 100 µL of supernatant and standard.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540-550 nm using a microplate reader.

  • Determine the nitrite concentration in the samples by comparing the absorbance to the sodium nitrite standard curve.

Protocol 3: NF-κB Reporter Assay in RAW-Blue™ Macrophages

This protocol assesses the effect of this compound on the activation of the NF-κB signaling pathway using a reporter cell line.

Materials:

  • RAW-Blue™ macrophage reporter cell line (InvivoGen)

  • Complete DMEM with selection antibiotics (e.g., Zeocin™)

  • LPS and IFNγ

  • This compound

  • QUANTI-Blue™ Solution (InvivoGen) or other SEAP detection reagent

  • 96-well plates

Procedure:

  • Culture RAW-Blue™ cells according to the manufacturer's instructions.

  • Seed the cells in a 96-well plate at an appropriate density.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 10 ng/mL) and IFNγ (e.g., 10 ng/mL) for 24 hours.

  • Prepare the QUANTI-Blue™ Solution according to the manufacturer's protocol.

  • Add 180 µL of the prepared QUANTI-Blue™ Solution to a new 96-well plate.

  • Add 20 µL of the cell culture supernatant from the stimulated cells to the wells containing the QUANTI-Blue™ Solution.

  • Incubate at 37°C for 1-3 hours.

  • Measure the absorbance at 620-655 nm using a microplate reader.

  • The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to NF-κB activation.

Protocol 4: Assessment of Lipid Peroxidation using BODIPY™ 581/591 C11

This protocol measures the inhibitory effect of this compound on lipid peroxidation in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM

  • LPS and IFNγ

  • This compound

  • BODIPY™ 581/591 C11 fluorescent dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed RAW 264.7 cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere.

  • Pre-treat the cells with this compound (e.g., 5 µM) for 1 hour.

  • Stimulate the cells with LPS (10 ng/mL) and IFNγ (10 ng/mL) for a specified time (e.g., 20 hours).

  • Load the cells with BODIPY™ 581/591 C11 dye according to the manufacturer's instructions. This dye incorporates into cellular membranes and shifts its fluorescence emission from red to green upon oxidation.

  • Wash the cells to remove excess dye.

  • Analyze the cells using a flow cytometer. The shift in fluorescence from the red to the green channel indicates the level of lipid peroxidation.

  • Alternatively, visualize the change in fluorescence using a fluorescence microscope.

  • Quantify the percentage of cells with increased green fluorescence or the mean fluorescence intensity in the green channel.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway Activates iNOS_expression iNOS Expression NFkB_pathway->iNOS_expression Induces NO_production Nitric Oxide (NO) Production iNOS_expression->NO_production Cell_Death Cell Death NO_production->Cell_Death Contributes to PUFA Polyunsaturated Fatty Acids (PUFAs) Lipid_Peroxides Lipid Peroxides PUFA->Lipid_Peroxides LOX15 15-LOX-1 LOX15->Lipid_Peroxides Catalyzes Lipid_Peroxides->NFkB_pathway Augments Activation Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induces Lox_IN_1 This compound Lox_IN_1->LOX15 Inhibits

Caption: Signaling pathways affected by this compound in macrophages.

Experimental_Workflow Start Start: Seed Macrophages Pretreat Pre-treat with This compound Start->Pretreat Stimulate Stimulate with LPS/IFNγ Pretreat->Stimulate Incubate Incubate (20-24h) Stimulate->Incubate Assay Perform Assays Incubate->Assay Viability Cell Viability (MTT) Assay->Viability NO Nitric Oxide (Griess Assay) Assay->NO NFkB NF-κB Activity (Reporter Assay) Assay->NFkB Lipid_Peroxidation Lipid Peroxidation (BODIPY C11) Assay->Lipid_Peroxidation Analyze Analyze Data Viability->Analyze NO->Analyze NFkB->Analyze Lipid_Peroxidation->Analyze

Caption: General experimental workflow for studying this compound effects.

References

Application Notes and Protocols for a 15-Lipoxygenase-1 (15-LOX-1) Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15-Lipoxygenase-1 (15-LOX-1) is a non-heme iron-containing dioxygenase that plays a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic and linoleic acid.[1] The enzymatic activity of 15-LOX-1 leads to the production of bioactive lipid mediators, including 15-hydroxyeicosatetraenoic acid (15-HETE), which are implicated in a variety of physiological and pathological processes.[1] Emerging evidence highlights the involvement of 15-LOX-1 in inflammatory diseases, several types of cancer, and cardiovascular conditions.[2][3] Consequently, the inhibition of 15-LOX-1 has become a promising therapeutic strategy, driving the need for robust and reliable screening assays to identify and characterize potent inhibitors.

These application notes provide detailed protocols for a colorimetric and a fluorometric 15-LOX-1 inhibition assay, suitable for high-throughput screening and inhibitor characterization. The described methods are designed to be reproducible and adaptable to standard laboratory instrumentation.

Signaling Pathway of 15-LOX-1

15-LOX-1 catalyzes the introduction of molecular oxygen into polyunsaturated fatty acids. For instance, it converts arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then rapidly reduced to 15-HETE.[1] 15-HETE acts as a signaling molecule that can modulate various downstream pathways. It has been shown to activate the PI3K/Akt/mTOR signaling cascade, promoting cell survival and angiogenesis. Furthermore, 15-LOX-1 activity can influence inflammatory responses through the modulation of NF-κB signaling and the production of specialized pro-resolving mediators like lipoxins.[2][4]

15-LOX-1_Signaling_Pathway AA Arachidonic Acid LOX15 15-LOX-1 AA->LOX15 HpETE15 15-HpETE LOX15->HpETE15 HETE15 15-HETE HpETE15->HETE15 Reduction Lipoxins Lipoxins HpETE15->Lipoxins PI3K PI3K HETE15->PI3K NFkB NF-κB Pathway HETE15->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis & Cell Survival mTOR->Angiogenesis Inflammation Inflammation NFkB->Inflammation Resolution Resolution of Inflammation Lipoxins->Resolution

Figure 1: 15-LOX-1 Signaling Pathway.

Experimental Workflow for Inhibitor Screening

The general workflow for screening potential 15-LOX-1 inhibitors involves several key stages, from initial assay setup to hit confirmation and characterization. A typical high-throughput screening (HTS) campaign is designed to efficiently test large compound libraries.

Inhibitor_Screening_Workflow AssayDev Assay Development & Optimization HTS High-Throughput Screening (HTS) of Compound Library AssayDev->HTS HitID Primary Hit Identification HTS->HitID DoseResponse Dose-Response & IC50 Determination HitID->DoseResponse HitConfirm Hit Confirmation & Orthogonal Assays DoseResponse->HitConfirm SAR Structure-Activity Relationship (SAR) Studies HitConfirm->SAR LeadOp Lead Optimization SAR->LeadOp

Figure 2: Experimental Workflow.

Data Presentation

Quantitative data from inhibition assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying inhibitor potency.

Table 1: Inhibition of 15-LOX-1 by Test Compounds

Compound IDConcentration (µM)% Inhibition (Mean ± SD, n=3)IC50 (µM)
Positive Control (NDGA) 0.115.2 ± 2.19.0
148.9 ± 3.5
1092.1 ± 1.8
Test Compound A 0.510.5 ± 1.515.2
545.3 ± 4.2
5088.7 ± 2.9
Test Compound B 15.2 ± 0.8>100
1012.6 ± 2.3
10025.4 ± 3.1

Experimental Protocols

Protocol 1: Colorimetric 15-LOX-1 Inhibition Assay

This assay measures the hydroperoxides produced by 15-LOX-1 activity. The hydroperoxides oxidize Fe²⁺ to Fe³⁺, which then forms a colored complex with thiocyanate, measurable at 480-500 nm.[2][4]

Materials and Reagents:

  • Human recombinant 15-LOX-1 enzyme

  • Linoleic acid or Arachidonic acid (Substrate)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Nordihydroguaiaretic Acid (NDGA) as a positive control inhibitor

  • Developing Reagent: A mixture of ferrous sulfate and ammonium thiocyanate in an acidic solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the 15-LOX-1 enzyme to the desired concentration in cold Assay Buffer. Keep on ice.

    • Prepare a stock solution of the substrate (e.g., 10 mM linoleic acid in ethanol) and dilute to the working concentration in Assay Buffer.

    • Prepare serial dilutions of the test compounds and the positive control (NDGA) in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1-2%.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add Assay Buffer and solvent (without enzyme or inhibitor).

    • Control wells (100% activity): Add 15-LOX-1 enzyme solution and solvent (without inhibitor).

    • Inhibitor wells: Add 15-LOX-1 enzyme solution and the desired concentration of the test compound or positive control.

  • Enzyme Inhibition Reaction:

    • Add the enzyme solution to the control and inhibitor wells.

    • Add the test compounds or positive control to the inhibitor wells.

    • Pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-20 minutes.

  • Detection:

    • Stop the reaction by adding the Developing Reagent to all wells.

    • Incubate for 5 minutes at room temperature to allow for color development.

    • Measure the absorbance at 480-500 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of control well)] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: Fluorometric 15-LOX-1 Inhibition Assay

This assay utilizes a fluorescent probe that is oxidized by the hydroperoxide products of the 15-LOX-1 reaction, resulting in an increase in fluorescence intensity (e.g., Ex/Em = 490/530 nm).

Materials and Reagents:

  • Human recombinant 15-LOX-1 enzyme

  • Linoleic acid or Arachidonic acid (Substrate)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

  • Fluorescent probe (e.g., a proprietary green fluorescence probe)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • A known 15-LOX-1 inhibitor as a positive control

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare enzyme, substrate, and inhibitor solutions as described in the colorimetric assay protocol.

    • Prepare the fluorescent probe solution according to the manufacturer's instructions.

  • Assay Setup (in a 96-well black plate):

    • Follow the same well setup as the colorimetric assay (Blank, Control, Inhibitor wells).

  • Enzyme Inhibition Reaction:

    • Add the enzyme solution to the control and inhibitor wells.

    • Add the test compounds or positive control to the inhibitor wells.

    • Add the fluorescent probe to all wells.

    • Pre-incubate the plate at room temperature for 5-10 minutes, protected from light.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells except the blank.

  • Detection:

    • Immediately start monitoring the fluorescence intensity (e.g., Ex/Em = 490/530 nm) over time (kinetic mode) or after a fixed incubation period (endpoint mode) of 10-30 minutes at room temperature, protected from light.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all other readings.

    • For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each inhibitor concentration using the reaction rates or endpoint fluorescence values: % Inhibition = [1 - (Rate or Fluorescence of inhibitor well / Rate or Fluorescence of control well)] x 100

    • Determine the IC50 value as described in the colorimetric assay protocol.

Conclusion

The provided protocols offer robust and adaptable methods for the screening and characterization of 15-LOX-1 inhibitors. The choice between the colorimetric and fluorometric assay will depend on the available instrumentation and the specific requirements of the screening campaign. Proper data analysis and presentation are crucial for the accurate interpretation of inhibitor potency and for guiding further drug development efforts.

References

Measuring 15-Lipoxygenase-1 (15-LOX-1) Activity with High-Performance Liquid Chromatography (HPLC): An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for measuring the enzymatic activity of 15-lipoxygenase-1 (15-LOX-1) using reverse-phase high-performance liquid chromatography (RP-HPLC). 15-LOX-1 is a crucial enzyme in the metabolism of polyunsaturated fatty acids, primarily converting arachidonic acid into 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), which is subsequently reduced to 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). The quantification of 15(S)-HETE serves as a direct measure of 15-LOX-1 activity. This method is essential for studying enzyme kinetics, screening for inhibitors, and investigating the role of 15-LOX-1 in various physiological and pathological processes.

Introduction

15-lipoxygenase-1 (15-LOX-1) is a member of the lipoxygenase family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. In humans, 15-LOX-1 is involved in a variety of biological processes, including inflammation, immune response, and cell differentiation. The primary substrate for 15-LOX-1 is arachidonic acid, which is converted to 15(S)-HpETE. This intermediate is then rapidly reduced to the more stable 15(S)-HETE. The production of 15(S)-HETE is a key indicator of 15-LOX-1 activity and has been implicated in the pathogenesis of several diseases, making the enzyme a target for drug development.

Accurate and reliable measurement of 15-LOX-1 activity is paramount for research and drug discovery. HPLC offers a robust and sensitive method for separating and quantifying the enzymatic product, 15(S)-HETE, from the substrate and other reaction components. This application note details a standard protocol for an in vitro 15-LOX-1 activity assay followed by RP-HPLC analysis with UV detection.

Signaling Pathway

The enzymatic activity of 15-LOX-1 is a key step in the broader arachidonic acid cascade, leading to the formation of various bioactive lipid mediators.

15_LOX_1_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Cellular Stimuli aa Arachidonic Acid (AA) pla2->aa lox15_1 15-LOX-1 aa->lox15_1 other_lox Other LOX (e.g., 5-LOX, 12-LOX) aa->other_lox hpete15 15(S)-HpETE lox15_1->hpete15 + O2 gpx Glutathione Peroxidase (GPx) hpete15->gpx hete15 15(S)-HETE gpx->hete15 other_prods Other Eicosanoids (Leukotrienes, etc.) other_lox->other_prods

Diagram 1: Simplified 15-LOX-1 signaling pathway.

Experimental Workflow

The overall experimental workflow for measuring 15-LOX-1 activity using HPLC is depicted below. It involves an enzymatic reaction followed by sample preparation and HPLC analysis.

HPLC_Workflow start Start reaction 1. Enzymatic Reaction (15-LOX-1 + Arachidonic Acid) start->reaction termination 2. Reaction Termination (e.g., Acidification, Organic Solvent) reaction->termination extraction 3. Liquid-Liquid or Solid-Phase Extraction termination->extraction evaporation 4. Solvent Evaporation extraction->evaporation reconstitution 5. Reconstitution in Mobile Phase evaporation->reconstitution hplc 6. RP-HPLC Analysis (UV Detection at 235 nm) reconstitution->hplc analysis 7. Data Analysis (Peak Integration and Quantification) hplc->analysis end End analysis->end

Diagram 2: Experimental workflow for 15-LOX-1 activity measurement.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials and Reagents
  • Recombinant human 15-LOX-1

  • Arachidonic acid (substrate)

  • 15(S)-HETE (standard)

  • Boric acid buffer (or other suitable buffer, e.g., Tris-HCl, HEPES)

  • Sodium hydroxide (for pH adjustment)

  • Ethyl acetate (or other suitable organic solvent for extraction)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or Formic acid (for mobile phase)

  • Internal standard (e.g., Prostaglandin B2)

Equipment
  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Incubator or water bath

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure

1. Enzymatic Reaction

  • Prepare a reaction buffer (e.g., 0.1 M Boric acid buffer, pH 7.4).

  • In a microcentrifuge tube, add the following in order:

    • Reaction buffer

    • 15-LOX-1 enzyme solution (final concentration typically in the nM range)

    • Inhibitor or vehicle control (if screening)

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the arachidonic acid substrate (final concentration typically 10-50 µM).

  • Incubate the reaction mixture at the same temperature for a specified time (e.g., 10-20 minutes). The reaction time should be within the linear range of product formation.

2. Reaction Termination and Sample Preparation

  • Terminate the reaction by adding 2 volumes of ice-cold ethyl acetate and acidifying with a small amount of dilute acid (e.g., 1 M HCl) to pH 3-4.

  • Add the internal standard.

  • Vortex vigorously for 1 minute to extract the lipids into the organic phase.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial HPLC mobile phase.

3. HPLC Analysis

  • Set up the HPLC system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the reconstituted sample onto the column.

  • Run the HPLC method to separate the substrate and products.

  • Monitor the absorbance at 235 nm, which is the characteristic absorbance maximum for the conjugated diene in HETE products.

Data Presentation

Table 1: Typical Reaction Conditions for 15-LOX-1 Activity Assay
ParameterTypical Value
EnzymeRecombinant Human 15-LOX-1
SubstrateArachidonic Acid
Buffer0.1 M Boric Acid, pH 7.4
Enzyme Concentration50-200 nM
Substrate Concentration10-50 µM
Reaction Volume200 µL
Incubation Temperature37°C
Incubation Time10-20 minutes
Table 2: Example HPLC Parameters for 15-HETE Analysis
ParameterCondition 1 (Isocratic)Condition 2 (Gradient)
Column C18, 4.6 x 250 mm, 5 µmC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A -Water + 0.1% Formic Acid
Mobile Phase B -Acetonitrile + 0.1% Formic Acid
Mobile Phase Methanol/Water/Acetic Acid (75:25:0.01, v/v/v)Gradient Elution
Gradient N/A60-95% B over 20 min
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 235 nmUV at 235 nm
Injection Volume 20 µL10 µL
Typical Retention Time ~8-12 min for 15-HETEVariable, dependent on gradient

Data Analysis

  • Standard Curve: Prepare a series of dilutions of the 15(S)-HETE standard of known concentrations. Inject each standard into the HPLC and record the peak area. Plot the peak area against the concentration to generate a standard curve.

  • Quantification: Integrate the peak area corresponding to 15(S)-HETE in the experimental samples.

  • Calculation: Use the standard curve to determine the concentration of 15(S)-HETE in the samples. The enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme (e.g., nmol/min/mg protein).

Conclusion

The HPLC-based method described provides a reliable and sensitive approach for measuring 15-LOX-1 activity. This protocol can be adapted for various applications, including enzyme characterization, kinetic studies, and high-throughput screening of potential inhibitors. Careful optimization of reaction and HPLC conditions is crucial for achieving accurate and reproducible results.

Troubleshooting & Optimization

15-Lox-IN-1 solubility and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 15-Lox-IN-1. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during the handling and use of this compound.

Q1: My this compound powder won't dissolve in my aqueous buffer.

A1: this compound has poor aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO). For in vitro experiments, this stock solution can then be further diluted into your aqueous cell culture medium. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q2: I observed precipitation when I diluted my DMSO stock solution into my aqueous medium.

A2: This can happen if the final concentration of this compound in the aqueous medium exceeds its solubility limit. To troubleshoot this:

  • Lower the final concentration: Try using a lower final concentration of the inhibitor in your experiment.

  • Increase the DMSO concentration (with caution): A slightly higher, yet non-toxic, final DMSO concentration might help maintain solubility. Always perform a vehicle control to account for any effects of the solvent.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.

  • Warm the medium: Gently warming the aqueous medium to 37°C before adding the inhibitor stock can sometimes improve solubility.

Q3: My this compound solution appears cloudy or has visible particles.

A3: A cloudy solution indicates that the compound has not fully dissolved or has precipitated out of solution. According to product data sheets, ultrasonic treatment may be necessary to fully dissolve this compound in DMSO to achieve a clear, high-concentration stock solution.[1] If cloudiness persists, consider the following:

  • Sonication: As recommended, use an ultrasonic bath to aid dissolution of the stock solution in DMSO.[1]

  • Filtration: For stock solutions, you can filter through a 0.22 µm syringe filter to remove any undissolved particulates before storage. This is particularly important for cell-based assays.

Q4: I am not observing the expected biological activity of the inhibitor.

A4: Several factors could contribute to a lack of activity:

  • Improper Storage: Ensure the powdered compound and stock solutions are stored at the recommended temperatures to maintain stability. Powdered this compound should be stored at -20°C for up to 3 years.[1] In-solvent stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.[1][2]

  • Degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes.

  • Cellular Uptake: The inhibitor may not be efficiently entering your specific cell type. Permeabilization techniques, where appropriate for the experimental design, could be considered, though this is not a standard procedure for this inhibitor.

  • Experimental Conditions: The concentration of the inhibitor or the incubation time may not be optimal for your specific experimental setup. A dose-response and time-course experiment is recommended to determine the optimal conditions.

Q5: How should I prepare this compound for in vivo studies?

A5: For in vivo applications, a common formulation involves a two-step solvent system. First, dissolve the compound in DMSO, and then further dilute this solution with corn oil. A recommended ratio is 10% DMSO and 90% corn oil.[1] It is crucial to add the solvents sequentially and ensure the solution is clear and homogenous before administration.[1]

Data Presentation

Solubility of this compound
SolventIn Vitro/In VivoMaximum SolubilityMolar EquivalentNotes
DMSOIn Vitro10 mg/mL[1]24.22 mM[1]Requires sonication for a clear solution.[1]
10% DMSO + 90% Corn OilIn Vivo≥ 1 mg/mL[1]2.42 mM[1]Add solvents sequentially for a clear solution.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO (In Vitro Use)

Materials:

  • This compound powder (Molecular Weight: 412.87 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 242.21 µL of anhydrous DMSO to the microcentrifuge tube containing the powder.[1] This will yield a final concentration of 10 mM.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to initiate dissolution.

  • Sonication: Place the tube in an ultrasonic water bath and sonicate until the solution is completely clear.[1] This step is crucial to ensure full dissolution at this high concentration.

  • Aliquoting and Storage: Aliquot the clear stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]

Visualizations

Signaling Pathway of 15-LOX-1 Inhibition

G AA Arachidonic Acid / Linoleic Acid LOX15 15-LOX-1 AA->LOX15 HpODE 15-HpETE / 13-HpODE (Lipid Peroxides) LOX15->HpODE NFkB NF-κB Pathway HpODE->NFkB crosstalk CellDeath Inflammation & Ferroptotic Cell Death HpODE->CellDeath LPS LPS LPS->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO NO->CellDeath Inhibitor This compound Inhibitor->LOX15

Caption: Mechanism of this compound action on inflammatory pathways.

Experimental Workflow for this compound Solution Preparation

G start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate until Clear vortex->sonicate aliquot Aliquot into Single-Use Tubes sonicate->aliquot store Store at -80°C or -20°C aliquot->store end Ready for Use store->end

Caption: Workflow for preparing a this compound stock solution.

References

Technical Support Center: Optimizing 15-Lox-IN-1 Concentration In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and experimental protocols to effectively determine and optimize the in vitro concentration of 15-Lox-IN-1, a representative inhibitor of 15-lipoxygenase (15-LOX).

Frequently Asked Questions (FAQs)

Q1: What is the 15-lipoxygenase (15-LOX) pathway and why inhibit it?

The 15-lipoxygenase (15-LOX) enzyme family, including 15-LOX-1, catalyzes the peroxidation of polyunsaturated fatty acids like arachidonic acid and linoleic acid.[1][2] This process generates lipid signaling molecules, such as 15-hydroxyeicosatetraenoic acid (15-HETE), which are involved in inflammatory responses.[3][4][5] Increased 15-LOX-1 activity is associated with inflammatory diseases like asthma and may play a role in neurodegeneration and certain cancers.[4][5] Inhibiting 15-LOX can therefore reduce the production of these pro-inflammatory mediators, making it a therapeutic target for various diseases.

Q2: How do I dissolve this compound for in vitro experiments?

Most small molecule inhibitors are hydrophobic. It is recommended to first prepare a high-concentration stock solution (e.g., 10-50 mM) in a non-aqueous solvent such as dimethyl sulfoxide (DMSO) or ethanol. For cell-based assays, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.1% v/v) to avoid solvent-induced cytotoxicity. Always add the stock solution to the aqueous buffer or medium as the final step, mixing thoroughly to prevent precipitation.

Q3: What is a good starting concentration range for a dose-response experiment?

If the IC₅₀ (half-maximal inhibitory concentration) is unknown, a wide concentration range should be tested. A common strategy is to perform a logarithmic serial dilution. A starting range of 10 nM to 100 µM is often effective for initial screening. This wide range helps to identify the potency of the inhibitor and establish the boundaries for a more focused dose-response curve in subsequent experiments.

Q4: How can I be sure the observed effect is due to 15-LOX inhibition and not cell death?

It is crucial to perform a cytotoxicity assay in parallel with your functional assay. Use a method like an MTT, XTT, or LDH release assay to treat your cells with the same concentrations of this compound used in the inhibition experiment. The optimal concentration of the inhibitor should show significant target inhibition without causing substantial cell death. Any observed decrease in the biological readout should occur at concentrations well below those that induce cytotoxicity.

Q5: What are the key parameters to consider when determining the IC₅₀ value?

The IC₅₀ value can be influenced by several experimental conditions.[6] Key parameters to standardize and report include:

  • Enzyme/Cell Concentration: The amount of 15-LOX enzyme or the number of cells used.

  • Substrate Concentration: The concentration of the substrate (e.g., arachidonic acid).

  • Incubation Time: The duration of inhibitor pre-incubation and the reaction time.[7]

  • Temperature and pH: These should be kept constant and optimal for the assay.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound concentration.

ProblemPossible Cause(s)Recommended Solution(s)
No or Weak Inhibition 1. Concentration Too Low: The inhibitor concentration is below the effective range. 2. Inhibitor Degradation: The compound is unstable in the assay buffer or has degraded during storage. 3. Inhibitor Precipitation: The compound has low solubility in the aqueous assay medium. 4. Incorrect Assay Conditions: pH, temperature, or buffer composition is suboptimal for inhibitor binding.[8]1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM). 2. Prepare fresh stock solutions from powder. Minimize freeze-thaw cycles. Test inhibitor stability over the experiment's time course. 3. Visually inspect for precipitation. Decrease the final assay concentration or test alternative solubilizing agents (within cell-compatible limits). 4. Verify that all assay conditions are as recommended in the protocol and are suitable for 15-LOX activity.[8]
High Variability Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of the inhibitor, substrate, or cells. 2. Incomplete Mixing: The inhibitor was not mixed thoroughly into the assay medium, leading to concentration gradients. 3. Cell Plating Inconsistency: Uneven cell density across the wells of the microplate.1. Use calibrated pipettes. For small volumes, prepare a master mix of reagents to distribute to replicate wells.[8] 2. After adding the inhibitor, mix gently but thoroughly by trituration or using a plate shaker. 3. Ensure cells are in a homogenous suspension before and during plating.
Inhibition Appears High at All Concentrations 1. Cytotoxicity: The inhibitor is causing cell death, leading to a non-specific decrease in signal. 2. Assay Interference: The inhibitor is interfering with the detection method (e.g., absorbance, fluorescence).1. Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with the same inhibitor concentrations. 2. Run a control without cells or enzyme to see if the inhibitor itself affects the assay readout.
IC₅₀ Value Differs from Published Data 1. Different Assay Formats: Cell-based vs. biochemical (purified enzyme) assays will yield different IC₅₀ values. 2. Variations in Experimental Conditions: Differences in substrate concentration, cell type, incubation time, or buffer can alter the apparent IC₅₀.[6]1. Ensure you are comparing your results to data from a similar assay type. 2. Carefully compare your protocol with the published method and align key parameters where possible.

15-Lipoxygenase Signaling Pathway

The diagram below illustrates a simplified 15-lipoxygenase pathway. The enzyme 15-LOX converts arachidonic acid into 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is then reduced to 15-hydroxyeicosatetraenoic acid (15-HETE), a key inflammatory mediator.[3][4][5] this compound blocks this initial conversion.

15_LOX_Pathway cluster_membrane Cell Membrane AA Arachidonic Acid LOX 15-LOX (Enzyme) AA->LOX HpETE 15-HpETE LOX->HpETE Oxygenation Inhibitor This compound Inhibitor->LOX HETE 15-HETE HpETE->HETE Reduction GPx GPx GPx->HETE Inflammation Pro-inflammatory Signaling HETE->Inflammation IC50_Workflow cluster_analysis Analysis start Start prep_cells Seed Cells in 96-Well Plate start->prep_cells overnight Incubate Overnight prep_cells->overnight prep_inhibitor Prepare Serial Dilutions of this compound (2X) overnight->prep_inhibitor pre_incubate Pre-incubate Cells with Inhibitor (1-2 hours) prep_inhibitor->pre_incubate stimulate Stimulate with Arachidonic Acid (2X) pre_incubate->stimulate incubate_final Incubate (30-60 min) stimulate->incubate_final collect Collect Supernatant incubate_final->collect analyze_elisa Measure 15-HETE (ELISA or LC-MS/MS) collect->analyze_elisa analyze_cyto Measure Cytotoxicity (Parallel Plate) collect->analyze_cyto calc_ic50 Calculate % Inhibition & Determine IC₅₀ analyze_elisa->calc_ic50 analyze_cyto->calc_ic50 end End calc_ic50->end

References

potential off-target effects of 15-Lox-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 15-Lox-IN-1, a potent and selective inhibitor of 15-lipoxygenase-1 (15-LOX-1).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent inhibitor of 15-lipoxygenase-1 (15-LOX-1), a non-heme iron-containing enzyme.[1] 15-LOX-1 catalyzes the formation of lipid peroxides from polyunsaturated fatty acids like arachidonic acid and linoleic acid.[1] By inhibiting 15-LOX-1, this compound blocks the production of these lipid peroxides, which are implicated in various cellular processes, including regulated cell death and inflammation.[1][2]

Q2: What is the selectivity profile of this compound?

While specific data for "this compound" is not available, potent and selective 15-LOX-1 inhibitors are characterized by their high affinity for 15-LOX-1 over other related enzymes. For example, a novel inhibitor scaffold demonstrated approximately 15-fold selectivity over human 12-LOX and 15-LOX-2, and greater than 30-fold selectivity over human 5-LOX.[3] It showed no significant inhibition of COX-2.[3]

Selectivity Profile of a Representative 15-LOX-1 Inhibitor

Target EnzymeSelectivity (Fold-Increase in IC50 vs. h15-LOX-1)
Human 12-LOX~15x
Human 15-LOX-2~15x
Human 5-LOX>30x
Human COX-2No significant inhibition (>100 µM)

Q3: What are the potential downstream effects of inhibiting 15-LOX-1 with this inhibitor?

Inhibition of 15-LOX-1 by a potent inhibitor can lead to several downstream cellular effects, including:

  • Protection from LPS-induced cytotoxicity: By preventing lipid peroxidation, the inhibitor can protect macrophages from cell death induced by lipopolysaccharides (LPS).[4]

  • Inhibition of Nitric Oxide (NO) formation: The inhibitor can dose-dependently inhibit the production of NO in macrophages.[2][4] This is linked to the crosstalk between 15-LOX-1 activity and the NF-κB signaling pathway, which regulates the expression of inducible nitric oxide synthase (iNOS).[2]

  • Reduction of lipid peroxidation: The primary effect of the inhibitor is to decrease the levels of lipid peroxides, key mediators of oxidative stress.[1]

Troubleshooting Guide

Problem 1: Unexpected cell toxicity observed at high concentrations of this compound.

  • Possible Cause: Off-target effects or solvent toxicity. While designed to be selective, at high concentrations, small molecule inhibitors can interact with unintended targets. The vehicle used to dissolve the inhibitor (e.g., DMSO) can also be toxic to cells.

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the optimal, non-toxic concentration range for your specific cell type and experimental duration.

    • Include a vehicle control: Treat cells with the same concentration of the solvent used to dissolve this compound to assess solvent-induced toxicity.

    • Assess off-target activity: If possible, perform a screen against a panel of related enzymes (e.g., other LOX isoforms, COX enzymes) to confirm selectivity at the concentrations used in your experiments.

Problem 2: Inconsistent or no inhibition of 15-LOX-1 activity.

  • Possible Cause: Inhibitor degradation, improper storage, or experimental setup issues.

  • Troubleshooting Steps:

    • Verify inhibitor integrity: Ensure this compound has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[4] Prepare fresh stock solutions.

    • Optimize assay conditions: Confirm that the substrate concentration, enzyme concentration, and incubation times in your 15-LOX-1 activity assay are appropriate.

    • Use a positive control: Include a known, potent 15-LOX-1 inhibitor in your experiments to validate the assay system.

Problem 3: No effect on downstream signaling pathways (e.g., NF-κB activation, NO production) despite confirmed 15-LOX-1 inhibition.

  • Possible Cause: The signaling pathway in your specific cell model may not be critically dependent on 15-LOX-1 activity, or there may be compensatory mechanisms at play.

  • Troubleshooting Steps:

    • Confirm 15-LOX-1 expression: Verify that your cell line or tissue of interest expresses 15-LOX-1 at a functional level.

    • Investigate alternative pathways: The observed phenotype might be regulated by pathways independent of 15-LOX-1.

    • Modulate the pathway with other tools: Use other known activators or inhibitors of the NF-κB pathway to confirm its responsiveness in your system.

Experimental Protocols

1. In Vitro 15-LOX-1 Inhibition Assay (UV-Vis Spectrophotometry)

This protocol is a generalized method for assessing the inhibitory activity of this compound against purified 15-LOX-1.

  • Materials:

    • Purified human recombinant 15-LOX-1

    • This compound

    • Arachidonic acid (substrate)

    • Assay buffer (e.g., Tris-HCl, pH 7.4)

    • UV-Vis spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a quartz cuvette, add the assay buffer and the desired concentration of this compound (or vehicle control).

    • Add the purified 15-LOX-1 enzyme and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, 15-hydroperoxyeicosatetraenoic acid (15-HPETE).

    • Calculate the initial reaction velocity and determine the IC50 value of this compound.

2. Cellular Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the effect of this compound on NO production in cultured macrophages.

  • Materials:

    • RAW 264.7 macrophages (or other suitable cell line)

    • Lipopolysaccharide (LPS)

    • This compound

    • Cell culture medium

    • Griess Reagent System

  • Procedure:

    • Plate RAW 264.7 cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production.

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Use the Griess Reagent System to measure the amount of nitrite (a stable product of NO) in the supernatant according to the manufacturer's instructions.

    • Quantify nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Visualizations

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO CellDeath Cell Death NO->CellDeath PUFA PUFAs (e.g., Arachidonic Acid) LOX15 15-LOX-1 PUFA->LOX15 LipidPeroxides Lipid Peroxides LOX15->LipidPeroxides LoxIN1 This compound LoxIN1->LOX15 LipidPeroxides->NFkB crosstalk LipidPeroxides->CellDeath

Caption: 15-LOX-1 and NF-κB signaling in LPS-induced cell death.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay Enzyme Purified 15-LOX-1 Inhibitor This compound Enzyme->Inhibitor Incubate Substrate Arachidonic Acid Inhibitor->Substrate Add Substrate Spectro Spectrophotometry (234 nm) Substrate->Spectro IC50 Determine IC50 Spectro->IC50 Cells Plate Macrophages Pretreat Pre-treat with this compound Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Griess Griess Assay Supernatant->Griess NO_level Quantify NO Levels Griess->NO_level

Caption: Workflow for assessing this compound efficacy.

Troubleshooting_Logic Start Inconsistent Inhibition? CheckStorage Check Inhibitor Storage and Preparation Start->CheckStorage Yes CheckAssay Optimize Assay Conditions (Enzyme/Substrate Conc.) CheckStorage->CheckAssay PositiveControl Run Positive Control CheckAssay->PositiveControl StillIssue Still Inconsistent? PositiveControl->StillIssue CheckExpression Confirm 15-LOX-1 Expression in Cellular Model StillIssue->CheckExpression Yes AlternativePathway Investigate Alternative Signaling Pathways CheckExpression->AlternativePathway

Caption: Troubleshooting inconsistent 15-LOX-1 inhibition.

References

Technical Support Center: 15-LOX-1 Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-lipoxygenase-1 (15-LOX-1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is 15-LOX-1 and why is it a target for drug discovery?

15-Lipoxygenase-1 (15-LOX-1) is a non-heme iron-containing enzyme that catalyzes the addition of molecular oxygen to polyunsaturated fatty acids like arachidonic acid and linoleic acid.[1] This enzymatic reaction generates bioactive lipid mediators that are involved in a variety of physiological and pathological processes.[2] 15-LOX-1 is a key player in inflammatory responses and has been implicated in various inflammatory diseases such as asthma, atherosclerosis, and certain types of cancer.[3][4] Its role in promoting inflammation and cell death pathways like ferroptosis makes it an attractive target for the development of novel therapeutics.[3]

Q2: What are the common substrates used in 15-LOX-1 inhibitor assays?

The most commonly used substrates for 15-LOX-1 assays are arachidonic acid (AA) and linoleic acid (LA).[1] The choice of substrate can depend on the specific research question and the source of the enzyme. Both substrates are readily oxidized by 15-LOX-1, leading to the formation of a conjugated diene product that can be monitored spectrophotometrically.[3][4]

Q3: How is 15-LOX-1 activity typically measured in an inhibitor screening assay?

The most common method for measuring 15-LOX-1 activity is a UV-Vis spectrophotometric assay.[4] This method relies on the detection of the conjugated diene hydroperoxide product, which has a characteristic absorbance at 234 nm.[3][4] The increase in absorbance at this wavelength is directly proportional to the enzyme's activity. This assay is well-suited for high-throughput screening of potential inhibitors.[4]

Q4: What are some known classes of 15-LOX-1 inhibitors?

Several classes of compounds have been identified as inhibitors of 15-LOX-1. Indole-based compounds, such as PD-146176, are a well-known class of 15-LOX-1 inhibitors.[3][4] Other classes include flavonoids, and various heterocyclic compounds.[5] The potency of these inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50).[6]

Troubleshooting Guides

Problem 1: Inconsistent or Low Enzyme Activity

Q: My 15-LOX-1 enzyme is showing low or no activity, even in the absence of an inhibitor. What could be the cause?

A: Several factors can contribute to low enzyme activity. Here are some common causes and troubleshooting steps:

  • Improper Enzyme Storage and Handling: 15-LOX-1 is sensitive to temperature and repeated freeze-thaw cycles. Ensure the enzyme is stored at the recommended temperature (typically -80°C) and aliquoted to avoid multiple freeze-thaw cycles. Keep the enzyme on ice at all times during experimental setup.

  • Substrate Quality: Polyunsaturated fatty acid substrates like arachidonic acid and linoleic acid can oxidize over time. Use fresh, high-quality substrates stored under an inert gas (like argon) and protected from light. A slight level of pre-oxidation of linoleic acid may be necessary for enzyme activation.[7]

  • Buffer Conditions: The pH and composition of the reaction buffer are critical for optimal enzyme activity. The optimal pH for 15-LOX-1 is typically around 7.5.[6] Ensure the buffer components, such as HEPES and Triton X-100, are at the correct concentrations.[6]

  • Presence of Contaminants: Contaminating metal ions or other substances in your reagents can inhibit enzyme activity. Use high-purity water and reagents for all your experiments.

Problem 2: High Background Signal in the Assay

Q: I am observing a high background signal in my no-enzyme control wells. What could be causing this?

A: A high background signal can interfere with accurate measurement of enzyme activity. Here are potential causes and solutions:

  • Substrate Auto-oxidation: The polyunsaturated fatty acid substrates can auto-oxidize, leading to the formation of products that absorb at 234 nm. Prepare fresh substrate solutions for each experiment and minimize their exposure to air and light.

  • Compound Interference: The test compounds themselves might absorb light at 234 nm. Always run a control with the compound alone (without the enzyme) to check for any intrinsic absorbance.

  • Contaminated Reagents: Impurities in the buffer or other reagents could contribute to the background signal. Use fresh, high-quality reagents.

Problem 3: Poor Reproducibility of Results

Q: My IC50 values for the same inhibitor vary significantly between experiments. How can I improve reproducibility?

A: Poor reproducibility can be frustrating. Here are some factors to consider to improve the consistency of your results:

  • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of enzyme or inhibitor, can lead to significant variations. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques.

  • Incubation Times and Temperatures: Precisely control the incubation times and temperatures for all reactions. Even small variations can affect enzyme kinetics.

  • Reagent Stability: As mentioned earlier, the stability of the enzyme and substrates is crucial. Ensure consistent handling and storage of all reagents.

  • Assay Plate Uniformity: Ensure consistent mixing in all wells of the microplate. Use an orbital shaker to ensure uniform distribution of reagents.

Problem 4: Suspected False Positives or False Negatives

Q: I have identified a potential inhibitor, but I am concerned about the possibility of it being a false positive. How can I validate my hits?

A: It is essential to perform secondary assays and validation studies to confirm the activity of potential inhibitors and rule out false positives. Here are some strategies:

  • Orthogonal Assays: Use a different assay method to confirm the inhibitory activity. For example, if the primary screen was a spectrophotometric assay, a secondary assay could measure the production of a specific 15-LOX-1 metabolite using LC-MS.

  • Dose-Response Curves: Generate detailed dose-response curves to confirm that the inhibition is concentration-dependent.

  • Selectivity Profiling: Test the inhibitor against other related lipoxygenases (e.g., 5-LOX, 12-LOX) to determine its selectivity.[8][9]

  • Mechanism of Inhibition Studies: Conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type).[4]

Q: My known active compound is showing no inhibition in my assay. What could be the reason for this false negative result?

A: False negatives can arise from several issues:

  • Compound Solubility: The inhibitor may not be soluble in the assay buffer at the tested concentrations. Check the solubility of your compound and consider using a co-solvent like DMSO, but be mindful of its final concentration in the assay, as high concentrations can inhibit the enzyme.

  • Compound Degradation: The inhibitor may be unstable under the assay conditions. Assess the stability of your compound in the assay buffer over the time course of the experiment.

  • Incorrect Assay Conditions: The assay conditions (e.g., substrate concentration) may not be optimal for detecting inhibition by your specific compound. The inhibitory potency of competitive inhibitors, for instance, is dependent on the substrate concentration.

Data Presentation

Table 1: IC50 Values of Representative 15-LOX-1 Inhibitors

InhibitorIC50 (µM)SubstrateSource
PD-1461763.81Arachidonic Acid[3]
Compound 9c (i472)0.19Linoleic Acid[3]
MLS0003270690.34Arachidonic Acid[5]
MLS000536924~5Arachidonic Acid[8]
MLS000545091~20Arachidonic Acid[8]

Experimental Protocols

Key Experiment: In Vitro 15-LOX-1 Inhibition Assay (UV-Vis Spectrophotometric Method)

This protocol is a generalized procedure based on commonly used methods.[3][4]

Materials:

  • Recombinant human 15-LOX-1 enzyme

  • Arachidonic acid or Linoleic acid substrate

  • Assay Buffer: 25 mM HEPES, pH 7.5, containing 0.01% Triton X-100[6]

  • Test inhibitor compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Prepare Reagents:

    • Thaw the 15-LOX-1 enzyme on ice.

    • Prepare fresh substrate solution in the assay buffer. The final concentration in the well is typically around 10 µM.[6]

    • Prepare serial dilutions of the test inhibitor compounds in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Test inhibitor solution (or DMSO for control)

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).

  • Initiate the Reaction:

    • Add the 15-LOX-1 enzyme solution to each well to initiate the reaction.

    • Immediately after adding the enzyme, add the substrate solution to all wells.

  • Measure Activity:

    • Place the microplate in the spectrophotometer and measure the increase in absorbance at 234 nm over time (kinetic mode). The rate of reaction is determined from the initial linear portion of the curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve model.

Visualizations

Caption: 15-LOX-1 signaling pathway in inflammation.

Experimental_Workflow Start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor) AssaySetup Assay Setup in 96-well Plate (Buffer, Inhibitor) Start->AssaySetup PreIncubation Pre-incubation AssaySetup->PreIncubation ReactionInitiation Initiate Reaction (Add Enzyme and Substrate) PreIncubation->ReactionInitiation Measurement Kinetic Measurement (Absorbance at 234 nm) ReactionInitiation->Measurement DataAnalysis Data Analysis (% Inhibition, IC50 determination) Measurement->DataAnalysis End End: Results DataAnalysis->End

Caption: General workflow for a 15-LOX-1 inhibitor assay.

References

15-Lox-IN-1 stability and proper storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability and proper storage of 15-Lipoxygenase-1 (15-Lox-IN-1) inhibitors. It includes troubleshooting guides and frequently asked questions to ensure the successful application of these compounds in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid form?

A1: For long-term stability, it is recommended to store this compound as a crystalline solid at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[1] One supplier suggests that the solid can be stored for up to 3 years at -20°C or 2 years at 4°C.[3]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to prepare a stock solution.[3] For one specific inhibitor (CAS 2349374-37-2), a concentration of 10 mg/mL in DMSO can be achieved, though it may require sonication to fully dissolve.[3] It is crucial to store stock solutions at low temperatures to maintain their stability.

Q3: What is the stability of this compound in a solvent?

A3: The stability of this compound in solution is dependent on the storage temperature. For a DMSO stock solution, the following stability data has been reported:

  • -80°C: Stable for up to 6 months.[3][4]

  • -20°C: Stable for up to 1 month.[3][4]

For another 12/15-Lipoxygenase inhibitor, ML351, stock solutions in DMSO are stable for up to 3 months at -20°C.[5]

Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?

A4: It is generally recommended to avoid repeated freeze-thaw cycles for solutions of small molecules, as this can lead to degradation. For optimal results, it is best to aliquot the stock solution into smaller, single-use volumes after preparation. This minimizes the number of times the main stock is thawed.

Troubleshooting Guide

Issue 1: My this compound has precipitated out of solution.

  • Possible Cause: The solubility limit of the compound in the chosen solvent may have been exceeded, or the solution may have been stored at an inappropriate temperature.

  • Solution:

    • Gently warm the solution to room temperature.

    • Use an ultrasonic bath to aid in redissolving the precipitate.[3]

    • Ensure the storage temperature is appropriate for the solvent used. For DMSO stocks, -80°C provides longer stability.[3][4]

    • Consider preparing a more dilute stock solution if precipitation persists.

Issue 2: I am observing a decrease in the inhibitory activity of my this compound over time.

  • Possible Cause: The inhibitor may be degrading in solution.

  • Solution:

    • Verify the age of the stock solution and the storage conditions. DMSO solutions are stable for a limited time at -20°C (1 month) and longer at -80°C (6 months).[3][4]

    • Prepare a fresh stock solution from the solid compound.

    • Perform a stability test of your inhibitor. This can be done by comparing the activity of a freshly prepared solution with an older one in a 15-lipoxygenase activity assay.

Issue 3: I am seeing unexpected or off-target effects in my cell-based assays.

  • Possible Cause: The concentration of the solvent (e.g., DMSO) may be too high in the final assay, leading to cellular toxicity.[6] Another possibility is that the inhibitor itself has off-target effects at the concentration used.

  • Solution:

    • Ensure the final concentration of DMSO in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced artifacts.

    • Perform a dose-response experiment to determine the optimal concentration of the inhibitor that provides the desired effect without significant toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the inhibitor-treated samples) in your experiments to account for any solvent effects.

Data Presentation

Table 1: Stability of 15-Lipoxygenase Inhibitors

Compound NameCAS NumberFormStorage Temperature (°C)Stability Duration
15-Lipoxygenase Inhibitor 1928853-86-5Crystalline Solid-20≥ 4 years[1]
15-LOX-1 inhibitor 12349374-37-2Powder-203 years[3]
42 years[3]
In DMSO-806 months[3][4]
In DMSO-201 month[3][4]
12/15-Lipoxygenase Inhibitor, ML351847163-28-4In DMSO-20Up to 3 months[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol is based on information for 15-LOX-1 inhibitor 1 (CAS 2349374-37-2).

Materials:

  • 15-LOX-1 inhibitor 1 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Ultrasonic bath

Procedure:

  • Allow the vial of 15-LOX-1 inhibitor 1 powder to equilibrate to room temperature before opening.

  • Weigh the desired amount of the inhibitor in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of inhibitor).

  • Vortex the tube to mix.

  • If the inhibitor does not fully dissolve, place the tube in an ultrasonic bath for short intervals until the solution is clear.[3]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][4]

Protocol 2: Assessment of this compound Activity using a Spectrophotometric Assay

This is a general protocol for determining the inhibitory activity of this compound on 15-lipoxygenase. The assay measures the formation of the conjugated diene hydroperoxide product from a fatty acid substrate, which absorbs light at 234 nm.

Materials:

  • Recombinant human 15-lipoxygenase-1 (15-LOX-1)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • This compound stock solution (in DMSO)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Prepare a working solution of 15-LOX-1 in cold borate buffer. Keep the enzyme solution on ice.

  • Prepare a substrate solution of linoleic acid in borate buffer.

  • Prepare serial dilutions of the this compound stock solution in DMSO.

  • In a UV-transparent plate or cuvettes, add the following in order:

    • Borate buffer

    • This compound dilution or DMSO (for control)

    • 15-LOX-1 enzyme solution

  • Incubate for a short period (e.g., 5 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the linoleic acid substrate solution.

  • Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.

  • Calculate the initial rate of the reaction for each inhibitor concentration.

  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling_Pathway 15-Lipoxygenase Signaling Pathway and Inhibition AA Arachidonic Acid LOX15 15-Lipoxygenase-1 (15-LOX-1) AA->LOX15 Substrate HPETE 15-HPETE LOX15->HPETE Catalysis HETE 15-HETE HPETE->HETE Inflammation Inflammatory Response HETE->Inflammation Inhibitor This compound Inhibitor->LOX15 Inhibition Experimental_Workflow Workflow for Assessing this compound Stability and Activity cluster_prep Preparation cluster_assay Activity Assay Solid This compound Solid Dissolve Dissolve in DMSO (with sonication if needed) Solid->Dissolve Stock Aliquot and Store (-80°C or -20°C) Dissolve->Stock Incubate Incubate Enzyme with Inhibitor Stock->Incubate PrepareAssay Prepare Assay Components (Enzyme, Substrate, Buffer) PrepareAssay->Incubate Measure Measure Product Formation (Absorbance at 234 nm) Incubate->Measure Analyze Calculate IC50 Measure->Analyze Troubleshooting_Logic Troubleshooting Logic for this compound Experiments Start Experiment Start Problem Unexpected Results? Start->Problem CheckPrecipitate Precipitate in Stock? Problem->CheckPrecipitate Yes CheckActivity Low/No Activity? Problem->CheckActivity Yes CheckToxicity Cell Toxicity? Problem->CheckToxicity Yes End Continue Experiment Problem->End No Sonicate Warm and Sonicate CheckPrecipitate->Sonicate Yes FreshStock Prepare Fresh Stock CheckActivity->FreshStock Yes CheckDMSO Check Final DMSO % CheckToxicity->CheckDMSO Yes Sonicate->End FreshStock->End CheckDMSO->End

References

Technical Support Center: Improving the Selectivity of 15-LOX-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on improving the selectivity of 15-lipoxygenase-1 (15-LOX-1) inhibitors.

Troubleshooting Guides

This section addresses common issues encountered during the experimental validation of 15-LOX-1 inhibitor selectivity.

Problem Possible Cause(s) Recommended Solution(s)
High variability in IC50 values between experiments. 1. Inconsistent enzyme activity. 2. Substrate degradation. 3. Inhibitor precipitation.1. Aliquot and store the enzyme at -80°C. Avoid repeated freeze-thaw cycles. Always keep the enzyme solution on ice during the experiment. 2. Prepare fresh substrate solution for each experiment. Some substrates, like linoleic acid, may require slight pre-oxidation for optimal enzyme activation.[1] 3. Check the solubility of your inhibitor in the assay buffer. Use a co-solvent like DMSO, but keep the final concentration low (typically <1%) to avoid effects on enzyme activity.
Inhibitor is potent in biochemical assays but shows poor activity in cell-based assays. 1. Low cell permeability. 2. Rapid metabolism of the inhibitor by the cells. 3. Inhibitor efflux from the cells.1. Assess the physicochemical properties of the inhibitor (e.g., logP, polar surface area) to predict permeability. Consider structural modifications to improve cell penetration. 2. Perform metabolic stability assays using liver microsomes or cell lysates to determine the inhibitor's half-life. 3. Use cell lines that overexpress common efflux pumps (e.g., P-gp) to test if your inhibitor is a substrate.
Inhibitor shows off-target effects, including activity against other LOX isoforms or COX enzymes. 1. Lack of structural features that confer selectivity. 2. The inhibitor acts via a non-specific mechanism, such as redox activity.1. Perform counter-screening against other LOX isoforms (e.g., 5-LOX, 12-LOX, 15-LOX-2) and COX-1/COX-2 to determine the selectivity profile.[2] 2. Conduct a pseudoperoxidase assay to determine if the inhibitor is acting as a reducing agent, which can lead to non-specific inhibition.[3][4][5]
Negative result in the pseudoperoxidase assay, but still suspecting redox activity. The inhibitor or its radical species generated during the assay may be causing rapid inactivation of the enzyme, leading to a false negative.After the pseudoperoxidase assay, measure the residual enzyme activity by adding the substrate (e.g., arachidonic acid). A significant loss of activity would indicate enzyme inactivation.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for designing a selective 15-LOX-1 inhibitor?

A1: Achieving selectivity for 15-LOX-1 is a significant challenge due to the high structural similarity of the active sites among the different human LOX isoforms. Key considerations include:

  • Targeting unique residues: Exploit subtle differences in the amino acid residues within the active site of 15-LOX-1 compared to other LOX isoforms.

  • Computational modeling: Utilize quantitative structure-activity relationship (QSAR) models and molecular docking to predict and design inhibitors with higher selectivity.[6]

  • Targeting allosteric sites: Explore the possibility of inhibitors that bind to sites other than the active site to modulate enzyme activity in a selective manner.

  • Focusing on the 15-LOX/PEBP1 complex: Designing inhibitors that specifically target the pro-ferroptotic 15-LOX/PEBP1 complex can offer a novel strategy for achieving selectivity and avoiding interference with the biosynthesis of other lipid mediators.

Q2: How can I determine the selectivity of my 15-LOX-1 inhibitor?

A2: To determine the selectivity, you should test your inhibitor against a panel of related enzymes. This typically includes other human LOX isoforms (5-LOX, 12-LOX, and 15-LOX-2) and cyclooxygenase enzymes (COX-1 and COX-2). The IC50 values obtained for each enzyme can be used to calculate a selectivity index (e.g., IC50 for 5-LOX / IC50 for 15-LOX-1). A higher selectivity index indicates greater selectivity for 15-LOX-1.

Q3: What is the purpose of a pseudoperoxidase assay?

A3: A pseudoperoxidase assay is used to determine if a LOX inhibitor is acting as a redox agent.[3][4][5] Some compounds can inhibit LOX enzymes by reducing the active site ferric ion (Fe³⁺) to its inactive ferrous state (Fe²⁺). This is a non-specific mechanism of inhibition that can lead to off-target effects. The assay measures the inhibitor's ability to support the breakdown of a hydroperoxide substrate (like 13-HPODE) by the enzyme, which is indicative of redox cycling.[3][7]

Q4: My inhibitor is insoluble in the assay buffer. What can I do?

A4: Poor solubility is a common issue. You can try the following:

  • Use a co-solvent such as dimethyl sulfoxide (DMSO) to dissolve the inhibitor before diluting it in the assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) as it can affect enzyme activity.

  • If solubility issues persist, you may need to re-design the inhibitor to include more polar functional groups.

Q5: What are some common positive controls for 15-LOX-1 inhibition assays?

A5: Several well-characterized 15-LOX-1 inhibitors can be used as positive controls. Examples include ML351 and nordihydroguaiaretic acid (NDGA). However, be aware that NDGA is a non-selective LOX inhibitor with redox activity.[8]

Quantitative Data

The following table summarizes the IC50 values and selectivity profiles of some known 15-LOX-1 inhibitors.

Inhibitor15-LOX-1 IC50 (µM)5-LOX IC50 (µM)12-LOX IC50 (µM)15-LOX-2 IC50 (µM)Selectivity over 5-LOXSelectivity over 12-LOXSelectivity over 15-LOX-2Reference
ML351 0.2>30>30>30>150-fold>150-fold>150-fold[2]
Compound 99089 3.4>100~34~51>30-fold~10-fold~15-fold[2]
PD-146176 3.81------[9]
i472 (9c) 0.19------[9]

Note: '-' indicates data not available in the cited sources.

Experimental Protocols

UV-Vis Spectrophotometric Assay for 15-LOX-1 Inhibition

This assay measures the activity of 15-LOX-1 by monitoring the formation of the conjugated diene product, 13(S)-hydroperoxyoctadecadienoic acid (13-HPODE), from linoleic acid, which absorbs light at 234 nm.[1][10]

Materials:

  • Purified human 15-LOX-1 enzyme

  • 0.2 M Borate buffer, pH 9.0

  • Linoleic acid (substrate)

  • Inhibitor compound dissolved in DMSO

  • DMSO (vehicle control)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Reagents:

    • Enzyme Solution: Dilute the purified 15-LOX-1 in 0.2 M borate buffer to the desired working concentration (e.g., 200-400 U/mL). Keep the enzyme solution on ice.[1]

    • Substrate Solution: Prepare a 250 µM solution of linoleic acid in 0.2 M borate buffer. This solution should be made fresh daily.[1]

    • Inhibitor Solutions: Prepare a stock solution of the inhibitor in DMSO. Make serial dilutions in DMSO to obtain a range of concentrations.

  • Assay Protocol:

    • Set the spectrophotometer to read absorbance at 234 nm.

    • Blank: To a quartz cuvette, add 487.5 µL of borate buffer and 12.5 µL of DMSO.

    • Vehicle Control (No Inhibitor): To a separate cuvette, add 487.5 µL of the enzyme solution and 12.5 µL of DMSO.

    • Inhibitor Sample: To a test cuvette, add 487.5 µL of the enzyme solution and 12.5 µL of the inhibitor solution in DMSO. Incubate for 5 minutes at room temperature.[1]

    • Initiate the reaction by adding 500 µL of the substrate solution to the vehicle control and inhibitor sample cuvettes.

    • Immediately start monitoring the change in absorbance at 234 nm for 5 minutes, taking readings every 30 seconds.[1]

  • Data Analysis:

    • Calculate the initial rate of reaction (V) for the control and each inhibitor concentration.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable equation (e.g., sigmoidal dose-response) to determine the IC50 value.

Pseudoperoxidase Assay (Redox Activity)

This assay determines if an inhibitor acts by reducing the active site iron of 15-LOX-1. It monitors the inhibitor-dependent degradation of the hydroperoxide product (13-HPODE), which results in a decrease in absorbance at 234 nm.[3][7]

Materials:

  • Purified human 15-LOX-1 enzyme

  • 50 mM Sodium Phosphate buffer, pH 7.4, containing 0.3 mM CaCl₂, 0.1 mM EDTA, and 0.01% Triton X-100

  • 13(S)-HPODE (hydroperoxide substrate)

  • Inhibitor compound dissolved in DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Reagents:

    • Prepare the assay buffer and enzyme solution as described above.

    • Prepare a stock solution of 13-HPODE.

    • Prepare a stock solution of the inhibitor in DMSO.

  • Assay Protocol:

    • To a cuvette containing 2 mL of assay buffer, add the inhibitor to a final concentration of 20-40 µM.

    • Add the 15-LOX-1 enzyme (e.g., to a final concentration of 60 nM).

    • Initiate the reaction by adding 13-HPODE to a final concentration of 20 µM.[2]

    • Monitor the decrease in absorbance at 234 nm over time. A decrease in absorbance indicates that the inhibitor is reducing the enzyme, which then breaks down the 13-HPODE.

  • Controls:

    • Run a control with the enzyme and 13-HPODE without the inhibitor to measure the basal degradation rate.

    • Run a control with the inhibitor and 13-HPODE without the enzyme to check for direct reaction.

Visualizations

Signaling Pathway of 15-LOX-1

15-LOX-1_Signaling_Pathway cluster_0 Cell Membrane PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) LOX15_1 15-LOX-1 PUFA->LOX15_1 Substrate O2 Molecular Oxygen (O2) O2->LOX15_1 HPETE 15(S)-HPETE (Hydroperoxy Eicosatetraenoic Acid) LOX15_1->HPETE Catalysis Leukotrienes Leukotrienes & Other Lipid Mediators HPETE->Leukotrienes Further Metabolism Inflammation Inflammation Oxidative Stress Ferroptosis Leukotrienes->Inflammation

Caption: Simplified signaling pathway of 15-LOX-1.

Experimental Workflow for Selectivity Screening

Selectivity_Screening_Workflow Start Start: Compound Library PrimaryScreen Primary Screen: 15-LOX-1 Inhibition Assay Start->PrimaryScreen DoseResponse Dose-Response & IC50 Determination for 15-LOX-1 PrimaryScreen->DoseResponse Active Hits CounterScreen Counter-Screening: - 5-LOX - 12-LOX - 15-LOX-2 - COX-1 & COX-2 DoseResponse->CounterScreen SelectivityAnalysis Selectivity Analysis: Calculate Selectivity Index CounterScreen->SelectivityAnalysis RedoxAssay Pseudoperoxidase Assay (Redox Activity Check) SelectivityAnalysis->RedoxAssay Selective Hits CellAssay Cell-Based Assays: - Potency - Cytotoxicity RedoxAssay->CellAssay Non-Redox Hits Lead Lead Compound(s) CellAssay->Lead

Caption: Workflow for screening and validating selective 15-LOX-1 inhibitors.

References

Technical Support Center: 15-LOX-1 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 15-lipoxygenase-1 (15-LOX-1) activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during 15-LOX-1 activity assays in a question-and-answer format.

Q1: My spectrophotometric assay shows no or very low 15-LOX-1 activity. What are the possible causes and solutions?

A1: Low or absent enzyme activity is a frequent issue. The underlying causes can often be traced back to the enzyme itself, the substrate, or the assay conditions.

  • Enzyme Inactivity: 15-LOX-1 is sensitive to storage and handling. Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. It is recommended to keep the enzyme solution on ice throughout the experiment.[1]

  • Substrate Issues: Linoleic acid, the common substrate, can degrade over time. Use a fresh solution of linoleic acid for each experiment.[1] A slight pre-oxidation of linoleic acid may be necessary for enzyme activation.[1]

  • Incorrect Buffer pH: 15-LOX-1 activity is pH-dependent. The optimal pH for the soybean-derived enzyme is around 9.0.[1] Ensure your buffer is correctly prepared and the pH is verified.

  • Inhibitor Contamination: Accidental contamination of your reagents or buffers with an inhibitory substance can abolish enzyme activity. Use fresh, dedicated reagents.

Q2: I am observing high background absorbance/fluorescence in my assay. How can I reduce it?

A2: High background can mask the true signal of the enzyme activity. Several factors can contribute to this issue.

  • Substrate Auto-oxidation: Linoleic acid can auto-oxidize, leading to an increase in absorbance at 234 nm, mimicking enzyme activity. Prepare the substrate solution fresh and protect it from light.

  • Compound Interference: If screening for inhibitors, the test compounds themselves may absorb light at the detection wavelength (for spectrophotometric assays) or be autofluorescent (for fluorometric assays).[2] Always run a control with the compound and all assay components except the enzyme to measure its intrinsic signal.

  • Contaminated Reagents: Impurities in buffers or other reagents can contribute to the background signal. Use high-purity reagents and water.

  • Light Scattering: In fluorescence assays, precipitates or other particulate matter can cause light scattering, leading to artificially high readings.[2] Ensure all solutions are clear and properly mixed.

Q3: My results show poor reproducibility between wells and experiments. What can I do to improve consistency?

A3: Poor reproducibility can stem from inconsistent pipetting, temperature fluctuations, and reagent instability.

  • Pipetting Technique: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, substrate, and inhibitors. Use calibrated pipettes and pre-wet the tips.

  • Temperature Control: Maintain a consistent temperature for all assay components and during the reaction.[1] Temperature fluctuations can significantly impact enzyme kinetics.

  • Reagent Preparation: Prepare fresh reagents for each experiment, particularly the substrate and enzyme dilutions. Inconsistent reagent concentrations will lead to variable results.

  • Mixing: Ensure thorough but gentle mixing of the reaction components in each well to initiate the reaction uniformly. Avoid introducing bubbles.

Q4: My substrate (linoleic acid) is precipitating in the assay buffer. How can I prevent this?

A4: The solubility of linoleic acid is limited, especially at neutral or lower pH.

  • Use of a Co-solvent: A small amount of ethanol or another suitable organic solvent can be used to initially dissolve the linoleic acid before adding it to the aqueous buffer.[1]

  • pH of the Buffer: Using a buffer with a higher pH (e.g., borate buffer, pH 9.0) increases the solubility of linoleic acid as it will be in its anionic salt form.[1]

  • Fresh Preparation: Prepare the substrate solution immediately before use to minimize the chances of precipitation over time.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for some common 15-LOX-1 inhibitors. These values can serve as a reference for positive controls in inhibition assays.

InhibitorIC50 Value (µM)Target EnzymeReference
PD-1461763.81rat 12/15-LOX[3]
15-Lipoxygenase Inhibitor 11815-LO[4]
Zileuton15.615-LOX[5]
Curcumin10.1LOX-1[5]
NDGA2.7LOX-1[5]

Experimental Protocols

Spectrophotometric 15-LOX-1 Activity Assay

This protocol is based on the principle that the enzymatic conversion of linoleic acid by 15-LOX-1 produces a conjugated diene hydroperoxide, which leads to an increase in absorbance at 234 nm.[1]

Materials:

  • 15-LOX-1 enzyme (e.g., from soybean)

  • Linoleic acid

  • Borate buffer (0.2 M, pH 9.0)

  • Ethanol

  • Dimethyl sulfoxide (DMSO) for inhibitor studies

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Reagent Preparation:

    • Borate Buffer (0.2 M, pH 9.0): Prepare from boric acid and sodium hydroxide.

    • Substrate Solution (250 µM Linoleic Acid): Mix 10 µL of linoleic acid with 30 µL of ethanol. Add this to 120 mL of borate buffer. This solution should be prepared fresh daily.[1] The final concentration in the assay will be 125 µM.

    • Enzyme Solution: Dissolve 15-LOX-1 in cold borate buffer to a working concentration (e.g., 400 U/mL for a final concentration of 200 U/mL). Keep the enzyme solution on ice.[1]

    • Inhibitor Solutions: Dissolve test compounds in DMSO.

  • Assay Protocol:

    • Set up the spectrophotometer to read absorbance at 234 nm in kinetic mode.

    • For enzyme activity measurement: To each well, add 100 µL of the enzyme solution.

    • For inhibitor screening: To each well, add 90 µL of the enzyme solution and 10 µL of the inhibitor solution (or DMSO for control). Incubate for 5 minutes at room temperature.

    • To initiate the reaction, rapidly add 100 µL of the substrate solution to each well.

    • Immediately start measuring the absorbance at 234 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the absorbance versus time curve.

    • For inhibition studies, calculate the percentage of inhibition relative to the DMSO control.

Visualizations

Experimental Workflow for a 15-LOX-1 Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_detection Data Acquisition & Analysis prep_buffer Prepare Borate Buffer (pH 9.0) prep_substrate Prepare Linoleic Acid Solution prep_buffer->prep_substrate prep_enzyme Prepare 15-LOX-1 Solution (on ice) prep_buffer->prep_enzyme add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/Vehicle (DMSO) prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor incubate Incubate (5 min) add_inhibitor->incubate incubate->add_substrate read_absorbance Measure Absorbance at 234 nm (Kinetic) add_substrate->read_absorbance calculate_rate Calculate Reaction Rate (Vmax) read_absorbance->calculate_rate calculate_inhibition Calculate % Inhibition calculate_rate->calculate_inhibition

Caption: Workflow for a typical 15-LOX-1 spectrophotometric inhibition assay.

15-LOX-1 Signaling and its Crosstalk with the NF-κB Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PUFA Polyunsaturated Fatty Acids (e.g., Linoleic Acid) LOX15 15-LOX-1 PUFA->LOX15 LipidPeroxides Lipid Peroxides (e.g., 13-HpODE) LOX15->LipidPeroxides Oxygenation ROS Reactive Oxygen Species (ROS) LipidPeroxides->ROS generates IKK IKK Complex ROS->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB->IkB IkB->IkB_NFkB NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB_NFkB NFkB_active Active NF-κB (p50/p65) NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocates to IkB_NFkB->IkB dissociates IkB_NFkB->NFkB_active releases DNA DNA NFkB_nuc->DNA binds to Gene_expression Inflammatory Gene Expression DNA->Gene_expression induces

Caption: Simplified signaling pathway of 15-LOX-1 and its interaction with the NF-κB pathway.

References

minimizing cytotoxicity of 15-Lox-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 15-lipoxygenase-1 (15-LOX-1) inhibitor, 15-Lox-IN-1. The information is designed to help users minimize potential cytotoxicity and ensure reliable experimental outcomes.

I. Troubleshooting Guide

Researchers encountering unexpected cytotoxicity when using this compound should consider that the observed effects may not be a direct result of the inhibitor's primary pharmacology. Published studies indicate that this compound (also referred to as compound 9c or i472) can protect against cytotoxicity induced by agents like lipopolysaccharide (LPS)[1][2]. Therefore, troubleshooting should focus on experimental parameters and compound handling.

Problem: Unexpected decrease in cell viability after treatment with this compound.

Potential Cause Troubleshooting Steps
Solvent Toxicity - Verify DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in the cell culture medium is non-toxic for your specific cell line. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%[1].- Run Vehicle Controls: Always include a vehicle control group treated with the same final concentration of DMSO (or other solvent) as the experimental groups to assess solvent-induced cytotoxicity.- Consider Alternative Solvents: For cells sensitive to DMSO, explore alternative solvents. However, the choice of solvent should be guided by the inhibitor's solubility characteristics.
Compound Solubility and Aggregation - Check for Precipitation: Visually inspect the culture medium for any signs of compound precipitation after adding the inhibitor. Precipitation can lead to inconsistent results and direct cellular toxicity.- Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.- Optimize Dilution Method: When diluting the DMSO stock into aqueous culture medium, add the stock solution to the medium while vortexing or mixing to facilitate rapid dispersion and prevent aggregation.- Test in Serum-Free vs. Serum-Containing Media: Serum proteins can sometimes interact with small molecules, affecting their solubility and bioavailability. Comparing results in both conditions may provide insights.
Concentration-Dependent Toxicity - Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range of this compound for your specific cell line and experimental duration. Start with a broad range of concentrations to identify a therapeutic window.- Consult Literature for Recommended Concentrations: For RAW 264.7 macrophages, concentrations up to 5 µM have been shown to be non-toxic and protective against LPS-induced cell death[2].
Cell Line-Specific Sensitivity - Test on Multiple Cell Lines: If possible, compare the cytotoxic effects of this compound on different cell lines to determine if the observed toxicity is specific to a particular cell type.- Review Cell Line Characteristics: Consider the specific metabolic pathways and sensitivities of your chosen cell line.
Off-Target Effects - Review Literature for Known Off-Targets: While this compound is a potent 15-LOX-1 inhibitor, high concentrations may lead to off-target effects. Research potential off-target interactions of indole-based inhibitors.- Use Multiple Inhibitors: To confirm that the observed biological effect is due to 15-LOX-1 inhibition, consider using a structurally different 15-LOX-1 inhibitor as a control.
Experimental Assay Interference - Assess Compound Interference with Assay Reagents: Some compounds can interfere with the reagents used in cell viability assays (e.g., MTT, MTS). Run a control with the inhibitor in cell-free medium containing the assay reagent to check for direct chemical reactions.

II. Frequently Asked Questions (FAQs)

Q1: Is this compound inherently cytotoxic?

A1: Based on available literature, this compound (compound 9c/i472) is not generally considered to be directly cytotoxic at effective concentrations. In fact, studies have demonstrated its ability to protect macrophages from cytotoxicity induced by inflammatory stimuli like LPS[1][2]. If you are observing cytotoxicity, it is more likely due to experimental factors as outlined in the troubleshooting guide.

Q2: What is the recommended solvent for this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound to prepare a concentrated stock solution.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance to DMSO varies between cell lines. However, a general recommendation is to keep the final concentration of DMSO in the culture medium below 0.5%, with many protocols aiming for 0.1% or less to avoid solvent-related toxicity[1]. It is crucial to determine the specific tolerance of your cell line by running a vehicle control with varying DMSO concentrations.

Q4: How should I prepare and store this compound solutions?

A4:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the DMSO stock solution at -20°C or -80°C for long-term stability.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in your cell culture medium. Ensure rapid and thorough mixing when diluting the DMSO stock into the aqueous medium.

Q5: My compound precipitates when I add it to the cell culture medium. What should I do?

A5: Precipitation is a common issue with hydrophobic small molecules. To mitigate this:

  • Ensure your final concentration of this compound does not exceed its solubility limit in the culture medium.

  • When preparing the working solution, add the DMSO stock to the medium (not the other way around) while gently vortexing or swirling the tube to promote rapid dissolution.

  • Consider pre-warming the cell culture medium to 37°C before adding the inhibitor.

  • If precipitation persists, you may need to lower the final concentration of the inhibitor.

Q6: What are the appropriate controls for a cytotoxicity experiment with this compound?

A6: A well-designed experiment should include the following controls:

  • Untreated Cells: Cells cultured in medium alone to represent baseline viability.

  • Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is critical to distinguish between compound- and solvent-induced effects.

  • Positive Control for Cytotoxicity: Cells treated with a known cytotoxic agent (e.g., staurosporine, doxorubicin) to ensure the viability assay is working correctly.

  • Experimental Groups: Cells treated with a range of concentrations of this compound.

III. Data Presentation

Table 1: Inhibitory Activity of this compound (Compound 9c/i472) and Related Compounds

CompoundTargetIC₅₀ (µM)Reference
This compound (9c/i472) 15-LOX-1 0.19 [2]
Eleftheriadis-14d15-LOX-10.09[1]
PD-14617612/15-LOX3.81[1]
Zileuton5-LOX-[2]

Table 2: Physicochemical Properties of this compound (Compound 9c/i472)

PropertyValueReference
Molecular Weight~400 g/mol [2]
Calculated LogP4.7[2]
StabilityStable towards nucleophilic substitution[2]

IV. Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Reconstitution of Lyophilized Powder: Centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.

  • Preparation of Stock Solution: Add the appropriate volume of 100% DMSO to the vial to achieve a desired high-concentration stock solution (e.g., 10 mM). Vortex thoroughly until the compound is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes. Store these aliquots at -20°C or -80°C.

  • Preparation of Working Solution: On the day of the experiment, thaw a single aliquot. Perform serial dilutions in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations for your experiment. Ensure that the final DMSO concentration remains below the cytotoxic threshold for your cells (e.g., ≤ 0.1%). Mix well by gentle vortexing or inversion immediately after dilution.

Protocol 2: General Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow the cells to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing the desired concentrations of this compound, the vehicle control (DMSO), and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Addition of MTS Reagent: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

V. Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A This compound Powder B Prepare 10 mM Stock in DMSO A->B C Aliquot and Store at -80°C B->C E Prepare Working Solutions (Dilute Stock in Medium) C->E D Seed Cells in 96-well Plate F Treat Cells with Inhibitor and Controls D->F E->F G Incubate for Desired Time F->G H Add Viability Reagent (e.g., MTS) G->H I Incubate H->I J Read Absorbance I->J K Calculate % Viability J->K

Caption: Experimental workflow for assessing the effect of this compound on cell viability.

troubleshooting_logic A Unexpected Cytotoxicity Observed B Is Vehicle Control Also Toxic? A->B C Solvent (DMSO) Toxicity B->C Yes E Is Compound Precipitating? B->E No D Reduce Final DMSO Concentration C->D F Solubility/Aggregation Issue E->F Yes H Is Toxicity Dose-Dependent? E->H No G Optimize Dilution Protocol Lower Concentration F->G I Potential On-Target or Off-Target Cytotoxicity H->I Yes K No Obvious Cause H->K No J Determine IC50 for Cytotoxicity Use Lowest Effective Concentration I->J L Consider Cell Line Sensitivity or Assay Interference K->L

Caption: A logical flowchart for troubleshooting unexpected cytotoxicity with this compound.

signaling_pathway cluster_membrane Cell Membrane PUFA Polyunsaturated Fatty Acids (PUFAs) LOX15 15-LOX-1 PUFA->LOX15 LipidPeroxides Lipid Peroxides (e.g., 13-HpODE) LOX15->LipidPeroxides Inhibitor This compound Inhibitor->LOX15 OxidativeStress Oxidative Stress LipidPeroxides->OxidativeStress CellDeath Regulated Cell Death (e.g., Ferroptosis) OxidativeStress->CellDeath

Caption: Simplified mechanism of 15-LOX-1 and the inhibitory action of this compound.

References

Technical Support Center: 15-Lox-IN-1 Vehicle Control for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 15-Lox-IN-1 in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of 15-lipoxygenase-1 (15-LOX-1), a key enzyme in the metabolic pathway of polyunsaturated fatty acids like arachidonic and linoleic acid.[1] 15-LOX-1 catalyzes the formation of lipid peroxides, which are involved in inflammatory processes.[1] By inhibiting 15-LOX-1, this compound can modulate inflammatory responses, making it a valuable tool for studying the role of this enzyme in various diseases.[2][3] The enzyme is implicated in conditions such as asthma, stroke, atherogenesis, diabetes, and neurodegenerative diseases.[1][4]

Q2: What is a suitable vehicle for in vivo administration of this compound?

Due to the hydrophobic nature of many 15-LOX inhibitors, achieving good solubility and stability in a vehicle suitable for in vivo use can be challenging. A recommended vehicle formulation for a similar indole-based 15-LOX-1 inhibitor is a solution of 10% DMSO and 90% corn oil . It is crucial to ensure the inhibitor is fully dissolved before administration.

Q3: What are the typical dosages for 15-LOX inhibitors in in vivo studies?

The optimal dosage of this compound will depend on the specific animal model, the disease being studied, and the route of administration. Based on studies with other potent 15-LOX inhibitors like ML351, a starting point for dose-ranging studies in mice could be in the range of 10-50 mg/kg , administered daily.[5] It is always recommended to perform a pilot study to determine the optimal dose for your specific experimental conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vivo studies with this compound.

Issue 1: Poor Solubility or Precipitation of this compound in Vehicle
  • Question: I am observing precipitation of this compound when preparing my dosing solution. What can I do?

  • Answer:

    • Ensure Proper Vehicle Preparation: When using a co-solvent system like DMSO and corn oil, first dissolve the this compound completely in DMSO before adding the corn oil. Add the corn oil gradually while vortexing to maintain a homogenous solution.

    • Gentle Warming: Gentle warming of the vehicle (e.g., to 37°C) can aid in the dissolution of the compound. However, be cautious about the inhibitor's stability at elevated temperatures.

    • Sonication: Use of an ultrasonic bath can help to break down aggregates and improve solubility.

    • Alternative Vehicles: If solubility issues persist, consider exploring other vehicle formulations. However, any new vehicle must be tested for its own potential toxicity and effects on the experimental model.

Issue 2: Lack of Efficacy or Inconsistent Results in Animal Models
  • Question: My in vivo experiment with this compound is not showing the expected therapeutic effect, or the results are highly variable. What are the possible reasons?

  • Answer:

    • Inadequate Dosing: The administered dose may be too low to achieve a therapeutic concentration at the target site. Consider performing a dose-response study to determine the optimal dosage.

    • Poor Bioavailability: The route of administration and vehicle formulation can significantly impact the bioavailability of the compound. Ensure the chosen route is appropriate for the model and that the vehicle facilitates absorption.

    • Compound Instability: this compound may be unstable in the prepared vehicle or may be rapidly metabolized in vivo. Prepare dosing solutions fresh daily and store them appropriately. Stability of the compound in the dosing vehicle over the intended period of use should be confirmed.

    • Off-Target Effects: The observed phenotype might be influenced by off-target effects of the inhibitor. It is important to consult the literature for any known off-target activities of this compound or similar compounds.[6]

    • Animal Model Variability: The response to the inhibitor can vary between different animal strains or even individual animals. Ensure that your experimental groups are sufficiently powered and that animals are randomized appropriately.

Issue 3: Observed Toxicity or Adverse Effects in Animals
  • Question: The animals treated with this compound are showing signs of toxicity (e.g., weight loss, lethargy). What should I do?

  • Answer:

    • Dose Reduction: The administered dose may be too high. Reduce the dose and monitor the animals closely for any improvement in their condition.

    • Vehicle Toxicity: The vehicle itself, particularly at high concentrations of solvents like DMSO, can cause toxicity.[7] Always include a vehicle-only control group in your experiments to assess the effects of the vehicle.

    • Route of Administration: The method of administration might be causing local irritation or systemic stress. Consider alternative routes if possible.

    • Monitor Animal Health: Closely monitor the health of the animals throughout the study, including daily observations of behavior, body weight, and food/water intake. If severe toxicity is observed, the experiment may need to be terminated for ethical reasons.

Quantitative Data Summary

The following tables summarize key quantitative data for 15-LOX-1 inhibitors from in vitro and in vivo studies. Note: Data for "this compound" is limited; therefore, data from structurally similar and well-characterized 15-LOX inhibitors are included for reference.

Table 1: In Vitro Potency of 15-LOX-1 Inhibitors

CompoundTargetIC50 (µM)Assay Conditions
15-LOX-1 inhibitor 1 15-LOX-10.19Enzyme activity assay
Eleftheriadis-14dh-15-LOX-10.09Enzyme activity assay
PD-146176r-12/15-LOX3.81Enzyme activity assay
ML351h-15-LOX~0.2Enzyme activity assay

Table 2: Representative In Vivo Dosages of 15-LOX Inhibitors in Mice

CompoundAnimal ModelDisease ModelDoseRoute of AdministrationFrequency
ML351C57BL/6J MiceStreptozotocin-induced T1D10, 24, 48 mg/kgDaily injectionDaily
ML351NOD MiceType 1 DiabetesNot specifiedDaily injectionDaily

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • Optional: Sonicator, water bath

Procedure:

  • Weigh the required amount of this compound powder in a sterile conical tube.

  • Add the required volume of sterile DMSO to achieve a 10% final concentration of DMSO in the total volume. For example, for a final volume of 1 mL, add 100 µL of DMSO.

  • Vortex the mixture thoroughly until the this compound powder is completely dissolved. Gentle warming (e.g., 37°C) or sonication can be used to aid dissolution if necessary.

  • Once the inhibitor is fully dissolved in DMSO, add the required volume of sterile corn oil to reach the final desired volume (90% of the total volume).

  • Vortex the solution vigorously for at least 1-2 minutes to ensure a homogenous suspension.

  • Visually inspect the solution for any precipitation before administration.

  • Prepare the formulation fresh daily before administration to ensure stability.

Protocol 2: General In Vivo Efficacy Study Workflow

This protocol provides a general framework. Specific details will need to be optimized for the particular animal model and disease state.

Phases of the Study:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Disease Induction (if applicable): Induce the disease model according to established protocols.

  • Randomization and Grouping: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).

  • Treatment Administration: Administer the prepared this compound formulation or vehicle control according to the predetermined dose, route, and schedule.

  • Monitoring: Monitor animals daily for clinical signs, body weight, and any adverse effects.

  • Efficacy Assessment: At predetermined time points, assess the efficacy of the treatment using relevant endpoints for the disease model (e.g., tumor volume, inflammatory markers, behavioral tests).

  • Terminal Procedures: At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway

15-Lipoxygenase Signaling Pathway Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 Arachidonic_Acid Arachidonic Acid (AA) Linoleic Acid (LA) PLA2->Arachidonic_Acid 15_LOX 15-Lipoxygenase (15-LOX) Arachidonic_Acid->15_LOX 15_HPETE 15(S)-Hydroperoxyeicosatetraenoic acid (15-HpETE) 13(S)-Hydroperoxyoctadecadienoic acid (13-HpODE) 15_LOX->15_HPETE GPx Glutathione Peroxidase (GPx) 15_HPETE->GPx 15_HETE 15(S)-Hydroxyeicosatetraenoic acid (15-HETE) 13(S)-Hydroxyoctadecadienoic acid (13-HODE) GPx->15_HETE Pro_inflammatory Pro-inflammatory Mediators (e.g., Leukotrienes, Eoxins) 15_HETE->Pro_inflammatory Anti_inflammatory Anti-inflammatory Mediators (e.g., Lipoxins) 15_HETE->Anti_inflammatory Inhibitor This compound Inhibitor->15_LOX

Caption: Simplified 15-Lipoxygenase (15-LOX) signaling pathway.

Experimental Workflow

In Vivo Experimental Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization Disease_Induction Disease Model Induction Acclimatization->Disease_Induction Randomization Randomization & Grouping Disease_Induction->Randomization Dosing Vehicle / this compound Dosing Randomization->Dosing Monitoring Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Efficacy Efficacy Assessment (e.g., Tumor Volume, Biomarkers) Monitoring->Efficacy Tissue_Collection Terminal Tissue Collection Efficacy->Tissue_Collection Data_Analysis Data Analysis & Reporting Tissue_Collection->Data_Analysis

Caption: General workflow for an in vivo efficacy study.

Troubleshooting Decision Tree

Troubleshooting In Vivo Experiment Start Inconsistent or No Effect Observed Check_Solubility Is the compound fully dissolved in the vehicle? Start->Check_Solubility Solubility_Yes Yes Check_Solubility->Solubility_Yes Yes Solubility_No No Check_Solubility->Solubility_No No Check_Dose Is the dose appropriate? Solubility_Yes->Check_Dose Optimize_Solubilization Optimize solubilization: - Fresh preparation - Vortexing/Sonication - Gentle warming Solubility_No->Optimize_Solubilization Dose_Yes Yes Check_Dose->Dose_Yes Yes Dose_No No Check_Dose->Dose_No No Check_Stability Is the compound stable? Dose_Yes->Check_Stability Dose_Response Perform dose-response study Dose_No->Dose_Response Stability_Yes Yes Check_Stability->Stability_Yes Yes Stability_No No Check_Stability->Stability_No No Check_Bioavailability Is bioavailability adequate? Stability_Yes->Check_Bioavailability Stability_Test Perform stability test of formulation Stability_No->Stability_Test Bioavailability_Yes Yes Check_Bioavailability->Bioavailability_Yes Yes Bioavailability_No No Check_Bioavailability->Bioavailability_No No Consider_Off_Target Consider off-target effects or model-specific issues Bioavailability_Yes->Consider_Off_Target PK_Study Consider pharmacokinetic study Bioavailability_No->PK_Study

Caption: Decision tree for troubleshooting in vivo experiments.

References

Validation & Comparative

Validating 15-Lox-IN-1 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the target engagement of 15-Lox-IN-1, a known inhibitor of 15-lipoxygenase-1 (15-LOX-1), in cells. We present supporting experimental data for this compound and other relevant inhibitors, detailed experimental protocols, and visual workflows to aid in experimental design.

Comparing Cellular Target Engagement Methods for this compound

A multi-faceted approach is often the most robust strategy for validating target engagement. Below is a comparison of three widely used methods: Cellular Thermal Shift Assay (CETSA), a direct measure of target binding; fluorescence-based assays, a measure of enzymatic activity; and HPLC-based quantification of the 15-LOX-1 product, 15-hydroxyeicosatetraenoic acid (15-HETE), a direct readout of enzymatic inhibition.

Method Principle Advantages Disadvantages Typical Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature.Label-free; confirms direct physical interaction with the target in a cellular context.Indirect measure of functional activity; can be technically demanding.Change in protein melting temperature (ΔTm) upon ligand binding.
Fluorescence-Based Activity Assay Measures the enzymatic activity of 15-LOX-1 through the oxidation of a fluorescent probe.High-throughput; provides a direct measure of enzymatic inhibition.Prone to interference from fluorescent compounds; indirect measure of target binding.Decrease in fluorescence signal in the presence of an inhibitor.
HPLC-Based Product Quantification Directly measures the formation of 15-HETE, the product of 15-LOX-1 activity on arachidonic acid.Highly specific and quantitative; considered a gold standard for measuring enzyme activity.Lower throughput; requires specialized equipment and sample preparation.Reduction in 15-HETE levels in inhibitor-treated cells.

Performance of 15-LOX-1 Inhibitors in Cellular Assays

The following table summarizes the cellular potency of this compound and other commonly used 15-LOX-1 inhibitors. This data is essential for selecting appropriate positive controls and for benchmarking the efficacy of new chemical entities.

Inhibitor Chemical Class Cellular IC50 Assay Type Cell Line
This compound Not Specified1.92 µM[1]Not SpecifiedNot Specified
PD146176 Indole0.81 µM[2][3]13-HODE productionHEK293
ML351 Oxazole~200 nM (cell-free)EnzymaticNot Applicable
i472 Indole0.19 µM[4][5]EnzymaticRAW 264.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and experimental conditions.

Cellular Thermal Shift Assay (CETSA) for 15-LOX-1

This protocol outlines the steps for performing a CETSA experiment to confirm the direct binding of this compound to 15-LOX-1 in intact cells.

Materials:

  • Cells expressing 15-LOX-1

  • This compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Anti-15-LOX-1 antibody

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes or a PCR plate. Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis: Lyse the cells by adding lysis buffer and incubating on ice.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-15-LOX-1 antibody to detect the amount of soluble 15-LOX-1 at each temperature.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Fluorescence-Based 15-LOX-1 Activity Assay

This protocol describes how to measure the inhibitory effect of this compound on the enzymatic activity of 15-LOX-1 in cells using the fluorescent probe diphenyl-1-pyrenylphosphine (DPPP).

Materials:

  • Cells expressing 15-LOX-1

  • This compound and vehicle control

  • Arachidonic acid (substrate)

  • Diphenyl-1-pyrenylphosphine (DPPP) fluorescent probe

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a dilution series of this compound or vehicle control for 1-2 hours.

  • Probe and Substrate Addition: Add DPPP to the wells, followed by the addition of arachidonic acid to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader (Excitation ~351 nm, Emission ~380 nm). The product of DPPP oxidation by lipid hydroperoxides is fluorescent.

  • Data Analysis: Calculate the rate of fluorescence increase for each condition. Plot the rate of reaction against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

HPLC-Based Quantification of 15-HETE

This protocol details the quantification of 15-HETE, the product of 15-LOX-1, in cell lysates using reverse-phase high-performance liquid chromatography (HPLC).

Materials:

  • Cells expressing 15-LOX-1

  • This compound and vehicle control

  • Arachidonic acid

  • Internal standard (e.g., d8-15-HETE)

  • Methanol, acetonitrile, water, acetic acid (HPLC grade)

  • Solid-phase extraction (SPE) columns

  • HPLC system with a UV detector

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound or vehicle, followed by the addition of arachidonic acid. Lyse the cells and add an internal standard.

  • Lipid Extraction: Extract the lipids from the cell lysate using an appropriate method, such as solid-phase extraction.

  • HPLC Analysis: Reconstitute the dried lipid extract in the mobile phase and inject it into the HPLC system. Separate the lipids using a C18 reverse-phase column with a suitable gradient of mobile phase (e.g., a mixture of methanol, acetonitrile, water, and acetic acid).

  • Detection: Detect 15-HETE by its characteristic UV absorbance at 235 nm.

  • Quantification: Quantify the amount of 15-HETE in each sample by comparing its peak area to that of the internal standard. A reduction in 15-HETE levels in treated cells compared to control cells indicates inhibition of 15-LOX-1.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of 15-LOX-1, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_fluorescence Fluorescence Assay cluster_hplc HPLC Analysis cetsa_start Treat cells with This compound cetsa_heat Heat shock cetsa_start->cetsa_heat cetsa_lyse Cell lysis cetsa_heat->cetsa_lyse cetsa_pellet Pellet aggregates cetsa_lyse->cetsa_pellet cetsa_wb Western Blot for soluble 15-LOX-1 cetsa_pellet->cetsa_wb cetsa_end Analyze melting curve shift cetsa_wb->cetsa_end fluor_start Treat cells with This compound fluor_add Add DPPP probe & Arachidonic Acid fluor_start->fluor_add fluor_read Measure fluorescence fluor_add->fluor_read fluor_end Calculate IC50 fluor_read->fluor_end hplc_start Treat cells with This compound hplc_lyse Cell lysis & add Arachidonic Acid hplc_start->hplc_lyse hplc_extract Lipid extraction hplc_lyse->hplc_extract hplc_analyze HPLC-UV analysis hplc_extract->hplc_analyze hplc_end Quantify 15-HETE hplc_analyze->hplc_end signaling_pathway AA Arachidonic Acid LOX15 15-LOX-1 AA->LOX15 HETE15 15(S)-HETE LOX15->HETE15 ROS Increased ROS HETE15->ROS MAPK MAPK Pathway (ERK1/2) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB CellDeath Cell Stress & Apoptosis ROS->CellDeath Inflammation Inflammatory Gene Expression MAPK->Inflammation NFkB->Inflammation Inhibitor This compound Inhibitor->LOX15

References

A Comparative Efficacy Analysis of 15-Lipoxygenase Inhibitors: 15-Lox-IN-1 (represented by Indole Inhibitor 9c) vs. ML351

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two potent 15-lipoxygenase (15-LOX) inhibitors, the indole-based compound referred to here as "Indole Inhibitor 9c" (as a representative of potent "15-Lox-IN-1" type inhibitors) and ML351. This comparison is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction to 15-Lipoxygenase

15-lipoxygenase (15-LOX) is a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid. The resulting hydroperoxy fatty acids are precursors to a variety of signaling molecules that play crucial roles in inflammatory processes. Consequently, the development of potent and selective 15-LOX inhibitors is a significant area of research for therapeutic interventions in inflammatory diseases, neurodegenerative disorders, and certain cancers.

Quantitative Efficacy Data

The following table summarizes the key quantitative data for Indole Inhibitor 9c and ML351, focusing on their in vitro potency against 15-LOX-1.

ParameterIndole Inhibitor 9c (i472)ML351Reference
Chemical Class Indole-based1,3-Oxazole-based
IC50 (Human 15-LOX-1) 190 nM200 nM
Selectivity Cellular LOX activity inhibited>250-fold vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, and COX-2
Mechanism of Action Not explicitly statedTight binding, mixed inhibitor
Cellular Activity Protected RAW 264.7 macrophages from LPS-induced cytotoxicityProtected against oxidative glutamate toxicity in mouse neuronal cells (HT-22)
In Vivo Efficacy Not reportedSignificantly reduced infarct size in a mouse model of ischemic stroke

Experimental Protocols

In Vitro 15-LOX-1 Inhibition Assay (Spectrophotometric)

A common method to determine the inhibitory potency of compounds against 15-LOX-1 involves a spectrophotometric assay. The following is a generalized protocol based on methodologies described in the literature.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human 15-LOX-1.

Principle: The activity of 15-LOX-1 is monitored by measuring the formation of the conjugated diene hydroperoxide product from a polyunsaturated fatty acid substrate (e.g., arachidonic acid or linoleic acid). This product absorbs light at a specific wavelength (typically 234 nm), and the rate of increase in absorbance is proportional to the enzyme activity.

Materials:

  • Purified human 15-LOX-1 enzyme

  • Arachidonic acid (or linoleic acid) as substrate

  • Assay buffer (e.g., Tris-HCl or borate buffer, pH 7.4-8.0)

  • Test compound (dissolved in a suitable solvent like DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare serial dilutions of the test compound in the assay buffer. A corresponding set of wells with DMSO alone will serve as the vehicle control.

  • Add the diluted test compound or vehicle control to the wells of the microplate.

  • Add the 15-LOX-1 enzyme solution to each well and incubate for a pre-determined time (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the arachidonic acid substrate to each well.

  • Immediately begin monitoring the increase in absorbance at 234 nm in a kinetic mode for a set period (e.g., 5-10 minutes).

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound.

  • The percentage of inhibition is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams created using the Graphviz DOT language to visualize the 15-LOX signaling pathway and a typical experimental workflow for evaluating 15-LOX inhibitors.

G 15-LOX Signaling Pathway in Inflammation AA Arachidonic Acid LOX15 15-LOX-1 AA->LOX15 HPETE 15(S)-HPETE LOX15->HPETE GPx Glutathione Peroxidase HPETE->GPx LOX5 5-LOX HPETE->LOX5 HETE 15(S)-HETE Inflammation Pro-inflammatory Responses HETE->Inflammation GPx->HETE Resolution Resolution of Inflammation Lipoxins Lipoxins Lipoxins->Resolution LOX5->Lipoxins

Caption: Simplified 15-LOX signaling pathway in inflammation.

G Experimental Workflow for 15-LOX Inhibitor Evaluation start Start in_vitro In Vitro Assay (IC50 Determination) start->in_vitro selectivity Selectivity Profiling (vs. other LOX/COX) in_vitro->selectivity cell_based Cell-Based Assays (e.g., Anti-inflammatory) selectivity->cell_based in_vivo In Vivo Efficacy (Animal Models) cell_based->in_vivo end End in_vivo->end

Caption: A typical workflow for evaluating 15-LOX inhibitors.

Discussion

Both Indole Inhibitor 9c and ML351 are highly potent inhibitors of human 15-LOX-1, with IC50 values in the low nanomolar range. Their comparable potency in in vitro assays makes them both suitable candidates for biochemical and cell-based studies.

A key differentiator is the extensive characterization of ML351 . It has demonstrated excellent selectivity against other lipoxygenase and cyclooxygenase isoforms, which is a critical attribute for a chemical probe to ensure that observed biological effects are due to the inhibition of the intended target. Furthermore, the mechanism of action of ML351 has been elucidated as a tight-binding, mixed inhibitor. The proven in vivo efficacy of ML351 in a mouse model of ischemic stroke provides strong evidence of its potential as a therapeutic lead and its utility in preclinical animal studies.

Indole Inhibitor 9c represents a promising class of indole-based 15-LOX-1 inhibitors. Its ability to protect macrophages from LPS-induced cytotoxicity demonstrates its potential in modulating inflammatory responses in a cellular context. However, comprehensive selectivity profiling and in vivo efficacy data for this specific compound are not as readily available in the public domain.

Conclusion

For researchers seeking a well-characterized, selective, and in vivo-validated 15-LOX-1 inhibitor, ML351 stands out as an excellent choice. Its robust dataset provides a high degree of confidence in its use as a tool compound.

Indole Inhibitor 9c and similar indole-based compounds are also highly potent and valuable for in vitro and cell-based investigations of 15-LOX-1 function, particularly in the context of inflammation. Further characterization of their selectivity and in vivo activity would be beneficial for their broader application.

The selection between these inhibitors will ultimately depend on the specific requirements of the research, including the need for in vivo data, the desired chemical scaffold, and the specific biological system under investigation.

A Comparative Guide to the Selectivity of 15-LOX-1 Inhibitors: 15-Lox-IN-1 vs. 5-LOX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of the inhibitor ML351, a representative potent 15-lipoxygenase-1 (15-LOX-1) inhibitor, for its target enzyme versus 5-lipoxygenase (5-LOX). Understanding the selectivity profile of such inhibitors is critical for the development of targeted therapeutics that minimize off-target effects. This document presents supporting experimental data, detailed methodologies for relevant assays, and visual representations of the associated signaling pathways.

Data Presentation: Inhibitor Selectivity

The selectivity of a lipoxygenase inhibitor is a crucial parameter in drug development. A highly selective inhibitor will preferentially bind to its intended target, thereby reducing the likelihood of off-target effects and associated toxicities. The following table summarizes the inhibitory potency (IC50) of ML351 against human 15-LOX-1 and 5-LOX, demonstrating its remarkable selectivity.

InhibitorTarget EnzymeIC50Selectivity (fold)
ML351 Human 15-LOX-1200 nM[1]>250-fold vs. 5-LOX
Human 5-LOX>50 µM[1]

Table 1: Potency and Selectivity of ML351. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The selectivity is calculated as the ratio of the IC50 for the off-target enzyme (5-LOX) to the IC50 for the target enzyme (15-LOX-1).

Signaling Pathway Overview

Lipoxygenases are key enzymes in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipid mediators involved in inflammation and other physiological processes. 15-LOX-1 and 5-LOX initiate distinct signaling cascades with often opposing biological effects.

cluster_0 15-LOX-1 Pathway cluster_1 5-LOX Pathway Arachidonic Acid_1 Arachidonic Acid 15-LOX-1 15-LOX-1 Arachidonic Acid_1->15-LOX-1 15-HPETE 15-HPETE 15-LOX-1->15-HPETE 15-HETE 15-HETE 15-HPETE->15-HETE Lipoxins Lipoxins 15-HPETE->Lipoxins Anti-inflammatory Effects Anti-inflammatory Effects Lipoxins->Anti-inflammatory Effects Arachidonic Acid_2 Arachidonic Acid 5-LOX 5-LOX Arachidonic Acid_2->5-LOX 5-HPETE 5-HPETE 5-LOX->5-HPETE LTA4 LTA4 5-HPETE->LTA4 LTB4 LTB4 LTA4->LTB4 Pro-inflammatory Effects Pro-inflammatory Effects LTB4->Pro-inflammatory Effects ML351 ML351 ML351->15-LOX-1 Inhibits ML351->5-LOX No significant inhibition

Figure 1: Differential Signaling Pathways of 15-LOX-1 and 5-LOX. This diagram illustrates the distinct metabolic pathways initiated by 15-LOX-1 and 5-LOX from the common substrate, arachidonic acid, and the selective inhibitory action of ML351 on the 15-LOX-1 pathway.

Experimental Protocols

Accurate determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are representative methodologies for assessing the activity of 15-LOX-1 and 5-LOX.

15-LOX-1 Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of 15-LOX-1 by monitoring the formation of the conjugated diene product, 13-hydroperoxyoctadecadienoic acid (13-HPODE), from linoleic acid, which absorbs light at 234 nm.

Materials:

  • Recombinant human 15-LOX-1 enzyme

  • Linoleic acid (substrate)

  • Sodium phosphate buffer (pH 7.4)

  • Test inhibitor (e.g., ML351) dissolved in a suitable solvent (e.g., DMSO)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 234 nm

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of 15-LOX-1 in sodium phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

    • Prepare a stock solution of linoleic acid in ethanol and then dilute it in the assay buffer to the desired final concentration (e.g., 100 µM).

    • Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% (v/v).

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Assay buffer

      • Test inhibitor solution or vehicle control

      • 15-LOX-1 enzyme solution

    • Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the linoleic acid substrate solution to all wells.

    • Immediately begin monitoring the increase in absorbance at 234 nm every 30 seconds for 10-20 minutes using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

Start Start Prepare Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare Reagents Add to Plate Add Buffer, Inhibitor/Vehicle, and Enzyme to 96-well Plate Prepare Reagents->Add to Plate Pre-incubate Pre-incubate at Room Temp Add to Plate->Pre-incubate Initiate Reaction Add Substrate (Linoleic Acid) Pre-incubate->Initiate Reaction Measure Absorbance Measure Absorbance at 234 nm (Kinetic Read) Initiate Reaction->Measure Absorbance Analyze Data Calculate Initial Velocities and Determine IC50 Measure Absorbance->Analyze Data End End Analyze Data->End

Figure 2: Workflow for Spectrophotometric 15-LOX-1 Inhibition Assay. This diagram outlines the key steps involved in determining the IC50 value of an inhibitor against 15-LOX-1.

5-LOX Activity Assay (Fluorometric)

This assay quantifies 5-LOX activity by measuring the fluorescence generated from a probe that is oxidized by the hydroperoxide products of the enzymatic reaction.

Materials:

  • Recombinant human 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl, pH 7.5, containing CaCl2 and ATP)

  • Fluorescent probe (e.g., a derivative of dichlorodihydrofluorescein)

  • Test inhibitor (e.g., ML351) dissolved in a suitable solvent (e.g., DMSO)

  • Black 96-well plate with a clear bottom

  • Fluorometric plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of 5-LOX in the assay buffer. The optimal concentration should be determined to provide a robust fluorescent signal.

    • Prepare a stock solution of arachidonic acid in ethanol and dilute to the final desired concentration in the assay buffer.

    • Prepare a working solution of the fluorescent probe in the assay buffer.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Protocol:

    • To each well of the black 96-well plate, add:

      • Assay buffer

      • Test inhibitor or vehicle control

      • 5-LOX enzyme solution

    • Incubate for a defined period (e.g., 10 minutes) at room temperature.

    • Add the fluorescent probe to all wells.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Immediately begin measuring the increase in fluorescence (e.g., Ex/Em = 500/536 nm) in kinetic mode for 30-40 minutes.

  • Data Analysis:

    • Determine the rate of fluorescence increase for each well from the linear portion of the reaction curve.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The data and methodologies presented in this guide underscore the importance of assessing inhibitor selectivity in the early stages of drug discovery. ML351 serves as a compelling example of a highly selective 15-LOX-1 inhibitor, with a potency in the nanomolar range against its target and negligible activity against 5-LOX at concentrations up to 50 µM[1]. This high degree of selectivity is desirable for therapeutic agents targeting diseases where the 15-LOX-1 pathway is implicated, as it minimizes the potential for disrupting the distinct and often pro-inflammatory signaling cascade initiated by 5-LOX. The provided experimental protocols offer a robust framework for researchers to evaluate the selectivity of their own compounds, thereby facilitating the development of safer and more effective targeted therapies.

References

Unraveling the Selectivity of 15-Lipoxygenase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Performance Comparison of 15-Lox-IN-1

Quantitative data on the inhibitory activity of this compound against 15-lipoxygenase has been reported, though with some variability across different sources. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.

CompoundTarget EnzymeIC50 (µM)
This compound15-LOX1.92
This compound15-LOX18
This compoundSoybean 15-LOX (SLO)19.5
This compoundHuman 15-LOX-119.1

Note: The discrepancy in reported IC50 values may be attributed to different experimental conditions, such as enzyme source, substrate concentration, and assay methodology. A direct head-to-head comparison of this compound with other inhibitors for 5-LOX and 12-LOX is not possible without specific experimental data on its cross-reactivity.

Experimental Protocols for Assessing Lipoxygenase Inhibition

The determination of inhibitor potency and selectivity against different lipoxygenase isoforms is crucial. A standard approach involves a biochemical assay to measure the enzymatic activity in the presence and absence of the inhibitor.

General Protocol for Determining IC50 of Lipoxygenase Inhibitors:
  • Enzyme Preparation: Recombinant human lipoxygenases (e.g., 15-LOX-1, 5-LOX, 12-LOX) are purified to ensure the absence of other enzymatic activities.

  • Substrate Solution: A solution of the enzyme's substrate, typically arachidonic acid or linoleic acid, is prepared in an appropriate buffer.

  • Inhibitor Preparation: The inhibitor, such as this compound, is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to create a range of concentrations.

  • Enzyme Assay:

    • The purified enzyme is pre-incubated with the various concentrations of the inhibitor for a defined period.

    • The enzymatic reaction is initiated by adding the substrate solution.

    • The formation of the product, a hydroperoxy fatty acid, is monitored over time. This can be done spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm for the conjugated diene product).

  • Data Analysis:

    • The initial reaction rates are calculated for each inhibitor concentration.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (no inhibitor).

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Visualizing the 15-Lipoxygenase Signaling Pathway

The 15-lipoxygenase enzyme plays a critical role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of bioactive lipid mediators involved in inflammation and other physiological processes.[2][3][4]

15-Lipoxygenase_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid cPLA2 15-HPETE 15-HPETE Arachidonic_Acid->15-HPETE 15-LOX-1 Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes 5-LOX Other_Eicosanoids Other_Eicosanoids Arachidonic_Acid->Other_Eicosanoids 12-LOX 15-LOX-1 15-LOX-1 15-HETE 15-HETE 15-HPETE->15-HETE GSH-Px Inflammatory_Response Inflammatory_Response 15-HETE->Inflammatory_Response Leukotrienes->Inflammatory_Response 5-LOX 5-LOX 12-LOX 12-LOX Other_Eicosanoids->Inflammatory_Response

Caption: The 15-lipoxygenase pathway in arachidonic acid metabolism.

Experimental Workflow for Determining Inhibitor Selectivity

To provide a clear comparison, a standardized workflow is necessary to test the inhibitor against a panel of related enzymes.

Inhibitor_Selectivity_Workflow cluster_assays Start Start: Inhibitor (e.g., this compound) Prepare_Inhibitor_Dilutions Prepare Serial Dilutions of Inhibitor Start->Prepare_Inhibitor_Dilutions Enzyme_Panel Lipoxygenase Enzyme Panel Assay_15LOX Biochemical Assay: 15-LOX Prepare_Inhibitor_Dilutions->Assay_15LOX Assay_5LOX Biochemical Assay: 5-LOX Prepare_Inhibitor_Dilutions->Assay_5LOX Assay_12LOX Biochemical Assay: 12-LOX Prepare_Inhibitor_Dilutions->Assay_12LOX Data_Analysis Data Analysis Assay_15LOX->Data_Analysis Assay_5LOX->Data_Analysis Assay_12LOX->Data_Analysis Calculate_IC50 Calculate IC50 for each Enzyme Data_Analysis->Calculate_IC50 Determine_Selectivity Determine Selectivity Ratios (IC50_other_LOX / IC50_15-LOX) Calculate_IC50->Determine_Selectivity End End: Selectivity Profile Determine_Selectivity->End

References

Confirming 15-LOX-1 Inhibition: A Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming the inhibition of 15-lipoxygenase-1 (15-LOX-1) requires robust secondary assays that move beyond initial biochemical screens. This guide provides a comparative overview of key secondary assays, complete with experimental protocols and data, to validate and characterize 15-LOX-1 inhibitors.

Introduction to 15-LOX-1 and Its Inhibition

15-lipoxygenase-1 is an enzyme that plays a significant role in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators. These mediators are implicated in a variety of physiological and pathological processes, including inflammation, cancer, and cardiovascular disease. As such, 15-LOX-1 has emerged as a promising therapeutic target. The initial identification of potential inhibitors is often achieved through high-throughput biochemical assays. However, it is crucial to confirm these findings and further characterize the inhibitors' efficacy and mechanism of action in more physiologically relevant systems. This is accomplished through a battery of secondary assays.

Comparison of Secondary Assays for 15-LOX-1 Inhibition

A variety of secondary assays are available to confirm and characterize 15-LOX-1 inhibitors. The choice of assay depends on the specific research question, available resources, and the desired level of detail. The following table summarizes and compares some of the most common secondary assays.

Assay TypePrincipleAdvantagesDisadvantagesKey Parameters Measured
Cell-Based Fluorescence Assay (H2DCFDA) Measures intracellular reactive oxygen species (ROS) generated during 15-LOX-1 activity using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).High-throughput compatible, reflects intracellular enzyme activity.Indirect measurement of 15-LOX-1 activity, can be affected by other cellular ROS sources.IC50 values, confirmation of cellular permeability and activity.
Cell-Based Fluorescence Assay (DPPP) Detects lipid hydroperoxides produced by 15-LOX-1 using the fluorescent probe diphenyl-1-pyrenylphosphine (DPPP).More specific for lipid hydroperoxides than general ROS probes.Can be influenced by other hydroperoxide-generating enzymes.IC50 values, confirmation of inhibition of lipid peroxidation.
HPLC-Based Product Detection Separates and quantifies the specific products of 15-LOX-1 activity, such as 15-hydroxyeicosatetraenoic acid (15-HETE), from cell lysates or culture media.Highly specific and quantitative, provides direct evidence of enzyme inhibition.Lower throughput, requires specialized equipment and expertise.Absolute quantification of 15-LOX-1 products, confirmation of inhibitor specificity.

Performance of 15-LOX-1 Inhibitors in Secondary Assays

The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values for well-characterized 15-LOX-1 inhibitors in different secondary assay formats. These values demonstrate the importance of using multiple assays to obtain a comprehensive understanding of an inhibitor's potency.

InhibitorCell-Based Fluorescence Assay (IC50)HPLC-Based Product Detection (IC50)
PD-146176 ~3.8 µM[1]Not readily available
Nordihydroguaiaretic Acid (NDGA) ~0.1 µM[2]Not readily available

It is important to note that IC50 values can vary depending on the specific cell type, assay conditions, and substrate concentration used.

Experimental Protocols

Cell-Based Fluorescence Assay using H2DCFDA

This protocol is adapted from a method for screening lipoxygenase inhibitors in a 96-well format.[2][3]

Materials:

  • HEK293 cells stably expressing 15-LOX-1

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Arachidonic acid (substrate)

  • Test inhibitors

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed HEK293-15-LOX-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Inhibitor Treatment: The next day, replace the culture medium with serum-free medium containing various concentrations of the test inhibitor or vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C.

  • Probe Loading: Add H2DCFDA to each well to a final concentration of 10 µM and incubate for 30 minutes at 37°C in the dark.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to a final concentration of 10 µM.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. Read the plate kinetically for 15-30 minutes.

  • Data Analysis: Calculate the rate of fluorescence increase for each well. Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value.

HPLC-Based Detection of 15-HETE

This protocol provides a general framework for the analysis of 15-LOX-1 products.[4][5]

Materials:

  • Cells or tissues expressing 15-LOX-1

  • PBS

  • Arachidonic acid

  • Methanol

  • Acetonitrile

  • Formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV or mass spectrometry (MS) detector

  • C18 reverse-phase HPLC column

  • 15-HETE standard

Procedure:

  • Sample Preparation:

    • Cell Lysates: Treat cells with the inhibitor, then lyse the cells and incubate the lysate with arachidonic acid.

    • Culture Media: Collect the culture medium from inhibitor-treated cells that have been stimulated with arachidonic acid.

  • Lipid Extraction:

    • Acidify the sample with formic acid.

    • Perform solid-phase extraction (SPE) to isolate the lipid fraction. Elute the lipids with methanol or another suitable organic solvent.

    • Evaporate the solvent and reconstitute the sample in the HPLC mobile phase.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient of mobile phases (e.g., a mixture of water, acetonitrile, and formic acid) to separate the lipid metabolites.

    • Detect 15-HETE using a UV detector at 235 nm or an MS detector for more specific identification and quantification.

  • Data Analysis:

    • Identify the 15-HETE peak based on the retention time of the 15-HETE standard.

    • Quantify the amount of 15-HETE in each sample by comparing the peak area to a standard curve.

    • Calculate the percent inhibition of 15-HETE production for each inhibitor concentration.

Visualizing the Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the biological context of 15-LOX-1 inhibition, the following diagrams have been generated using Graphviz.

G cluster_0 Inhibitor Discovery & Initial Screening cluster_1 Secondary Assay Confirmation cluster_2 Cellular & In Vivo Validation Primary Biochemical Screen Primary Biochemical Screen Hit Identification Hit Identification Primary Biochemical Screen->Hit Identification Cell-Based Fluorescence Assay Cell-Based Fluorescence Assay Hit Identification->Cell-Based Fluorescence Assay HPLC Product Detection HPLC Product Detection Hit Identification->HPLC Product Detection IC50 Determination IC50 Determination Cell-Based Fluorescence Assay->IC50 Determination HPLC Product Detection->IC50 Determination Downstream Signaling Analysis Downstream Signaling Analysis IC50 Determination->Downstream Signaling Analysis In Vivo Efficacy Studies In Vivo Efficacy Studies IC50 Determination->In Vivo Efficacy Studies Lead Optimization Lead Optimization Downstream Signaling Analysis->Lead Optimization In Vivo Efficacy Studies->Lead Optimization

Caption: Experimental workflow for confirming 15-LOX-1 inhibition.

G Arachidonic Acid Arachidonic Acid 15-LOX-1 15-LOX-1 Arachidonic Acid->15-LOX-1 15-HPETE 15-HPETE 15-LOX-1->15-HPETE 15-HETE 15-HETE 15-HPETE->15-HETE NF-kB Pathway NF-kB Pathway 15-HETE->NF-kB Pathway MAPK Pathway MAPK Pathway 15-HETE->MAPK Pathway Inflammation Inflammation NF-kB Pathway->Inflammation Cell Proliferation Cell Proliferation MAPK Pathway->Cell Proliferation Apoptosis Apoptosis MAPK Pathway->Apoptosis

Caption: Simplified 15-LOX-1 signaling pathway.

Downstream Signaling Pathways of 15-LOX-1

The products of 15-LOX-1, particularly 15-HETE, can modulate various downstream signaling pathways, contributing to the enzyme's role in health and disease. Key pathways affected include:

  • NF-κB Pathway: 15-HETE has been shown to activate the NF-κB signaling pathway, a central regulator of inflammation.[6][7] This activation can lead to the expression of pro-inflammatory cytokines and adhesion molecules.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis, can also be modulated by 15-LOX-1 products.[4]

  • Ferroptosis: Recent studies have implicated 15-LOX-1 in the process of ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[8]

By confirming the inhibition of 15-LOX-1 in cellular contexts and examining the impact on these downstream pathways, researchers can gain a more complete understanding of an inhibitor's therapeutic potential. The use of a combination of secondary assays is essential for the robust validation of 15-LOX-1 inhibitors and their advancement in the drug discovery pipeline.

References

A Comparative Guide to the Structure-Activity Relationship of Novel 15-Lipoxygenase-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel series of 15-lipoxygenase-1 (15-LOX-1) inhibitors, focusing on their structure-activity relationships (SAR). The data presented is based on the findings from the study by Guo et al. (2019), which identified a potent 15-LOX-1 inhibitor, compound 9c (also referred to as i472 or 15-LOX-1 inhibitor 1 ), with an IC50 of 0.19 μM.[1][2] This compound serves as a key example of a novel scaffold for the development of potent and selective 15-LOX-1 inhibitors.

Data Presentation: Structure-Activity Relationship of 15-LOX-1 Inhibitor Analogs

The following table summarizes the structure-activity relationship for a series of analogs based on an indole scaffold, highlighting the key structural modifications and their impact on the inhibitory activity against 15-LOX-1. The central theme of the SAR study was the replacement of a flexible lipid chain at the 3-position of the indole ring with less flexible E-alkene substituents.[2]

CompoundR Group (at indole-3-position)IC50 (μM) for 15-LOX-1Key SAR Observations
9a Phenyl> 50A simple phenyl group is not well-tolerated and results in a significant loss of potency.
9b 4-Chlorophenyl1.8Introduction of a chloro substituent at the para position of the phenyl ring moderately improves activity.
9c (i472) 4-Methoxyphenyl 0.19 The 4-methoxyphenyl group is the most favorable substituent, indicating that electron-donating groups at this position enhance inhibitory activity. [2]
9d 4-(Trifluoromethyl)phenyl1.3An electron-withdrawing group at the para position is less effective than an electron-donating group.
9e 2-Thienyl0.8A heterocyclic ring like thiophene is tolerated and shows good activity, though less potent than the 4-methoxyphenyl analog.
9f 2-Furyl1.2The furan ring is also tolerated but results in slightly lower potency compared to the thiophene analog.
9g Cyclohexyl3.2A non-aromatic, bulky cyclohexyl group leads to a decrease in inhibitory activity.

Experimental Protocols

The inhibitory activity of the compounds against human 15-LOX-1 was determined using a spectrophotometric assay that measures the conversion of linoleic acid to the hydroperoxy derivative, 13(S)-hydroperoxyoctadecadienoic acid (13-HPODE).

  • Enzyme: Recombinant human 15-LOX-1.

  • Substrate: Linoleic acid.

  • Assay Principle: The formation of the conjugated diene in 13-HPODE results in an increase in absorbance at 234 nm.

  • Procedure:

    • The enzyme is pre-incubated with the test compound (dissolved in DMSO) in a buffer solution (e.g., borate buffer, pH 9.0) at room temperature for a specified time.

    • The enzymatic reaction is initiated by the addition of the substrate, linoleic acid.

    • The increase in absorbance at 234 nm is monitored over time using a UV-Vis spectrophotometer.

    • The initial reaction rates are calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated by comparing the rates of the inhibitor-treated enzyme with those of a DMSO control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

To assess the cellular efficacy of the inhibitors, their ability to protect macrophages from lipopolysaccharide (LPS)-induced cell death was evaluated.

  • Cell Line: RAW 264.7 macrophages.

  • Inducing Agent: Lipopolysaccharide (LPS).

  • Assay Principle: Cell viability is measured using a standard method such as the MTT assay or by monitoring lactate dehydrogenase (LDH) release.

  • Procedure:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compound for a specified period.

    • LPS is then added to the wells to induce cytotoxicity.

    • After an incubation period (e.g., 24 hours), cell viability is assessed.

    • The protective effect of the compound is determined by comparing the viability of cells treated with the compound and LPS to those treated with LPS alone.[1][2]

Mandatory Visualizations

15-LOX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid (AA) (from cell membrane) 15_LOX_1 15-LOX-1 Arachidonic_Acid->15_LOX_1 Substrate 15_HPETE 15(S)-HPETE 15_LOX_1->15_HPETE Oxygenation 15_HETE 15(S)-HETE 15_HPETE->15_HETE Lipoxins Lipoxins (e.g., LXA4) 15_HPETE->Lipoxins Pro_inflammatory_Mediators Pro-inflammatory Mediators 15_HETE->Pro_inflammatory_Mediators Anti_inflammatory_Effects Anti-inflammatory & Pro-resolving Effects Lipoxins->Anti_inflammatory_Effects Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Resolution Resolution of Inflammation Anti_inflammatory_Effects->Resolution

Caption: The 15-LOX-1 signaling pathway in inflammation.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Characterization In_vitro_Assay In vitro 15-LOX-1 Inhibition Assay Compound_Synthesis->In_vitro_Assay IC50_Determination IC50 Value Determination In_vitro_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Cell_based_Assay Cell-based Assay (e.g., LPS-induced cytotoxicity) IC50_Determination->Cell_based_Assay Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Cell_based_Assay->Lead_Optimization

Caption: General workflow for the evaluation of 15-LOX-1 inhibitors.

References

Validating 15-Lipoxygenase Inhibitor Specificity: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specific enzyme inhibitors is a cornerstone of modern pharmacology. Validating the on-target specificity of these inhibitors is critical to ensure that their biological effects are not due to unforeseen off-target interactions. This guide provides a comparative overview of the validation of a representative 15-Lipoxygenase (15-LOX) inhibitor, ML351, with a particular focus on the use of knockout animal models to unequivocally demonstrate its mechanism of action. Due to the limited public information on a compound specifically named "15-Lox-IN-1," this guide utilizes data available for ML351, a well-characterized and selective 15-LOX-1 inhibitor, as a paradigm for best practices in inhibitor validation.

Introduction to 15-Lipoxygenase and Its Inhibition

15-Lipoxygenase (15-LOX), particularly the human reticulocyte 15-LOX-1 (also known as 12/15-LOX in mice), is an enzyme implicated in a variety of inflammatory diseases, neurodegenerative disorders, and certain cancers. It catalyzes the dioxygenation of polyunsaturated fatty acids, such as arachidonic and linoleic acid, to produce bioactive lipid mediators.[1] The development of potent and selective 15-LOX inhibitors, therefore, represents a promising therapeutic strategy. However, the homology among different lipoxygenase isoforms necessitates rigorous validation of inhibitor specificity.

Comparative Analysis of 15-LOX Inhibitors

A critical aspect of characterizing a new inhibitor is to compare its performance against other known compounds targeting the same enzyme. This section compares ML351 with another 12/15-LOX inhibitor, ML127.

FeatureML351ML127Reference
15-LOX-1 IC50 ~200 nMNot explicitly stated, but potent[2]
Selectivity >250-fold vs. 5-LOX and 12-LOXSelectively targets 12/15-LOX[2][3]
Cellular Toxicity No deleterious effects on cellular apoptosis in mouse islets (1-50 µM)Apoptosis evident at 50 µM in mouse islets[3]
Predicted Off-Target Promiscuity (in silico) Lower predicted interaction with non-LOX proteinsHigher predicted interaction with non-LOX proteins[3]

The Gold Standard: Validation Using Knockout Models

The most definitive method to validate the on-target action of an inhibitor in a complex biological system is to compare its effects in wild-type animals versus animals where the target enzyme has been genetically deleted (knockout models). If the inhibitor produces a biological effect in wild-type animals that is phenocopied in the knockout animals (without the inhibitor), it provides strong evidence that the inhibitor is acting through the intended target.

A key study validating the specificity of ML351 utilized a mouse model of stroke (transient middle cerebral artery occlusion - MCAO). The study compared the effects of ML351 in wild-type mice with the outcomes observed in 12/15-LOX knockout (ALOX15-/-) mice.

Experimental GroupOutcome (Hemorrhagic Transformation)InterpretationReference
Wild-type + Vehicle Significant hemorrhageBaseline pathology
Wild-type + ML351 Significantly reduced hemorrhageProtective effect of the inhibitor
ALOX15-/- (Knockout) Significantly reduced hemorrhage (similar to ML351-treated wild-type)Genetic ablation of the target phenocopies the inhibitor's effect, confirming on-target action.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the validation process, the following diagrams are provided.

15-LOX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid LOX15 15-LOX Arachidonic_Acid->LOX15 HPETE 15(S)-HPETE LOX15->HPETE HETE 15(S)-HETE HPETE->HETE Inflammation Inflammation Oxidative Stress HETE->Inflammation ML351 ML351 (this compound proxy) ML351->LOX15

15-LOX Signaling Pathway and Inhibition.

Inhibitor_Validation_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation Enzyme_Assay Biochemical Assay (IC50, Selectivity) Cell_Assay Cell-Based Assay (Toxicity, Target Engagement) Enzyme_Assay->Cell_Assay WT_Vehicle Wild-Type + Vehicle Cell_Assay->WT_Vehicle Phenotype_Comparison Phenotypic Comparison WT_Vehicle->Phenotype_Comparison WT_Inhibitor Wild-Type + Inhibitor WT_Inhibitor->Phenotype_Comparison KO_Vehicle Knockout + Vehicle KO_Vehicle->Phenotype_Comparison

Experimental Workflow for Inhibitor Validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in the validation of 15-LOX inhibitors.

In Vitro Lipoxygenase Activity Assay (UV-Vis Spectrophotometry)

This assay measures the enzymatic activity of purified 15-LOX by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.

  • Reagents:

    • Purified recombinant 15-LOX enzyme.

    • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4).

    • Substrate: Linoleic acid or arachidonic acid.

    • Inhibitor (ML351) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer and the 15-LOX enzyme in a quartz cuvette.

    • Add the inhibitor at various concentrations and incubate for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

    • Calculate the initial reaction rates and determine the IC50 of the inhibitor.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This surgical model is used to induce a focal ischemic stroke to evaluate the neuroprotective effects of an inhibitor.

  • Animals:

    • Wild-type C57BL/6J mice.

    • 12/15-LOX knockout (ALOX15-/-) mice on a C57BL/6J background.

  • Procedure:

    • Anesthetize the mouse.

    • Make a midline cervical incision and expose the common carotid artery.

    • Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.

    • After a defined period of occlusion (e.g., 60 minutes), withdraw the filament to allow reperfusion.

    • Administer the inhibitor (e.g., ML351, 50 mg/kg, i.p.) or vehicle at the time of reperfusion.

    • After a set survival period (e.g., 24 hours), euthanize the animals and harvest the brains.

Quantification of Hemorrhagic Transformation (Hemoglobin Assay)

This assay quantifies the amount of bleeding in the brain tissue following an ischemic event.

  • Sample Preparation:

    • Homogenize the brain hemispheres in distilled water.

    • Sonicate the homogenate on ice.

    • Centrifuge to pellet the insoluble debris.

  • Assay:

    • Use a commercial hemoglobin assay kit or a spectrophotometric method.

    • For the spectrophotometric method, add a reagent (e.g., Drabkin's reagent) to an aliquot of the supernatant that converts hemoglobin to a stable colored product.

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

    • Calculate the hemoglobin concentration based on a standard curve.[4]

Conclusion

The validation of a specific enzyme inhibitor requires a multi-faceted approach, culminating in the use of knockout animal models. The data presented for the representative 15-LOX inhibitor, ML351, demonstrates a robust validation strategy. By comparing its in vitro and in vivo effects with another inhibitor and, most importantly, by showing that its protective phenotype is replicated in 12/15-LOX knockout mice, researchers can have high confidence in its on-target specificity. This rigorous validation is essential for the continued development of targeted therapeutics for diseases involving 15-LOX.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for 15-Lox-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For immediate implementation by researchers, scientists, and drug development professionals, this guide provides essential safety and logistical information for the proper disposal of the research compound 15-Lox-IN-1. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step-by-Step Disposal Plan for this compound

  • Waste Identification and Characterization:

    • Treat this compound as a hazardous waste unless confirmed otherwise by a safety data sheet (SDS) or your institution's Environmental Health & Safety (EHS) department.

    • Based on its nature as a lipoxygenase inhibitor, it is likely an organic compound. Its specific properties (e.g., toxicity, flammability, reactivity) should be considered. In the absence of specific data, assume it may have hazardous characteristics.

  • Waste Segregation:

    • Proper segregation is crucial to prevent dangerous reactions.[1]

    • Do not mix this compound waste with incompatible chemicals. For example, keep it separate from strong acids, bases, and oxidizers.[1][2]

    • Aqueous waste should be collected separately from organic solvent waste.[3]

    • Solid waste (e.g., contaminated gloves, paper towels) should be collected in a designated, properly labeled container separate from liquid waste.[2]

  • Container Selection and Labeling:

    • Use a chemically compatible container for collecting this compound waste. Plastic is often preferred.[2][4] Do not use food containers.[1]

    • The container must be in good condition, leak-proof, and have a secure-fitting cap.[1][2]

    • Label the waste container clearly with "Hazardous Waste" and the full chemical name, "this compound."[2][4] Note the date when the first waste is added.

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][4]

    • The SAA must be under the supervision of laboratory personnel.[2]

    • Keep the waste container closed except when adding waste.[1][4]

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely toxic waste in the SAA.[4]

  • Disposal Request and Pickup:

    • Once the container is full (do not fill to more than 90% capacity) or has been in the SAA for up to 12 months, contact your institution's EHS department for waste pickup.[2][4]

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Chemical Waste Segregation Guidelines

Proper segregation is a cornerstone of safe laboratory practice. The following table summarizes common chemical waste categories to guide the disposal of this compound.

Waste CategoryCharacteristicsExamplesDisposal Container
Halogenated Organic Solvents Contains halogen atoms (F, Cl, Br, I)Dichloromethane, ChloroformClearly labeled, compatible container for halogenated waste
Non-Halogenated Organic Solvents Does not contain halogen atomsEthanol, Acetone, HexaneClearly labeled, compatible container for non-halogenated waste
Aqueous Waste (with hazardous materials) Water-based solutions containing hazardous chemicalsSolutions of this compound in bufferClearly labeled, compatible container for aqueous hazardous waste
Corrosive Waste (Acids) pH ≤ 2Hydrochloric Acid, Sulfuric AcidSeparate, compatible container for acidic waste; do not store in metal.[1][2]
Corrosive Waste (Bases) pH ≥ 12.5Sodium Hydroxide, Potassium HydroxideSeparate, compatible container for basic waste; do not store in metal.[2]
Solid Chemical Waste Contaminated lab suppliesGloves, weighing paper, pipette tips contaminated with this compoundLabeled container for solid hazardous waste

Decision Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Generate this compound Waste B Is it Solid or Liquid? A->B C Solid Waste (e.g., contaminated gloves, paper) B->C Solid D Liquid Waste B->D Liquid H Collect in Labeled Solid Waste Container C->H E Is it Aqueous or Organic Solvent? D->E F Aqueous Waste E->F Aqueous G Organic Solvent Waste E->G Organic I Collect in Labeled Aqueous Waste Container F->I J Collect in Labeled Organic Solvent Waste Container G->J K Store in Satellite Accumulation Area H->K I->K J->K L Request EHS Pickup K->L

Caption: Disposal workflow for this compound waste.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health & Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal. Your EHS department is the primary resource for ensuring compliance with all federal, state, and local regulations.[4]

References

Personal protective equipment for handling 15-Lox-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 15-Lox-IN-1 (CAS Number: 928853-86-5), a notable inhibitor of 15-lipoxygenase-1 (15-LOX-1). Adherence to these procedures is paramount to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

Conflicting safety information exists for this compound. While the Safety Data Sheet (SDS) from one supplier indicates the substance is not classified as hazardous, a corresponding product information sheet advises treating it as potentially hazardous.[1] Therefore, a cautious approach is essential. The following minimum PPE is required:

PPE CategoryItemSpecification
Eye Protection Safety GlassesMust be worn at all times when handling the compound.
Hand Protection Nitrile GlovesStandard laboratory-grade nitrile gloves are required.
Body Protection Laboratory CoatA standard laboratory coat must be worn.

Operational Plan: Safe Handling and Storage

Proper handling and storage are crucial to maintain the stability and integrity of this compound and to ensure the safety of laboratory personnel.

Receiving and Inspection

Upon receipt of the compound, visually inspect the packaging for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's safety officer.

Handling
  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • General Hygiene : Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Spills : In case of a small spill, absorb the material with an inert absorbent material and place it in a suitable container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Storage
  • Temperature : Store the compound at -20°C for long-term stability.

  • Container : Keep the container tightly sealed to prevent contamination.

  • Incompatibilities : No specific incompatible materials have been identified.[1]

Disposal Plan

All waste materials contaminated with this compound must be disposed of in accordance with local, state, and federal regulations.

Waste TypeDisposal Procedure
Unused Compound Dispose of as chemical waste through your institution's hazardous waste program.
Contaminated Materials All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent pads) should be collected in a designated, sealed waste container and disposed of as chemical waste.
Empty Containers Empty containers should be rinsed with an appropriate solvent (if permissible by your institution's guidelines), and the rinsate collected as chemical waste. Dispose of the rinsed container according to your facility's procedures for chemical containers.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for handling this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh Compound in Fume Hood B->C D Prepare Stock Solution C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Segregate Waste F->G H Dispose of Waste via EHS G->H

Caption: Standard workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.